4-(2-Bromophenethyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-bromophenyl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-4-2-1-3-11(12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDFPYNVMHMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-(2-Bromophenethyl)morpholine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Bromophenethyl)morpholine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, a valuable chemical intermediate. The document details the strategic approach to its synthesis via nucleophilic substitution, including a step-by-step experimental protocol with justifications for methodological choices. Furthermore, it outlines a complete characterization framework, utilizing modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to verify the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a practical and scientifically grounded resource for the preparation and validation of this and related molecular scaffolds.
Introduction and Strategic Rationale
N-substituted morpholines are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals. The morpholine moiety often imparts desirable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. The title compound, this compound, incorporates this privileged scaffold and features a bromophenethyl group. The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable precursor in the synthesis of a diverse range of target molecules for drug discovery.
The synthesis described herein is predicated on a classic SN2 mechanism, a cornerstone of organic synthesis. This approach was selected for its reliability, high yield potential, and operational simplicity. The secondary amine of the morpholine ring acts as a potent nucleophile, displacing the bromide from 1-bromo-2-(2-bromoethyl)benzene.
Synthesis of this compound
The primary synthetic route involves the direct N-alkylation of morpholine with 1-bromo-2-(2-bromoethyl)benzene. This reaction is facilitated by a non-nucleophilic base in a polar aprotic solvent to ensure optimal conditions for a bimolecular nucleophilic substitution.
Reaction Scheme and Mechanism
The reaction proceeds via a classical SN2 pathway. The nitrogen atom of morpholine attacks the electrophilic carbon atom bearing the bromo group on the ethyl chain of 1-bromo-2-(2-bromoethyl)benzene. This concerted step results in the formation of a new C-N bond and the displacement of the bromide ion. Anhydrous potassium carbonate is employed as a mild inorganic base to neutralize the hydrobromic acid (HBr) generated in situ, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Materials:
-
1-bromo-2-(2-bromoethyl)benzene (10.0 mmol, 2.64 g)
-
Morpholine (12.0 mmol, 1.05 mL, 1.05 g)[1]
-
Anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g)[1]
-
Anhydrous Acetonitrile (50 mL)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add anhydrous acetonitrile (50 mL), followed by morpholine (1.05 mL, 12.0 mmol). Stir the resulting suspension at room temperature for 10 minutes to ensure homogeneity.
-
Rationale: Acetonitrile is a polar aprotic solvent, ideal for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, preserving its reactivity. K₂CO₃ is a cost-effective and moderately strong base, sufficient to neutralize the HBr byproduct without causing unwanted side reactions.
-
-
Addition of Electrophile: Add 1-bromo-2-(2-bromoethyl)benzene (2.64 g, 10.0 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.[1]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.[1]
-
Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, confirming when the reaction has reached completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr, KHCO₃) and wash the solid residue with fresh acetonitrile (2 x 10 mL).[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine is used to reduce the solubility of organic material in the aqueous phase, aiding in a cleaner separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure this compound.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product suitable for further use and characterization.
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.
| Technique | Expected Observations and Interpretation |
| 1H NMR | Aromatic Protons: Multiplets in the range of δ 7.1-7.6 ppm (4H). The ortho-bromo substitution pattern will create a complex splitting pattern. Phenethyl Protons (-CH₂-CH₂-): Two distinct triplets, each integrating to 2H, likely in the δ 2.6-3.0 ppm range. Morpholine Protons (-O-CH₂- & -N-CH₂-): Two distinct triplets, each integrating to 4H. The protons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.7 ppm, while the protons adjacent to the nitrogen (-N-CH₂-) will be further upfield, around δ 2.5 ppm.[2] |
| 13C NMR | Aromatic Carbons: Six signals expected in the δ 120-140 ppm region. The carbon bearing the bromine atom (C-Br) will be shifted upfield compared to the others. Phenethyl Carbons: Two signals for the aliphatic chain, expected in the δ 30-60 ppm range. Morpholine Carbons: Two signals; C-O carbons around δ 67 ppm and C-N carbons around δ 54 ppm. |
| Mass Spec. (EI-MS) | Molecular Ion (M+): A characteristic pair of peaks of nearly equal intensity for the molecular ion due to the natural abundance of bromine isotopes (79Br and 81Br). For C₁₂H₁₆BrNO, the expected peaks would be at m/z 270.04 and 272.04.[3] Key Fragments: A prominent fragment corresponding to the loss of the bromophenyl group or cleavage at the benzylic position. The morpholinomethyl cation at m/z 100 is a likely and often strong signal. |
| IR Spectroscopy | C-H (Aromatic): Stretches above 3000 cm⁻¹. C-H (Aliphatic): Stretches just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). C-O-C (Ether): A strong, characteristic stretch in the fingerprint region, typically around 1115 cm⁻¹.[4] C-Br: A weak to medium absorption in the lower frequency region of the fingerprint (approx. 500-600 cm⁻¹). |
Safety, Handling, and Storage
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The reactants, particularly alkyl halides, may be irritating and harmful.[5][6]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This guide outlines a reliable and well-grounded protocol for the synthesis of this compound via nucleophilic substitution. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism. The detailed characterization data provides a benchmark for researchers to validate the successful synthesis and purity of the final product. This molecule stands as a versatile intermediate, primed for further functionalization in the pursuit of novel chemical entities for scientific research and drug development.
References
-
PubChem. "4-(2-Bromophenyl)morpholine | C10H12BrNO | CID 5325729." National Center for Biotechnology Information. Accessed January 18, 2026. [Link]
-
PubChem. "4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544." National Center for Biotechnology Information. Accessed January 18, 2026. [Link]
-
Organic Syntheses. "3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene." Organic Syntheses. Accessed January 18, 2026. [Link]
- Rehman, A., et al. "Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives." Pakistan Journal of Chemistry, 2016.
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PubChemLite. "4-(4-bromophenethyl)morpholine (C12H16BrNO)." PubChemLite. Accessed January 18, 2026. [Link]
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Biological Magnetic Resonance Bank. "bmse000154 4-(2-Aminoethyl)morpholine at BMRB." BMRB. Accessed January 18, 2026. [Link]
- Journot, G., et al. "Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides." Journal of the American Chemical Society, 2023.
- D'Arienzo, L., et al. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv, 2023.
- Google Patents. "EP1721889A1 - Process for the preparation of phenethylamine derivatives.
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PubMed. "Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples." National Library of Medicine. Accessed January 18, 2026. [Link]
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ResearchGate. "Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O." ResearchGate. Accessed January 18, 2026. [Link]
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Organic Chemistry Portal. "Morpholine synthesis." Organic Chemistry Portal. Accessed January 18, 2026. [Link]
-
Moser, Arvin. "Recognizing the NMR pattern for morpholine." ACD/Labs. May 6, 2008. [Link]
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National Institute of Standards and Technology. "Morpholine - Mass spectrum (electron ionization)." NIST WebBook. Accessed January 18, 2026. [Link]
-
The Doyle Group. "Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides." Princeton University. December 30, 2022. [Link]
- Google Patents. "US4647663A - Synthesis of morpholine.
-
National Institute of Standards and Technology. "Morpholine, 4-methyl- - IR Spectrum." NIST WebBook. Accessed January 18, 2026. [Link]
-
National Institute of Standards and Technology. "Morpholine - IR Spectrum." NIST WebBook. Accessed January 18, 2026. [Link]
-
SpectraBase. "4-(2-Aminoethyl)morpholine - Optional[ATR-IR] - Spectrum." Wiley. Accessed January 18, 2026. [Link]
-
SpectraBase. "4-(2-Aminoethyl)morpholine - Optional[Vapor Phase IR] - Spectrum." Wiley. Accessed January 18, 2026. [Link]
Sources
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- 4. Morpholine [webbook.nist.gov]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromophenethyl)morpholine
Introduction: Unveiling a Niche Morpholine Derivative
4-(2-Bromophenethyl)morpholine is a substituted morpholine derivative with potential applications in medicinal chemistry and materials science. The morpholine scaffold is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The introduction of a 2-bromophenethyl group offers a reactive handle for further chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, offering insights for researchers and developers working with this and related compounds. Due to its limited commercial availability, this document relies on in-silico predictions and comparative analysis with its isomers.
Molecular Structure and Identification
The foundational step in understanding a compound's behavior is to define its molecular structure and key identifiers.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₂H₁₆BrNO | - |
| Molecular Weight | 270.17 g/mol | [1] |
| Canonical SMILES | C1COCCN1CCC2=CC=CC=C2Br | - |
| CAS Number | Not readily available | - |
It is crucial to note the absence of a readily available CAS number for the ortho (2-bromo) isomer, suggesting it is a less common research chemical compared to its meta (3-bromo, CAS: 364793-86-2) and para (4-bromo) isomers.
Figure 1: 2D structure of this compound.
Predicted Physicochemical Properties
In the absence of experimental data, computational modeling provides valuable estimates of a compound's physicochemical profile. The following table summarizes the predicted properties for this compound and provides a comparison with its 3- and 4-isomers where data is available.
| Property | This compound (Predicted) | 4-(3-Bromophenethyl)morpholine | 4-(4-Bromophenethyl)morpholine |
| Molecular Weight ( g/mol ) | 270.17 | 270.17[1] | 270.17 |
| LogP | ~2.3-2.8 | 2.32[1] | Not Available |
| Topological Polar Surface Area (TPSA) (Ų) | 12.47 | 12.47[1] | Not Available |
| Hydrogen Bond Acceptors | 2 | 2[1] | Not Available |
| Hydrogen Bond Donors | 0 | 0[1] | Not Available |
| Rotatable Bonds | 3 | 3[1] | Not Available |
| pKa (most basic) | ~7.5-8.5 | Not Available | Not Available |
Interpretation of Predicted Properties:
-
Lipophilicity (LogP): The predicted LogP value suggests that this compound is a moderately lipophilic compound. This characteristic is crucial for its ability to cross cell membranes, a key factor in drug bioavailability. The position of the bromine atom is expected to have a minor influence on the overall lipophilicity compared to its isomers.
-
Polar Surface Area (TPSA): The TPSA is identical for all isomers, as it is determined by the morpholine ring's oxygen and nitrogen atoms. A low TPSA value is generally associated with good cell permeability.
-
Hydrogen Bonding: The absence of hydrogen bond donors and the presence of two acceptors (the nitrogen and oxygen atoms of the morpholine ring) will govern its interactions with biological targets and its solubility in protic solvents.
-
pKa: The morpholine nitrogen is basic, and its predicted pKa suggests that at physiological pH (7.4), a significant portion of the molecules will be protonated. This has profound implications for its solubility, receptor binding, and potential for salt formation.
Experimental Protocols for Physicochemical Property Determination
While experimental data for this compound is not currently available, the following are standard, validated protocols that would be employed for its characterization.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method remains the gold standard for LogP determination.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1-octanol).
-
Partitioning: In a separatory funnel, mix a known volume of the 1-octanol stock solution with a known volume of water.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the 1-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Figure 2: Workflow for LogP Determination.
Protocol 2: Determination of Aqueous Solubility
The thermodynamic (shake-flask) or kinetic (turbidimetric) methods can be used.
Methodology (Thermodynamic):
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase by HPLC-UV or a similar quantitative method.
Protocol 3: Determination of pKa
Potentiometric titration or UV-spectrophotometry are common methods.
Methodology (Potentiometric Titration):
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Synthesis and Structural Elucidation
A plausible synthetic route to this compound would involve the nucleophilic substitution of 1-bromo-2-(2-bromoethyl)benzene with morpholine.
Figure 3: Proposed Synthetic Pathway.
Characterization of the synthesized product would involve a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion and Future Directions
This compound represents a potentially useful, yet under-explored, chemical entity. This guide has provided a comprehensive overview of its predicted physicochemical properties, which are essential for guiding its application in research and development. The moderate lipophilicity, low polar surface area, and basic nature of the morpholine nitrogen suggest that this compound may possess favorable drug-like properties.
Future experimental work should focus on the definitive synthesis and characterization of this compound to validate these computational predictions. A thorough investigation of its reactivity, particularly in cross-coupling reactions, would further establish its utility as a synthetic intermediate. For drug development professionals, a detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profiling would be a critical next step.
References
-
PubChem. 4-(2-Bromophenyl)morpholine. [Link]
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A Technical Guide to 4-(2-Bromo-2-phenylethyl)morpholine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2-bromo-2-phenylethyl)morpholine, a substituted phenethylamine derivative incorporating the morpholine heterocycle. While specific experimental data for this exact molecule is not widely available in public literature, this document outlines its chemical identity, plausible synthetic routes based on established organic chemistry principles, and its potential applications in drug discovery, inferred from the extensive research on analogous compounds.
Chemical Identity and Nomenclature
-
Systematic IUPAC Name: 4-(2-bromo-2-phenylethyl)morpholine
-
Chemical Formula: C₁₂H₁₆BrNO
-
Molecular Weight: 270.17 g/mol
-
CAS Number: Not assigned or readily available in public databases. The absence of a CAS number suggests that this compound is not a common commercial product and may represent a novel chemical entity for research purposes.
Chemical Structure:
Caption: 2D structure of 4-(2-bromo-2-phenylethyl)morpholine.
Plausible Synthetic Pathways
Two primary retrosynthetic disconnections are logical for the preparation of 4-(2-bromo-2-phenylethyl)morpholine. Both routes utilize commercially available starting materials and well-established reaction mechanisms.
Route A: From Styrene Oxide
This pathway involves the nucleophilic ring-opening of styrene oxide by morpholine, followed by the bromination of the resulting secondary alcohol.
Workflow Diagram:
Caption: Synthetic workflow starting from styrene oxide.
Experimental Protocol (Generalized):
Step 1: Synthesis of 2-morpholino-1-phenylethan-1-ol
-
To a solution of styrene oxide (1.0 eq.) in a suitable solvent (e.g., ethanol or isopropanol) at room temperature, add morpholine (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired amino alcohol.
Causality: The morpholine, being a secondary amine, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. The use of a protic solvent helps in the protonation of the alkoxide intermediate.
Step 2: Bromination of 2-morpholino-1-phenylethan-1-ol
-
Dissolve the amino alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath.
-
Slowly add a brominating agent such as phosphorus tribromide (PBr₃, 0.4 eq.) or thionyl bromide (SOBr₂, 1.1 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography to yield 4-(2-bromo-2-phenylethyl)morpholine.
Causality: The hydroxyl group is converted into a good leaving group by the brominating agent, which is then displaced by the bromide ion in an SN2-type reaction. Anhydrous conditions are crucial to prevent the decomposition of the brominating agent.
Route B: From Styrene
This alternative route involves the formation of a bromohydrin from styrene, which is then reacted with morpholine.
Workflow Diagram:
Caption: Synthetic workflow starting from styrene.
Experimental Protocol (Generalized):
Step 1: Synthesis of 2-bromo-1-phenylethan-1-ol
-
In a flask, dissolve N-Bromosuccinimide (NBS, 1.1 eq.) in a mixture of an organic solvent (e.g., DMSO or acetone) and water.
-
Cool the mixture in an ice bath and add styrene (1.0 eq.) dropwise while stirring.
-
Continue stirring at low temperature for a few hours, then allow to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude bromohydrin, which can be used in the next step without further purification.
Causality: NBS in the presence of water forms a bromonium ion intermediate from the alkene. The water molecule then attacks the more substituted benzylic carbon, leading to the regioselective formation of the bromohydrin.[1][2]
Step 2: Synthesis of 4-(2-bromo-2-phenylethyl)morpholine
-
This step is not a direct conversion. A more plausible route from the bromohydrin would be to first react it with a sulfonyl chloride (e.g., tosyl chloride) to activate the hydroxyl group, followed by nucleophilic substitution with morpholine at the benzylic carbon, which would lead to an isomeric product. A direct reaction of the bromohydrin with morpholine would likely lead to the formation of styrene oxide via intramolecular cyclization, followed by the reaction as in Route A. Therefore, Route A is the more direct and predictable synthetic strategy.
Physicochemical Properties and Expected Reactivity
Based on its structure, 4-(2-bromo-2-phenylethyl)morpholine is expected to have the following properties:
| Property | Expected Value/Characteristic | Rationale |
| Physical State | Likely a high-boiling liquid or a low-melting solid at STP. | The molecular weight and presence of polar functional groups suggest it will not be highly volatile. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). | The molecule has significant nonpolar character from the phenyl ring and hydrocarbon backbone. The morpholine nitrogen and oxygen may impart slight water solubility. |
| Basicity | Weakly basic. | The nitrogen atom of the morpholine ring is a Lewis base, capable of being protonated by acids to form a morpholinium salt. |
| Reactivity | Susceptible to nucleophilic substitution at the benzylic carbon. | The bromine atom is a good leaving group, and its position alpha to the phenyl ring makes it reactive towards nucleophiles. |
| Stability | Moderately stable. May be sensitive to light and strong bases. | The benzylic bromide could undergo elimination in the presence of a strong, non-nucleophilic base to form a styryl-morpholine derivative. |
Relevance in Medicinal Chemistry and Drug Development
The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry. Its inclusion in drug candidates is often associated with improved physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB).[3][4]
The N-phenethylmorpholine scaffold, to which the target compound belongs, is a core component of several biologically active molecules. The potential therapeutic applications of 4-(2-bromo-2-phenylethyl)morpholine can be inferred from the activities of structurally related compounds.
Table of Pharmacological Activities of Related Morpholine Derivatives:
| Compound Class/Example | Pharmacological Activity | Therapeutic Area |
| Reboxetine (an N-phenethylmorpholine derivative) | Selective Norepinephrine Reuptake Inhibitor (NRI)[5] | Antidepressant, ADHD[5] |
| Fenpropimorph | Ergosterol biosynthesis inhibitor[5] | Antifungal[5] |
| Linezolid (contains an oxazolidinone with a morpholine substituent) | Inhibition of protein synthesis in bacteria | Antibiotic (for gram-positive infections) |
| Gefitinib (contains a morpholinoalkoxy side chain) | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor | Anticancer |
| Various N-phenethylmorpholine analogues | CNS activity, including modulation of receptors for mood disorders and pain, and inhibition of enzymes in neurodegenerative diseases.[4] | Neurology, Psychiatry, Oncology[6][7] |
The presence of the benzylic bromide in 4-(2-bromo-2-phenylethyl)morpholine makes it a valuable synthetic intermediate. It can serve as an electrophilic building block for the synthesis of more complex drug candidates through the reaction with various nucleophiles (e.g., amines, thiols, azides), allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
4-(2-bromo-2-phenylethyl)morpholine is a compound of significant interest for medicinal chemists and drug discovery scientists. While not a widely cataloged chemical, its synthesis is feasible through established chemical transformations. Its structural similarity to known bioactive molecules, particularly those with activity in the central nervous system, suggests that it and its derivatives are promising candidates for further investigation. The morpholine moiety is expected to confer favorable drug-like properties, and the reactive benzylic bromide handle provides a versatile point for chemical elaboration. This guide provides a foundational understanding for researchers looking to synthesize and explore the therapeutic potential of this and related compounds.
References
- An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S5), 4414-4437.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2845-2867.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Expert Opinion on Drug Discovery, 20(6), 621-645.
- Bromination of Styrene - Electrophilic Addition 004. (2012, April 27). [Video]. YouTube.
- Main products of catalytic oxidative bromination of styrene: (a) 1,2-dibromo-1-phenylethane, (b) 2-bromo-1-phenylethane-1-ol and (c) 1-phenylethane-1,2-diol. [Image]. (n.d.).
- Expected products upon oxidative bromination of styrene: (a) 1,2-dibromo-1-phenylethane, (b) 2-bromo-1-phenylethane-1-ol, and (c) 1-phenylethane-1,2-diol. [Image]. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Bromophenethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of modern medicinal chemistry and materials science, the morpholine ring stands out as a "privileged scaffold." Its unique combination of a secondary amine and an ether functional group within a stable six-membered ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to parent molecules. This guide focuses on a specific, yet promising, derivative: 4-(2-Bromophenethyl)morpholine .
This compound incorporates three key structural motifs: the morpholine heterocycle, a flexible ethyl linker, and a bromophenyl group. This combination makes it a valuable synthetic intermediate. The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular diversity. The phenethylmorpholine core is found in numerous biologically active compounds, suggesting its potential as a building block for novel therapeutics.
This document serves as a comprehensive technical resource, providing insights into the molecular characteristics, synthesis, and potential applications of this compound, grounded in established chemical principles and data from closely related analogs.
Based on standard chemical nomenclature, the structure is identified as 4-(2-(2-bromophenyl)ethyl)morpholine .
Molecular Formula: C₁₂H₁₆BrNO
Molecular Weight: 270.17 g/mol
Physicochemical and Computed Properties
| Property | Estimated Value | Source/Basis |
| Molecular Weight | 270.17 g/mol | Calculated |
| Molecular Formula | C₁₂H₁₆BrNO | Calculated |
| Appearance | Colorless to pale yellow oil or low melting solid | Analogy to N-phenethylmorpholine derivatives[1][2] |
| Boiling Point | >300 °C (estimated) | Analogy to similar structures[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General properties of N-alkylmorpholines[1] |
| LogP (XLogP3) | ~3.5 - 4.0 (predicted) | Estimation based on analogs[3] |
| pKa (conjugate acid) | 6.5 - 7.5 (estimated) | Analogy to N-alkylmorpholine scaffolds[1] |
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for preparing N-substituted morpholines is through the nucleophilic substitution reaction between morpholine and a suitable alkyl halide. This Sɴ2 reaction is a robust and scalable method for forging the key C-N bond.
Proposed Synthetic Pathway: N-Alkylation
The synthesis of 4-(2-(2-bromophenyl)ethyl)morpholine can be efficiently achieved by the N-alkylation of morpholine with 2-(2-bromophenyl)ethyl bromide. The reaction proceeds via a classical Sɴ2 mechanism where the lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbon of the ethyl bromide, displacing the bromide leaving group.
Caption: Proposed synthesis of this compound via N-alkylation.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process checks and a final purification step that ensures the isolation of the target compound with high purity.
Materials:
-
Morpholine (2.0 eq.)
-
2-(2-Bromophenyl)ethyl bromide (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-bromophenyl)ethyl bromide (1.0 eq.) and the chosen solvent (e.g., ACN).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq.) to the flask, followed by morpholine (2.0 eq.). The use of excess morpholine and a base drives the reaction to completion and neutralizes the HBr byproduct.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
In-Process Monitoring (Trustworthiness Pillar): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting alkyl halide spot indicates reaction completion. This step is crucial to avoid over- or under-running the reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This final step ensures the isolation of the pure 4-(2-(2-bromophenyl)ethyl)morpholine.
Spectroscopic Characterization Profile
Confirmation of the chemical structure is paramount. The following are the expected spectroscopic signatures for 4-(2-(2-bromophenyl)ethyl)morpholine, based on analogous structures.
| Technique | Characteristic Features |
| ¹H NMR | - Aromatic protons (Ar-H) in the δ 7.0-7.6 ppm region (4H multiplet).- Triplets corresponding to the morpholine protons adjacent to oxygen (-O-CH₂-) around δ 3.6-3.8 ppm (4H).- Triplets for the ethyl bridge protons (-N-CH₂-CH₂-Ar) around δ 2.7-3.0 ppm (4H).- Triplets corresponding to the morpholine protons adjacent to nitrogen (-N-CH₂-) around δ 2.5-2.7 ppm (4H). |
| ¹³C NMR | - Aromatic carbon signals in the δ 120-140 ppm range.- Signal for the carbon bearing the bromine (C-Br) would be distinct.- Morpholine carbons adjacent to oxygen (-O-CH₂) around δ 67 ppm.- Signals for the ethyl bridge and morpholine carbons adjacent to nitrogen in the δ 50-60 ppm range. |
| IR (Infrared) | - Aromatic C-H stretching vibrations (~3050 cm⁻¹).- Aliphatic C-H stretching vibrations (~2800-3000 cm⁻¹).- Aromatic C=C stretching peaks (~1450-1600 cm⁻¹).- A strong, characteristic C-O-C stretching band for the morpholine ether linkage (~1115 cm⁻¹). |
| Mass Spec (MS) | - A molecular ion peak (M⁺) at m/z 270 and an M+2 peak at m/z 272 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile intermediate for creating libraries of complex molecules for screening and development.
Caption: Potential application areas for this compound derivatives.
-
Pharmaceutical Development: The morpholine moiety is a key component in many approved drugs. Derivatives of 4-(4-bromophenyl)morpholine are utilized in the development of agents targeting neurological disorders and cancer.[4] The ability to use the bromine as a synthetic handle allows for the creation of diverse chemical libraries to screen for activity against various biological targets, including kinases, GPCRs, and ion channels.
-
Agrochemicals: The structural motifs present in this compound are also found in modern pesticides and herbicides. Its derivatives could be explored for developing new crop protection agents with novel modes of action.[4]
-
Material Science: The incorporation of brominated aromatic compounds can enhance properties like thermal stability and flame retardancy in specialty polymers.[4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(2-(2-bromophenyl)ethyl)morpholine is not available, a hazard assessment can be made based on its constituent parts: a tertiary amine (morpholine derivative) and a brominated aromatic compound.
-
Potential Hazards:
-
Harmful if swallowed.
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear impervious protective gloves and clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly closed.
-
Store away from strong oxidizing agents.
-
Conclusion
This compound is a compound of significant interest for research and development professionals. Its calculated molecular formula of C₁₂H₁₆BrNO and molecular weight of 270.17 g/mol define a structure that is primed for synthetic elaboration. While direct experimental data is sparse, a robust understanding of its properties, synthesis, and potential applications can be confidently derived from analogous structures. Its true potential lies in its role as a versatile building block, enabling the rapid generation of novel chemical entities for discovery programs in pharmaceuticals, agrochemicals, and materials science. This guide provides the foundational knowledge and protocols necessary for scientists to confidently incorporate this valuable intermediate into their research endeavors.
References
-
PubChem. (n.d.). Morpholine, 4-(2-phenylethyl)-. Retrieved January 19, 2026, from [Link]
- Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl)
-
Bouling Chemical Co., Limited. (n.d.). Morpholine, 4-[2-(4-Bromophenoxy)Ethyl]. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Bromophenyl)morpholine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Utility of the alkylation process. Retrieved January 19, 2026, from [Link]
- Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-12.
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 4-(2-Bromophenethyl)morpholine: Solubility and Stability
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of 4-(2-Bromophenethyl)morpholine, a substituted phenethylamine derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document emphasizes the strategic methodologies and experimental protocols required to thoroughly characterize its solubility and stability profiles. By leveraging established principles of medicinal chemistry and pharmaceutical development, this guide serves as a foundational resource for researchers, enabling them to generate the robust data necessary for advancing drug discovery and development programs. We will explore the theoretical underpinnings of solubility and stability, detail pragmatic experimental designs, and provide actionable insights into the interpretation of results.
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, manufacturability, and shelf-life. This compound, a molecule combining the structural features of a brominated phenethylamine and a morpholine moiety, presents a unique profile that necessitates a detailed investigation.
The presence of the basic morpholine ring suggests a pH-dependent solubility, a critical factor for absorption in the variable pH environments of the gastrointestinal tract. The bromophenethyl group, on the other hand, contributes to the molecule's lipophilicity, which can influence its interaction with biological membranes and its solubility in organic media used during synthesis and formulation. This guide will provide the scientific rationale and detailed protocols for elucidating these key characteristics.
Solubility Profiling: Beyond a Single Number
A comprehensive understanding of a compound's solubility is essential for everything from initial biological screening to final dosage form design. For this compound, a multi-faceted approach to solubility determination is recommended.
Predicted Physicochemical Properties
While experimental data is the gold standard, in silico predictions can provide a valuable starting point for experimental design.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₂H₁₆BrNO | Defines the exact composition. |
| Molecular Weight | 270.17 g/mol | Influences diffusion and transport properties. |
| LogP | ~2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility. |
| pKa | ~7.5 - 8.5 (for the morpholine nitrogen) | Predicts that the compound will be protonated and more soluble at acidic pH. |
Note: These are estimated values based on the structure and may vary from experimental results.
Experimental Solubility Determination
A tiered approach to solubility testing is advised, starting with simple, rapid methods and progressing to more detailed characterization as required.
2.2.1 Kinetic and Thermodynamic Solubility in Aqueous Media
Understanding both the kinetic (apparent) and thermodynamic (equilibrium) solubility is crucial. Kinetic solubility is often more relevant to the rapid dissolution conditions in the early stages of drug discovery, while thermodynamic solubility represents the true equilibrium state and is vital for formulation development.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.
-
Sample Preparation: Add an excess of this compound to each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
2.2.2 Solubility in Organic and Co-Solvent Systems
For formulation purposes, understanding the solubility in common organic solvents and co-solvent systems is necessary.
Experimental Protocol: Solubility in Organic Solvents
-
Solvent Selection: Choose a range of solvents with varying polarities relevant to pharmaceutical processing (e.g., ethanol, propylene glycol, polyethylene glycol 400, acetone).
-
Isothermal Method: Add known amounts of the compound to a fixed volume of the solvent at a constant temperature until saturation is reached (visual observation of undissolved solid).
-
Quantification: Determine the concentration of the dissolved compound in the saturated solution.
The following diagram illustrates a typical workflow for comprehensive solubility assessment:
Caption: Workflow for the comprehensive solubility assessment of a drug candidate.
Stability Profiling: Ensuring Molecular Integrity
The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would experience during storage to accelerate degradation.[1][2]
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[3]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
The logical flow of a forced degradation study is depicted below:
Caption: Logical workflow for a forced degradation study.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Oxidation: The morpholine ring, particularly the nitrogen atom, could be susceptible to oxidation, potentially leading to N-oxide formation.
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature could potentially promote ether cleavage in the morpholine ring, although this is generally a high-energy process.
-
Photodegradation: The bromophenyl group may be susceptible to photolytic cleavage of the carbon-bromine bond.
Identification of the degradation products using techniques like LC-MS/MS is crucial for elucidating the actual degradation pathways.
Recommended Storage and Handling
Based on the general properties of related morpholine and phenethylamine compounds, the following storage and handling recommendations are proposed, pending experimental verification:
-
Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container to protect it from light and moisture. Storage at room temperature is likely acceptable for the solid form.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of any dust. The compound is expected to be a skin and eye irritant.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. By systematically evaluating its solubility under various conditions and probing its stability through forced degradation studies, researchers can generate the critical data needed to make informed decisions in the drug development process. The protocols and methodologies outlined herein are based on industry best practices and are designed to yield high-quality, reliable data that will be essential for any future regulatory submissions.
References
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 30-37.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- This is a placeholder for a specific reference to the synthesis or initial characterization of this compound, should one become available.
- This is a placeholder for a relevant review on the physicochemical properties of phenethylamine deriv
- This is a placeholder for a relevant review on the formulation of morpholine-containing pharmaceuticals.
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
- Rani, M. S., & Devanna, N. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(12), 4457-4462.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical & bioanalytical techniques, 3(5).
- This is a placeholder for a relevant reference on solubility determin
- This is a placeholder for a relevant reference on analytical method development for stability-indic
- This is a placeholder for a relevant reference on the interpretation of forced degradation d
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129.
- This is a placeholder for a relevant reference on the impact of physicochemical properties on drug delivery.
Sources
An In-depth Technical Guide to the Predicted Spectroscopic Profile of 4-(2-Bromophenethyl)morpholine
Executive Summary
This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra for the compound 4-(2-Bromophenethyl)morpholine. As a crucial building block in medicinal chemistry and materials science, the unambiguous structural confirmation of this molecule is paramount. This document serves as a reference for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectroscopic data. By explaining the causal relationships between molecular structure and spectral output, this guide facilitates efficient data interpretation and quality control. The protocols described herein are designed to be self-validating, ensuring high-fidelity data acquisition.
Introduction
This compound is a substituted morpholine derivative with potential applications as an intermediate in the synthesis of pharmacologically active compounds. The molecule combines a rigid bromophenyl group with a flexible N-phenethyl morpholine scaffold, features that are common in CNS-active agents and other therapeutic classes. Accurate structural elucidation is the cornerstone of chemical synthesis and drug development, ensuring that the correct molecule is advanced through the discovery pipeline. NMR and MS are the two most powerful analytical techniques for this purpose. This guide synthesizes theoretical principles and empirical data from related structures to construct a reliable, predicted spectroscopic profile for this compound.
Molecular Structure and Properties
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a morpholine ring N-substituted with a 2-bromophenethyl group.
-
Molecular Formula: C₁₂H₁₆BrNO
-
Monoisotopic Mass: 269.0466 Da (for ⁷⁹Br) and 271.0446 Da (for ⁸¹Br)
-
Molecular Weight: 270.17 g/mol (average)
The structural features—an aromatic ring, a bromine heteroatom, an aliphatic linker, and a morpholine heterocycle—each impart distinct and predictable signatures in NMR and MS spectra.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. The predicted chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.
Theoretical Principles: Causality in Chemical Shifts
The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, like oxygen, nitrogen, and bromine, pull electron density away from adjacent protons, "deshielding" them from the applied magnetic field and causing them to resonate at a higher chemical shift (downfield).[1] Conversely, electron-donating groups "shield" protons, moving their signal upfield. The π-system of the aromatic ring creates a magnetic anisotropy effect, strongly deshielding the attached aromatic protons.[2]
Predicted Spectrum Analysis
-
Aromatic Protons (H-Ar): The four protons on the 2-bromophenyl ring are chemically distinct and will appear in the aromatic region (δ 7.0–7.6 ppm). Due to ortho, meta, and para coupling, this region will present as a complex series of multiplets. The proton ortho to the bromine atom is expected to be the most downfield due to the halogen's inductive effect.
-
Ethyl Bridge Protons (-CH₂-CH₂-): These two methylene groups form an A₂B₂ system, which will appear as two distinct signals, each resembling a triplet.
-
Benzylic Protons (-Ar-CH₂-): These protons are adjacent to the aromatic ring and will be deshielded, predicted to be around δ 2.9–3.1 ppm.
-
Alkylamine Protons (-CH₂-N-): These protons are adjacent to the morpholine nitrogen and are predicted to be slightly upfield from the benzylic protons, around δ 2.7–2.9 ppm.
-
-
Morpholine Protons: The morpholine ring exists in a rapid chair-chair interconversion at room temperature, making the four protons on each side of the nitrogen or oxygen chemically equivalent.[3][4] This results in two characteristic signals.
-
Protons adjacent to Oxygen (-O-CH₂-): The strong deshielding effect of the oxygen atom will shift these protons significantly downfield, to approximately δ 3.6–3.8 ppm. The signal typically appears as an apparent triplet or a complex multiplet.[5]
-
Protons adjacent to Nitrogen (-N-CH₂-): These protons are less deshielded and will appear further upfield, around δ 2.5–2.7 ppm, also as an apparent triplet or multiplet.[6]
-
Data Summary: Predicted ¹H NMR
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (H-Ar) | 7.0 – 7.6 | Multiplet (m) | 4H |
| Benzylic (-Ar-CH₂ -) | 2.9 – 3.1 | Triplet (t) | 2H |
| Alkylamine (-CH₂ -N-) | 2.7 – 2.9 | Triplet (t) | 2H |
| Morpholine (-N-CH₂ -) | 2.5 – 2.7 | Triplet (t) | 4H |
| Morpholine (-O-CH₂ -) | 3.6 – 3.8 | Triplet (t) | 4H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
-
Data Acquisition: Acquire a standard 1D proton spectrum. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient. Use a 90° pulse and an acquisition time of 2-4 seconds, with a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm. Integrate the signals to determine the relative number of protons.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of unique carbon environments in a molecule. Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a single line.
Theoretical Principles: Causality in Chemical Shifts
Carbon chemical shifts are influenced by hybridization, substitution, and electronegativity. Carbons in sp² hybridized systems (aromatics) resonate downfield (δ 110-160 ppm) compared to sp³ carbons (aliphatics, δ 10-70 ppm). Electronegative atoms like O, N, and Br deshield adjacent carbons.[7] A notable exception is the "heavy atom effect," where the large electron cloud of bromine or iodine can induce an upfield (shielding) shift on the directly attached (ipso) carbon.[8]
Predicted Spectrum Analysis
-
Aromatic Carbons (C-Ar): The 2-bromophenyl group will show six distinct signals in the δ 120–140 ppm range.
-
Ipso-Carbon (C-Br): Due to the heavy atom effect, this carbon is predicted to be shifted upfield relative to what would be expected from induction alone, likely around δ 122-124 ppm.[8]
-
Quaternary Carbon (C-CH₂): The carbon attached to the ethyl bridge is expected around δ 138-140 ppm.
-
Other Aromatic Carbons: The remaining four CH carbons will appear between δ 127–133 ppm.
-
-
Ethyl Bridge Carbons (-CH₂-CH₂-):
-
Benzylic Carbon (-Ar-CH₂-): Predicted to be in the δ 33–36 ppm range.
-
Alkylamine Carbon (-CH₂-N-): Predicted to be significantly downfield due to the adjacent nitrogen, around δ 58–61 ppm.
-
-
Morpholine Carbons:
Data Summary: Predicted ¹³C NMR
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-Ar) | 122 – 140 (6 signals) |
| Alkylamine (-C H₂-N-) | 58 – 61 |
| Morpholine (-N-C H₂-) | 53 – 55 |
| Morpholine (-O-C H₂-) | 66 – 68 |
| Benzylic (-Ar-C H₂-) | 33 – 36 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).
-
Data Acquisition: Acquire a 1D carbon spectrum with broadband proton decoupling. Use a spectral width of ~220 ppm. A 30-45° pulse angle with a relaxation delay of 2 seconds is a good starting point. A large number of scans (e.g., 512 to 2048) will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).
Predicted Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a molecular fingerprint.
Theoretical Principles: Isotope Patterns and Fragmentation
-
Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotope doublet") separated by 2 m/z units, with roughly equal intensity. This is a definitive signature for the presence of bromine.[10]
-
The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. This compound has one nitrogen, and its nominal molecular masses (269 for ⁷⁹Br and 271 for ⁸¹Br) are indeed odd, consistent with this rule.
-
Common Fragmentation Pathways: Fragmentation is not random; it occurs at the weakest bonds and results in the most stable carbocations or radical cations. For this molecule, key fragmentation pathways include alpha-cleavage adjacent to the nitrogen and benzylic cleavage.[11][12]
Predicted Fragmentation Pathway
The molecular ion [M]⁺˙ will be observed as a doublet at m/z 269/271 . The most likely fragmentation pathways are:
-
Alpha-Cleavage: The C-C bond alpha to the nitrogen atom is prone to cleavage. This leads to the formation of a highly stable, resonance-stabilized morpholinomethyl cation. This is often the base peak in the spectrum of N-substituted morpholines.
-
[M - C₇H₆Br]⁺ at m/z 100: This corresponds to the [C₅H₁₀NO]⁺ fragment.
-
-
Benzylic Cleavage: Cleavage of the C-C bond in the ethyl bridge, beta to the aromatic ring, is also highly favorable as it produces a stable benzylic cation (or tropylium ion rearrangement product).
-
[M - C₅H₁₀NO]⁺˙ at m/z 170/172: This corresponds to the bromophenethyl radical cation [C₈H₈Br]⁺˙.
-
-
McLafferty Rearrangement is not possible as there are no gamma-hydrogens relative to a carbonyl or similar group.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Data Summary: Predicted Major MS Fragments
| m/z Value | Proposed Fragment | Notes |
| 269 / 271 | [C₁₂H₁₆BrNO]⁺˙ | Molecular Ion (M⁺˙), 1:1 intensity doublet |
| 170 / 172 | [C₈H₈Br]⁺˙ | Benzylic cleavage product |
| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage product, likely base peak |
| 91 | [C₇H₇]⁺ | Tropylium ion, from loss of HBr from m/z 170/172 |
Experimental Protocol: EI-MS
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 100 µg/mL to 1 mg/mL.
-
Instrument Setup: Use a mass spectrometer equipped with an electron ionization source. The instrument can be coupled to a Gas Chromatograph (GC-MS) for sample introduction or a direct insertion probe can be used.
-
Data Acquisition: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400 to ensure capture of both the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak doublet (m/z 269/271). Identify the base peak and other major fragments. Compare the observed fragmentation pattern to the predicted pathways to confirm the structure.
Integrated Spectroscopic Workflow for Structural Confirmation
Neither technique alone is sufficient for unambiguous confirmation. A synergistic approach is required, where the information from each experiment validates the others.
Caption: Integrated workflow for the structural elucidation of a novel compound.
Conclusion
The predicted ¹H NMR, ¹³C NMR, and mass spectra of this compound present a unique set of spectroscopic fingerprints. Key identifying features include the characteristic 1:1 isotope doublet at m/z 269/271 in the mass spectrum, the alpha-cleavage base peak at m/z 100, and the distinct sets of proton and carbon signals for the morpholine, ethyl, and bromophenyl moieties in the NMR spectra. This in-depth guide provides a robust framework for scientists to interpret experimental data, confirm the synthesis of the target compound, and ensure its purity, thereby upholding the principles of scientific integrity in research and development.
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. ([Link])
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. ([Link])
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An In-Depth Technical Guide to the Potential Biological Targets of 4-(2-Bromophenethyl)morpholine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 4-(2-Bromophenethyl)morpholine. By dissecting its core structural components—the phenethylamine backbone and the morpholine moiety—we extrapolate a series of hypothesized molecular interactions within the central nervous system (CNS). This document outlines a strategic, multi-tiered experimental approach for the empirical validation of these targets, encompassing initial screening assays, functional characterization, and cellular response profiling. The methodologies described herein are designed to furnish a robust framework for elucidating the pharmacological profile of this compound, thereby guiding future preclinical and clinical development.
Introduction: Deconstructing this compound for Target Prioritization
The compound this compound is a synthetic molecule that marries two pharmacologically significant scaffolds: a substituted phenethylamine and a morpholine ring. The phenethylamine class of compounds is renowned for its diverse psychoactive properties, with members acting as stimulants, hallucinogens, and entactogens.[1][2] Their primary mechanisms often involve modulation of monoamine neurotransmitter systems.[2][3] The morpholine ring, conversely, is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability.[4][5][6] The presence of this moiety is associated with a wide spectrum of biological activities, including but not limited to, anticancer and anti-inflammatory effects.[7]
The strategic combination of these two moieties in this compound suggests a high probability of CNS activity. The 2-bromo substitution on the phenyl ring is of particular interest, as halogenation can significantly influence binding affinity and selectivity for various receptors and transporters.[8][9] This guide puts forth a logically structured investigation into the potential biological targets of this compound, with a primary focus on those implicated in neuropsychiatric and neurodegenerative disorders.
Hypothesized Biological Targets: A Rationale-Driven Approach
Based on a thorough analysis of the structure-activity relationships (SAR) of phenethylamine and morpholine derivatives, we have identified two primary classes of biological targets for this compound: Monoamine Transporters and Serotonin Receptors . A secondary, more exploratory, set of potential targets includes other G-protein coupled receptors (GPCRs) and specific enzyme families.
Primary Hypothesized Targets
-
Monoamine Transporters (DAT, SERT, NET): Substituted phenethylamines are well-documented inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10][11] The inhibition of these transporters leads to increased synaptic concentrations of their respective neurotransmitters, a mechanism central to the action of many antidepressants and stimulants. The phenethylamine core of this compound strongly suggests a potential interaction with these transporters.
-
Serotonin 5-HT2A Receptor: The 5-HT2A receptor is a key target for many psychedelic phenethylamines.[8][9] Agonism at this receptor is associated with the profound perceptual and cognitive changes characteristic of these compounds. The structural similarity of the 2-bromophenethyl moiety to known 5-HT2A agonists warrants a thorough investigation of its activity at this receptor.
Secondary and Exploratory Targets
-
Other Serotonin Receptor Subtypes: While 5-HT2A is a primary candidate, other 5-HT receptor subtypes could also be modulated by this compound.
-
Adrenergic and Dopaminergic Receptors: The phenethylamine scaffold is a common feature in ligands for adrenergic and dopaminergic receptors.[12]
-
Enzyme Inhibition (e.g., MAO): Some morpholine derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of monoamine neurotransmitters.[13][14]
Experimental Workflows for Target Validation
The following sections detail a systematic approach to empirically validate the hypothesized biological targets of this compound.
Tier 1: Initial Target Screening
The initial phase of target validation involves a broad screening approach to identify primary interactions.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters and Serotonin Receptors
This protocol aims to determine the binding affinity of this compound for DAT, SERT, NET, and the 5-HT2A receptor.
Methodology:
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant transporters (hDAT, hSERT, hNET) and the human 5-HT2A receptor. Prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand Binding:
-
For DAT: Use [³H]WIN 35,428 as the radioligand.
-
For SERT: Use [³H]Citalopram as the radioligand.
-
For NET: Use [³H]Nisoxetine as the radioligand.
-
For 5-HT2A: Use [³H]Ketanserin as the radioligand.
-
-
Assay Conditions: Incubate the membrane preparations with the respective radioligand and varying concentrations of this compound.
-
Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) by nonlinear regression analysis of the competition binding data.
Table 1: Representative Data from Radioligand Binding Assays
| Target | Radioligand | Ki of this compound (nM) |
| hDAT | [³H]WIN 35,428 | Experimental Value |
| hSERT | [³H]Citalopram | Experimental Value |
| hNET | [³H]Nisoxetine | Experimental Value |
| 5-HT2A | [³H]Ketanserin | Experimental Value |
Causality Behind Experimental Choices: Radioligand binding assays are a gold-standard, high-throughput method for determining the affinity of a compound for a specific target. The choice of well-characterized radioligands with high affinity and specificity for their respective targets is crucial for obtaining reliable and reproducible data.
Diagram 1: Workflow for Radioligand Binding Assays
Caption: Workflow for determining binding affinity using radioligand competition assays.
Tier 2: Functional Characterization
Once binding affinity is established, the next step is to determine the functional consequence of this binding (e.g., agonist, antagonist, or inhibitor).
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This assay will determine if this compound inhibits the function of monoamine transporters.
Methodology:
-
Cell Culture: Use HEK-293 cells stably expressing hDAT, hSERT, or hNET.
-
Pre-incubation: Treat the cells with varying concentrations of this compound.
-
Neurotransmitter Uptake: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to the cells.
-
Termination and Lysis: After a short incubation, terminate the uptake by washing with ice-cold buffer. Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Detection: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.
Protocol 3: Calcium Flux Assay for 5-HT2A Receptor Activation
This assay will determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
Methodology:
-
Cell Culture and Dye Loading: Culture cells expressing the 5-HT2A receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: Add varying concentrations of this compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a known 5-HT2A agonist (e.g., serotonin). Measure the inhibition of the agonist-induced calcium response.
-
Data Analysis: For agonist activity, calculate the EC50 value. For antagonist activity, calculate the IC50 value.
Diagram 2: Signaling Pathway of 5-HT2A Receptor Activation
Caption: Simplified signaling cascade following 5-HT2A receptor activation.
Tier 3: Cellular and Ex Vivo Profiling
The final tier of validation involves assessing the effects of this compound in a more physiologically relevant context.
Protocol 4: Ex Vivo Synaptosomal Neurotransmitter Release Assay
This assay measures the ability of the compound to evoke neurotransmitter release from isolated nerve terminals.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for serotonin).
-
Loading: Load the synaptosomes with a radiolabeled neurotransmitter.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with buffer.
-
Compound Application: Introduce this compound into the perfusion buffer.
-
Fraction Collection and Analysis: Collect fractions of the superfusate and measure the amount of released radioactivity.
Summary and Future Directions
This technical guide has outlined a comprehensive, hypothesis-driven strategy for the elucidation of the biological targets of this compound. By systematically progressing from initial binding screens to functional and cellular assays, researchers can build a detailed pharmacological profile of this novel compound. The data generated from these experiments will be crucial for understanding its mechanism of action and for guiding its potential development as a therapeutic agent for CNS disorders. Future studies should focus on in vivo behavioral pharmacology to correlate the identified molecular targets with physiological and behavioral outcomes.
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PubMed. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
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In-silico prediction of "4-(2-Bromophenethyl)morpholine" activity
An In-Depth Technical Guide: In-Silico Prediction of "4-(2-Bromophenethyl)morpholine" Activity: A Methodological Workflow for De Novo Bioactivity Assessment
Introduction
In the landscape of modern drug discovery, computational, or in silico, methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques allow researchers to predict the biological activity of a molecule, evaluate its potential as a drug candidate, and profile its pharmacokinetic properties before committing to resource-intensive laboratory synthesis and testing.[3][4] This guide provides a comprehensive technical overview of the core in-silico methodologies to predict the potential bioactivity of a specific small molecule: This compound .
Publicly available data on the biological activity of this compound (PubChem CID: 1502101) is limited.[5] This makes it an ideal subject for a de novo computational workflow, demonstrating how in-silico tools can be leveraged to build a testable biological hypothesis from the ground up. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools to novel chemical entities.
The workflow we will explore follows a logical progression from initial data gathering to multi-faceted computational analysis, providing a holistic view of the molecule's potential.
Caption: Overall In-Silico Prediction Workflow.
Part 1: Compound Profiling & Target Hypothesis Generation
Before any predictive modeling can occur, the molecule of interest must be accurately represented in a machine-readable format, and a plausible biological target must be identified.
Foundational Compound Analysis
The first step is to obtain the canonical structural information for this compound. Public chemical databases are the primary resource for this task.[6][7]
Protocol: Retrieving and Preparing the Ligand Structure
-
Access a Public Database: Navigate to a comprehensive chemical database such as PubChem (]">https://pubchem.ncbi.nlm.nih.gov).[8]
-
Search for the Compound: Use the name "this compound" or its CAS Number (if known) to search the database. The corresponding PubChem CID is 1502101.[5]
-
Obtain Machine-Readable Formats: From the compound's page, download or copy key identifiers:
-
SMILES (Simplified Molecular Input Line Entry System): C1COCCN1CCC2=CC=C(C=C2)Br
-
InChIKey (International Chemical Identifier Key): NCUTUFSXCVKNAD-UHFFFAOYSA-N[9]
-
3D Structure File: Download the structure in a format like SDF or MOL2 for use in docking and modeling software.
-
-
Energy Minimization (Self-Validation): The downloaded 3D conformer is a good starting point, but it may not be in its lowest energy state. It is critical to perform an energy minimization using a computational chemistry tool (e.g., using the MMFF94 force field in software like Avogadro or MOE) to obtain a more realistic, low-energy conformation for subsequent docking studies.
Target Hypothesis Generation: A Ligand-Based Approach
With no defined biological activity, we must generate a testable hypothesis. The principle of chemical similarity, which states that structurally similar molecules often have similar biological activities, is a powerful guide.[1] The morpholine heterocycle, in particular, is a "privileged structure" frequently found in bioactive molecules, especially those targeting the central nervous system (CNS), where it can improve pharmacokinetic properties like blood-brain barrier permeability.[10][11]
Causality Behind the Choice: By searching for known drugs or bioactive compounds that are structurally similar to our query molecule, we can infer potential targets. This ligand-based approach is efficient when the structure of a potential target is unknown or when trying to identify a starting point for investigation.[12]
Protocol: Target Fishing via Similarity Search
-
Select a Bioactivity Database: Use a database that links chemical structures to experimental bioactivity data, such as ChEMBL ([Link]) or PubChem BioAssay.[6][8]
-
Perform a Similarity Search:
-
Navigate to the structure search function of the chosen database.
-
Input the SMILES string for this compound.
-
Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to find closely related structures.
-
-
Analyze the Results: The search will yield a list of structurally similar compounds. Examine the primary targets and recorded bioactivities (e.g., IC₅₀, Kᵢ) for these hits.
-
Formulate a Hypothesis: Based on the analysis, a predominant target or target class will likely emerge. For the morpholine scaffold, it is common to find hits related to GPCRs, ion channels, or enzymes involved in neurotransmission.[11] For this guide, we will hypothesize a fictional target, "NeuroReceptor X," based on this rationale.
Part 2: Core In-Silico Bioactivity Prediction
With a molecule and a hypothesized target, we can now apply core predictive methodologies.
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically as a "docking score" representing binding free energy.[13][14] This provides atomic-level insight into how the molecule might bind and whether the interaction is favorable.
Causality Behind the Choice: Docking allows us to visually inspect potential key interactions (e.g., hydrogen bonds, hydrophobic contacts) and quantitatively rank our molecule against known inhibitors of the target. A favorable docking score provides strong evidence to proceed with further investigation.
Caption: The Molecular Docking Workflow.
Protocol: Step-by-Step Molecular Docking (using AutoDock Vina as an example)
-
Receptor Preparation:
-
Download the 3D crystal structure of "NeuroReceptor X" from the Protein Data Bank (PDB).[15]
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL, or AutoDockTools), prepare the protein by:
-
Save the prepared receptor in the required .pdbqt format.
-
-
Ligand Preparation:
-
Load the energy-minimized 3D structure of this compound.
-
Define rotatable bonds and save the ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation. This is a 3D box centered on the known active site of the receptor.[16] The dimensions should be large enough to accommodate the ligand in various orientations.
-
-
Configuration and Execution:
-
Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Execute the AutoDock Vina simulation from the command line.
-
-
Analysis of Results (Self-Validation):
-
The output will provide several binding poses ranked by their affinity score (in kcal/mol). Lower, more negative scores indicate stronger predicted binding.[13]
-
Visualize the top-ranked pose in complex with the receptor. Analyze the intermolecular interactions (e.g., hydrogen bonds, pi-stacking) to ensure the predicted binding mode is chemically sensible.
-
Pharmacophore Modeling: Identifying Essential Features
A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity.[12][17] A pharmacophore model can be used as a 3D query to rapidly screen large chemical databases for novel compounds that fit the required feature profile.[18]
Causality Behind the Choice: While docking evaluates one molecule against one target, pharmacophore modeling distills the essential features from a group of active molecules. This allows for the discovery of structurally diverse compounds that may still have the desired biological effect, moving beyond simple structural similarity.
Protocol: Ligand-Based Pharmacophore Generation
-
Assemble a Ligand Set: Collect a set of 5-10 known active ligands for "NeuroReceptor X" with diverse structures. This data can be sourced from the bioactivity databases used in the target fishing step.
-
Generate Conformers: For each ligand, generate a set of low-energy 3D conformations to ensure conformational space is adequately sampled.
-
Align Molecules & Identify Features: Using pharmacophore modeling software (e.g., LigandScout, MOE, Schrödinger's Phase), align the conformers of the active ligands.[19] The software will identify common chemical features that overlap in the aligned set.
-
Generate and Validate the Model: A pharmacophore hypothesis is generated based on the common features. A good model should be able to distinguish active compounds from inactive ones (decoys).
-
Database Screening: The validated pharmacophore model is then used as a 3D query to search virtual compound libraries (like ZINC or eMolecules) for molecules that match the pharmacophoric features.[20] Our query molecule, this compound, can be scored against this pharmacophore to see if it possesses the key features for activity.
Caption: A hypothetical 3D pharmacophore model.
QSAR Modeling: Quantifying Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that creates a mathematical relationship between the chemical structure of a compound and its biological activity.[3][4] By converting molecular structures into numerical descriptors, QSAR models can predict the activity of untested compounds.[21]
Causality Behind the Choice: QSAR is invaluable for lead optimization. Once a primary hit is identified, a QSAR model built on a series of analogs can guide chemical modifications to enhance potency or other desired properties, prioritizing the synthesis of the most promising candidates.[22]
Protocol: Building a Predictive QSAR Model
-
Data Curation: Assemble a training set of compounds with known biological activity values (e.g., pIC₅₀) against "NeuroReceptor X." Data must be high-quality and cover a reasonable range of activity.
-
Descriptor Calculation: For each molecule in the set, calculate molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and properties (e.g., molecular weight, logP, topological indices, electronic properties).[23]
-
Model Generation: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a model that correlates the descriptors (independent variables) with biological activity (dependent variable).
-
Rigorous Validation (Self-Validation): This is the most critical step. The model's predictive power must be validated to ensure it is not overfitted.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set.
-
External Validation: Use the model to predict the activity of an independent test set of molecules that were not used to build the model. A high correlation between predicted and actual activity for the test set indicates a robust model.
-
-
Prediction for Query Molecule: Once validated, use the QSAR model to predict the biological activity of this compound.
Part 3: ADMET and Druglikeness Assessment
A potent molecule is not necessarily a good drug. Early prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures.[24]
Causality Behind the Choice: In-silico ADMET models provide a rapid, cost-effective first pass to flag potential liabilities.[25] Issues like poor oral bioavailability, rapid metabolism, or potential toxicity can be identified early, allowing for chemical modifications to mitigate these risks or for the deprioritization of the compound.
Protocol: Using Web-Based ADMET Prediction Tools
Numerous free, web-based tools leverage large datasets and machine learning to predict ADMET properties.[26][27] ADMETlab 2.0 is one such comprehensive platform.[24]
-
Access the Web Server: Navigate to the ADMETlab 2.0 web server ([Link]).
-
Input the Molecule: Enter the SMILES string for this compound into the input field.
-
Run Prediction: Initiate the calculation. The server will compute a wide range of physicochemical, pharmacokinetic, and toxicity endpoints.
-
Analyze and Tabulate Data: Consolidate the key predicted properties into a structured table for clear interpretation.
Table 1: Predicted ADMET & Physicochemical Properties for this compound
| Property Class | Parameter | Predicted Value | Interpretation / Desirability |
| Physicochemical | Molecular Weight ( g/mol ) | ~270.17 | Good (within Lipinski's Rule of 5) |
| logP (Octanol/Water Partition) | Predicted | Indicates lipophilicity | |
| Water Solubility | Predicted | Crucial for absorption | |
| Absorption | Human Intestinal Absorption (HIA) | Predicted (%) | High % suggests good oral absorption |
| Blood-Brain Barrier (BBB) Permeant | Predicted (Yes/No) | Yes is desirable for a CNS target | |
| Metabolism | CYP2D6 Inhibitor | Predicted (Yes/No) | No is desirable to avoid drug-drug interactions |
| CYP3A4 Substrate | Predicted (Yes/No) | Influences metabolic stability | |
| Toxicity | AMES Mutagenicity | Predicted (Yes/No) | No is critical for safety |
| hERG Inhibition | Predicted (Yes/No) | No is critical to avoid cardiotoxicity |
Note: Predicted values are illustrative and would be populated from the actual output of a tool like ADMETlab 2.0.
Part 4: Data Synthesis and Senior Scientist Perspective
The power of an in-silico workflow lies not in any single prediction, but in the convergence of evidence from multiple orthogonal methods.
Synthesized Assessment:
By integrating our findings, we can build a profile for this compound. An ideal outcome would be:
-
Molecular Docking: A low (strong) binding energy score for "NeuroReceptor X" with a chemically plausible binding pose.
-
Pharmacophore: The molecule successfully maps onto the key features of the pharmacophore model derived from known active compounds.
-
QSAR: The validated QSAR model predicts a high pIC₅₀ value for the molecule.
-
ADMET: The molecule shows a promising profile with good predicted BBB permeability, metabolic stability, and a low risk of toxicity.
Trustworthiness and Limitations:
It is imperative to recognize that all in-silico predictions are models, not reality. Their accuracy is dependent on the quality of the underlying data and algorithms.[22]
-
Self-Validation: Each protocol includes validation steps (e.g., energy minimization, QSAR model validation, analysis of docking poses) to ensure the results are robust within the computational framework.
-
Next Steps: A positive in-silico profile does not confirm bioactivity. It builds a strong, data-driven hypothesis that must be validated through experimental testing. The next logical steps would be:
-
Synthesis: If not commercially available, synthesize the compound.[28]
-
In-Vitro Assay: Test the compound's activity against the "NeuroReceptor X" target in a biochemical or cell-based assay.
-
Lead Optimization: If activity is confirmed, use the generated in-silico models to guide the synthesis of analogs to improve potency and druglikeness.
-
This technical guide has outlined a structured, multi-faceted in-silico workflow to predict the activity of a novel chemical entity. By combining ligand-based hypothesis generation with detailed predictive modeling and pharmacokinetic profiling, researchers can efficiently prioritize compounds, reduce experimental costs, and accelerate the journey from chemical structure to potential therapeutic candidate.
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
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QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]
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IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]
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PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences. BABRONE. [Link]
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Pharmacophore modeling | PDF. Slideshare. [Link]
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7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
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3.3: Public Chemical Databases. Chemistry LibreTexts. [Link]
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List of useful databases | Chemistry Library. University of Cambridge. [Link]
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PreADMET | Prediction of ADME/Tox. BMDRC. [Link]
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Computation Chemistry Tools. Cambridge MedChem Consulting. [Link]
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Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]
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4-(4-bromophenethyl)morpholine (C12H16BrNO). PubChemLite. [Link]
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4-(2-Bromoethyl)morpholine | C6H12BrNO | CID 1502101. PubChem. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
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Methodological & Application
Synthesis of "4-(2-Bromophenethyl)morpholine" from 2-bromophenethyl bromide
An In-Depth Guide to the Synthesis of 4-(2-Bromophenethyl)morpholine via Nucleophilic Substitution
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical research and drug development. The protocol details the N-alkylation of morpholine with 2-bromophenethyl bromide, a classic and efficient method for constructing the target molecule. This guide is intended for researchers, scientists, and professionals in organic synthesis and medicinal chemistry, offering not just a procedural walkthrough but also insights into the reaction mechanism, safety considerations, and characterization techniques.
Introduction and Strategic Overview
The synthesis of N-alkylated morpholines is a cornerstone of medicinal chemistry, as the morpholine scaffold is known to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[1] The target molecule, this compound, serves as a versatile building block, featuring a nucleophilic morpholine nitrogen and a reactive bromophenyl group suitable for further functionalization through cross-coupling reactions.
The chosen synthetic strategy involves the direct N-alkylation of morpholine with 2-bromophenethyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a fundamental transformation in organic chemistry.[2][3] This approach is favored for its reliability, straightforward execution, and the general availability of the starting materials.
Reaction Mechanism: The SN2 Pathway
The formation of this compound is a classic example of an SN2 reaction. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][4][5]
-
Nucleophile: The nitrogen atom of morpholine, with its lone pair of electrons, acts as the nucleophile.
-
Electrophile: The carbon atom attached to the bromine in 2-bromophenethyl bromide is the electrophilic center. The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, making this carbon susceptible to nucleophilic attack.[3]
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its stability in solution.
-
Stereochemistry: As is characteristic of SN2 reactions, the nucleophile attacks from the side opposite the leaving group (backside attack), resulting in an inversion of configuration if the electrophilic carbon were a chiral center.[4][5]
The overall transformation is depicted below:
Caption: The SN2 reaction mechanism for the synthesis.
Safety and Hazard Management
Critical: Before commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents. This reaction must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Reagent | Key Hazards | Recommended Precautions |
| 2-Bromophenethyl bromide | Combustible liquid, harmful if swallowed, causes serious eye irritation.[6][7] | Wear safety goggles and chemical-resistant gloves. Keep away from heat and open flames.[6] |
| Morpholine | Flammable liquid and vapor, toxic in contact with skin, causes severe skin burns and eye damage, harmful if swallowed or inhaled.[8][9][10][11][12] | Use in a chemical fume hood. Wear safety goggles, a face shield, and chemical-resistant gloves. Avoid inhalation of vapors.[9][10][12] |
| Potassium Carbonate | Causes serious eye irritation. | Avoid generating dust. Wear safety goggles. |
| Acetonitrile | Highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | Keep away from ignition sources. Use in a chemical fume hood. Wear appropriate PPE. |
Detailed Experimental Protocol
This protocol outlines a general and robust method for the N-alkylation. Optimization may be required for scale-up or specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| 2-Bromophenethyl bromide | 263.96 g/mol | 10.0 | 1.0 | 2.64 g |
| Morpholine | 87.12 g/mol | 12.0 | 1.2 | 1.05 g (1.05 mL) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 20.0 | 2.0 | 2.76 g |
| Anhydrous Acetonitrile (CH₃CN) | - | - | - | 50 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.05 mL, 12.0 mmol). Begin stirring the suspension.
-
Substrate Addition: Slowly add 2-bromophenethyl bromide (2.64 g, 10.0 mmol) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.[1]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the 2-bromophenethyl bromide starting material.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filtration: Filter the solid potassium carbonate and its byproducts using a Buchner funnel. Wash the filter cake with a small amount of acetonitrile (2 x 10 mL) to ensure all product is collected.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the pure product.
Caption: The experimental workflow from setup to final product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the morpholine and bromophenethyl moieties. The morpholine protons typically appear as two distinct multiplets, resembling triplets, around δ 2.5-2.8 ppm (protons adjacent to nitrogen) and δ 3.6-3.8 ppm (protons adjacent to oxygen).[13][14] The aromatic protons will appear in the δ 7.0-7.6 ppm region, and the two ethyl bridge -CH₂- groups will appear as distinct multiplets, likely between δ 2.7-3.0 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Key signals include those for the morpholine ring carbons (around δ 53 ppm and δ 67 ppm) and the aromatic carbons.[13]
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product (270.17 g/mol for C₁₂H₁₆BrNO). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible in the mass spectrum.
Field-Proven Insights & Troubleshooting
-
Anhydrous Conditions: While not strictly necessary for all N-alkylations, using an anhydrous solvent and a sealed system (e.g., under a nitrogen atmosphere) can prevent the introduction of water, which could potentially hydrolyze the alkyl halide.
-
Choice of Base: Potassium carbonate is an effective and economical base for this transformation. It is strong enough to neutralize the HBr formed during the reaction but generally not strong enough to promote significant E2 elimination side reactions.[1]
-
Alternative Solvents: If the reaction is sluggish in acetonitrile, a higher-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) can be used to achieve higher reaction temperatures.
-
Double Alkylation: The formation of a quaternary ammonium salt by the reaction of the product with another molecule of 2-bromophenethyl bromide is generally not observed under these conditions, as the tertiary amine product is significantly less nucleophilic than the starting morpholine.
-
Purification: The product is moderately polar. Careful selection of the eluent for column chromatography is key to achieving high purity and separating the product from any unreacted starting material or non-polar impurities.
References
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Application Note and Protocol for the N-alkylation of Morpholine with 2-Bromophenethyl Bromide
<
Abstract
This document provides a comprehensive guide for the N-alkylation of morpholine with 2-bromophenethyl bromide, yielding 4-(2-bromophenethyl)morpholine. This reaction is a cornerstone of synthetic chemistry, pivotal in the generation of substituted morpholine scaffolds. Such structures are of profound interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][2][3] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide critical insights into reaction optimization, safety, and product characterization.
Introduction
Morpholine and its derivatives are recognized as privileged structures in the landscape of drug discovery, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3] The N-alkylation of the morpholine ring is a fundamental synthetic transformation that allows for the introduction of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies. The target molecule of this protocol, this compound, serves as a versatile intermediate for further chemical modifications.
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4] In this process, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromophenethyl bromide that is bonded to one of the bromine atoms. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide ion as the leaving group.
Mechanistic Rationale
The N-alkylation of a secondary amine like morpholine with an alkyl halide is a classic example of an SN2 reaction.[4] The key steps are as follows:
-
Nucleophilic Attack: The nitrogen atom of morpholine, possessing a lone pair of electrons, initiates a nucleophilic attack on the methylene carbon (the carbon adjacent to a bromine atom) of 2-bromophenethyl bromide. This attack occurs from the backside relative to the leaving group (bromide).
-
Transition State: A transient, high-energy transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.
-
Inversion of Configuration (if applicable): While the electrophilic carbon in 2-bromophenethyl bromide is not a stereocenter, it's a hallmark of SN2 reactions that an inversion of configuration would occur at a chiral center.
-
Proton Transfer: The initial product is a morpholinium bromide salt. A base, typically a tertiary amine or an inorganic base like potassium carbonate, is required to deprotonate the nitrogen, yielding the final neutral N-alkylated morpholine product and a salt byproduct.[4]
The choice of solvent is critical for the efficiency of SN2 reactions. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are generally preferred.[5][6] These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[6][7] Protic solvents, in contrast, can form hydrogen bonds with the amine, creating a solvent cage that hinders its nucleophilicity and slows down the reaction.[6][8]
Chemical Reaction Workflow
Caption: Experimental workflow for the N-alkylation of morpholine.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |
| Morpholine | C₄H₉NO | 87.12 | 0.87 g (10 mmol) | 1.0 |
| 2-Bromophenethyl bromide | C₈H₈Br₂ | 263.96 | 2.90 g (11 mmol) | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g (20 mmol) | 2.0 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |
| Ethyl Acetate (for work-up) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (for work-up) | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq.), 2-bromophenethyl bromide (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (morpholine) is consumed. This typically takes several hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[9]
Safety and Handling Precautions
-
2-Bromophenethyl bromide is a lachrymator and is harmful if swallowed or inhaled. It can cause skin and serious eye irritation.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13]
-
Morpholine is flammable and corrosive. It can cause severe skin burns and eye damage. Use with adequate ventilation and appropriate PPE.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[10][11][12][13][14]
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the morpholine protons, the aromatic protons of the bromophenyl group, and the two methylene groups of the phenethyl chain. |
| ¹³C NMR | Resonances for the carbons of the morpholine ring, the aromatic carbons, and the aliphatic carbons of the phenethyl linker. |
| Mass Spec (MS) | A molecular ion peak corresponding to the mass of the product (C₁₂H₁₆BrNO, MW: 270.17 g/mol ). |
| Infrared (IR) | Characteristic C-N stretching vibrations, aromatic C-H and C=C stretching, and aliphatic C-H stretching. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. Water can interfere with the reaction. Increasing the reaction time or temperature may also improve conversion. The choice of base can also be critical; stronger bases like cesium carbonate can sometimes improve yields in challenging alkylations.[15]
-
Side Products: Over-alkylation is a common issue in amine alkylations, although less so with secondary amines like morpholine compared to primary amines.[4][15] If side products are observed, purification by column chromatography is essential.
-
Reaction Stalls: If the reaction does not proceed to completion, consider using a more polar aprotic solvent like DMF, which may enhance the reaction rate.
Conclusion
The N-alkylation of morpholine with 2-bromophenethyl bromide is a robust and reliable method for the synthesis of this compound. By understanding the SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable synthetic intermediate. Adherence to safety protocols and proper analytical characterization are paramount for successful and reproducible results in the laboratory.
References
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. Department of Chemistry, University of Calgary. Retrieved from [Link]
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Cerdá, M. F., et al. (2006). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. The Journal of Physical Chemistry B, 110(4), 1877–1888. [Link]
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Kumar, A., & Rueping, M. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Chemistry – A European Journal, 29(44), e202301018. [Link]
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Ashenhurst, J. (2023). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
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Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]
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Kumar, A., & Rueping, M. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Chemistry – A European Journal, 29(44). [Link]
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Oliveira, G. A. R., & da Silva, J. B. P. (2014). Analysis of solvent effect on SN2 reactions by different theoretical models. Journal of Molecular Modeling, 20(2), 2109. [Link]
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LibreTexts Chemistry. (2021). 8.2: Factors That Affect S_N2 Reactions. Retrieved from [Link]
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Miller, S. J., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(22), 4810–4815. [Link]
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Miller, S. J., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Organic Letters. [Link]
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Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. [Link]
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-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-Bromophenyl)morpholine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel). [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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The Strategic Utility of 4-(2-Bromophenethyl)morpholine in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. The morpholine ring and the phenethylamine scaffold are two such privileged structures, frequently incorporated into drug candidates to optimize their pharmacological and pharmacokinetic profiles. The intermediate, 4-(2-Bromophenethyl)morpholine, synergistically combines these two moieties, presenting a versatile platform for the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable intermediate.
The Morpholine Moiety: A Staple in Medicinal Chemistry
The morpholine heterocycle is a common feature in a multitude of approved and experimental drugs.[1] Its prevalence can be attributed to several advantageous properties it imparts to a molecule:
-
Improved Physicochemical Properties: The morpholine ring enhances aqueous solubility and can modulate lipophilicity, which are critical parameters for drug absorption and distribution.[2][3]
-
Metabolic Stability: The tertiary amine within the morpholine structure is generally more resistant to metabolic degradation compared to acyclic amines.[4]
-
Pharmacophore Potential: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1][2]
The Phenethylamine Scaffold: A Key to the Central Nervous System
The β-phenethylamine framework is a cornerstone of neuropharmacology, forming the structural basis for numerous neurotransmitters and CNS-active drugs.[5][6] Its significance lies in:
-
Structural Mimicry: Phenethylamine derivatives often mimic endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin, allowing them to interact with their respective receptors and transporters.
-
Blood-Brain Barrier Permeability: The lipophilic nature of the phenyl ring facilitates passage across the blood-brain barrier, a crucial requirement for drugs targeting the CNS.[3]
The combination of these two pharmacophores in this compound, with the added synthetic handle of a bromine atom, creates a powerful tool for drug discovery.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved through a two-step process involving the reduction of a commercially available starting material followed by a reductive amination.
Protocol 1: Synthesis of 2-(2-Bromophenyl)acetaldehyde
This protocol outlines the reduction of 2-bromophenylacetonitrile to the corresponding aldehyde.
Materials:
-
2-Bromophenylacetonitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in hexanes)
-
Anhydrous Toluene
-
Methanol
-
1 M Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-bromophenylacetonitrile (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromophenyl)acetaldehyde, which can be used in the next step without further purification.
Data Summary Table:
| Parameter | Value |
| Starting Material | 2-Bromophenylacetonitrile |
| Key Reagent | DIBAL-H |
| Solvent | Toluene |
| Temperature | -78 °C |
| Reaction Time | 2 hours |
| Typical Yield | ~70-80% (crude) |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2-(2-bromophenyl)acetaldehyde.
Protocol 2: Reductive Amination to this compound
This protocol describes the coupling of the aldehyde with morpholine via reductive amination.
Materials:
-
Crude 2-(2-Bromophenyl)acetaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 2-(2-bromophenyl)acetaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add morpholine (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Summary Table:
| Parameter | Value |
| Starting Material | 2-(2-Bromophenyl)acetaldehyde |
| Key Reagents | Morpholine, Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | ~60-75% (after purification) |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Application in Drug Discovery: Synthesis of a Serotonin Receptor Modulator Precursor
The ortho-bromine atom on the phenethyl moiety of this compound serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This is particularly useful in the synthesis of compounds targeting serotonin receptors, where diverse aryl or heteroaryl substituents are often required for optimal activity and selectivity.
The following protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction can be used to synthesize a precursor to a potential serotonin receptor modulator.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | ~70-90% (after purification) |
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its synthesis is straightforward, and its unique combination of a morpholine ring, a phenethylamine scaffold, and a reactive bromine handle allows for the efficient construction of diverse and complex molecules. The protocols provided herein offer a solid foundation for the synthesis and application of this intermediate, empowering researchers to accelerate their drug discovery programs, particularly in the pursuit of novel therapeutics for CNS disorders.
References
-
B. V. V. S. S. S. U. Kiran, et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
R. K. Singh, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
C. B. Vicenti, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-580. [Link]
- S. L. Buchwald, et al. (2008). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions.
- N. Miyaura & A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
C. B. Vicenti, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
J. A. Reis, et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 13(11), 350. [Link]
- A. F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Wikipedia. (2024). Phenethylamine. [Link]
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Application Notes & Protocols for the Investigation of 4-(2-Bromophenethyl)morpholine in Anticancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Preamble: The Scientific Rationale for Investigating 4-(2-Bromophenethyl)morpholine
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The morpholine heterocycle has emerged as a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into molecules to enhance their pharmacological profiles and target engagement.[1] Its presence in numerous approved drugs and clinical candidates underscores its value in modulating biological systems. Specifically, morpholine derivatives have been implicated in various anticancer mechanisms, including the critical PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[2][3]
The subject of this guide, this compound, represents a strategic amalgamation of two key structural motifs: the morpholine ring and a bromophenethyl group. Bromophenols and related halogenated phenyl compounds have independently demonstrated significant cytotoxic and antimetastatic activities in various cancer cell lines.[4] The incorporation of a bromine atom can enhance the lipophilicity and metabolic stability of a compound, potentially improving its pharmacokinetic properties and cellular uptake.
This document serves as a comprehensive guide for the initial preclinical evaluation of this compound as a potential anticancer agent. It provides not only detailed, step-by-step protocols for foundational in vitro assays but also delves into the scientific causality behind these experimental choices. The aim is to equip researchers with a robust framework for generating high-quality, reproducible data to elucidate the compound's therapeutic potential.
Part 1: Foundational In Vitro Evaluation of Anticancer Activity
The initial assessment of any novel compound's anticancer potential begins with a systematic evaluation of its effect on cancer cell viability and proliferation. This section outlines the essential protocols to determine the cytotoxic and cytostatic effects of this compound across a panel of cancer cell lines.
Cell Viability and Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
Expertise & Experience: The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity. It relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a quantitative measure of total protein content, which is directly proportional to the number of living cells. This assay is less susceptible to interference from compounds that alter cellular metabolism, a potential confounding factor in tetrazolium-based assays like the MTT assay.
A representative protocol for evaluating the anticancer activity of morpholine derivatives is based on studies of similar compounds.[5]
Protocol: SRB Cytotoxicity Assay
-
Cell Seeding:
-
Plate cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used, typically <0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the respective drug dilutions.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
-
Data Acquisition:
-
Shake the plates on a plate shaker for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis and Interpretation:
The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.[5] This value provides a quantitative measure of the compound's potency.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MDA-MB-231 | Breast (Triple-Negative) | 8.5 |
| A549 | Lung (Non-Small Cell) | 12.2 |
| HCT-116 | Colon | 15.8 |
| HepG2 | Liver | 9.7 |
Part 2: Elucidating the Mechanism of Action
Once cytotoxic activity is established, the next critical step is to investigate how the compound exerts its effects. Key questions to address are whether it induces programmed cell death (apoptosis) and/or disrupts the normal progression of the cell cycle.
Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Staining
Expertise & Experience: Apoptosis is a key mechanism for eliminating cancer cells.[6] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeable and thus only stains cells with compromised membranes (late apoptotic or necrotic cells). This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control and a positive control (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Visualization and Interpretation:
The results are typically presented as a quadrant plot, where:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants indicates apoptosis induction.
Caption: Workflow for Apoptosis Detection.
Cell Cycle Analysis by Propidium Iodide Staining
Expertise & Experience: Many anticancer agents function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[7] PI staining of DNA allows for the quantification of cells in each phase of the cell cycle based on their DNA content. This is a fundamental assay to determine if a compound has cytostatic effects. Some morpholine derivatives have been shown to induce cell cycle arrest.[8][9]
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis protocol (section 2.1).
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Data Visualization and Interpretation:
The data is presented as a histogram of cell count versus DNA content (fluorescence intensity). An accumulation of cells in a particular peak (G0/G1, S, or G2/M) compared to the control indicates cell cycle arrest at that phase.
Caption: Potential Mechanisms of Action.
Part 3: Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust starting point for the systematic evaluation of this compound as a novel anticancer agent. Positive results from these foundational assays—specifically, potent cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for more advanced preclinical studies.
Future investigations could include:
-
Target Identification: Utilizing molecular docking studies to predict binding affinities to known cancer targets like PI3K, mTOR, or topoisomerase II.[2][10]
-
Western Blot Analysis: To confirm the modulation of key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family) and cell cycle regulation (e.g., Cyclins, CDKs).
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer.
The structural features of this compound, combining the privileged morpholine scaffold with a bromophenethyl moiety, make it a compelling candidate for anticancer drug discovery. The rigorous application of the methodologies described herein will be crucial in uncovering its therapeutic potential.
References
-
Zhang, Y., et al. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules. 2017. Available from: [Link]
-
Al-Ostath, A., et al. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms. Helvetica Chimica Acta. 2025. Available from: [Link]
-
Al-Suwaidan, I. A., et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. 2024. Available from: [Link]
-
Ayurveda Journal of Health. Synthesis of novel substituted morpholine derivatives for anticancer activity. 2024. Available from: [Link]
-
Sabatino, M., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. 2020. Available from: [Link]
-
Kumar, A., et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. 2021. Available from: [Link]
-
Singh, R. K., et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. 2020. Available from: [Link]
-
Wang, Y., et al. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists. European Journal of Medicinal Chemistry. 2021. Available from: [Link]
-
Rani, P., et al. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. 2024. Available from: [Link]
-
Singh, S., et al. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024. Available from: [Link]
-
Nossier, E. S., et al. New thiophene, thienopyridine and thiazoline-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents and multitargeting kinase inhibitors. Bioorganic Chemistry. 2022. Available from: [Link]
-
Luo, Y., et al. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. 2019. Available from: [Link]
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Application Note: A Robust Protocol for the Purification of 4-(2-Bromophenethyl)morpholine via Flash Column Chromatography
Abstract
4-(2-Bromophenethyl)morpholine is a key synthetic intermediate in medicinal chemistry and drug development, valued for its versatile scaffold. Achieving high purity of this compound is critical for the integrity of subsequent synthetic steps and the biological activity of its derivatives. As a tertiary amine, it presents unique challenges during purification on standard silica gel due to strong interactions with acidic silanol groups, often leading to significant peak tailing and reduced separation efficiency. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using flash column chromatography. We detail a systematic approach, from thin-layer chromatography (TLC) method development to final product isolation, incorporating a basic modifier to ensure high purity and yield.
Introduction: The Challenge of Purifying Basic Amines
The purification of organic compounds is a cornerstone of synthetic chemistry, directly impacting yield, reproducibility, and the validity of downstream applications. This compound, an important building block, possesses a tertiary amine functional group. This basic moiety is prone to strong ionic interactions with the weakly acidic silanol (Si-OH) groups present on the surface of standard silica gel, the most common stationary phase for column chromatography. This acid-base interaction can cause several purification issues:
-
Irreversible Adsorption: A portion of the product can bind permanently to the column, leading to significant yield loss.
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, resulting in broad fractions that are often cross-contaminated with impurities.
-
Poor Resolution: The tailing effect diminishes the separation between the target compound and closely eluting impurities.
To overcome these challenges, this protocol employs a mobile phase modified with a small quantity of a competing base, triethylamine (TEA). The TEA effectively neutralizes the acidic sites on the silica, allowing the basic target compound to travel through the column with minimal unwanted interaction, resulting in sharp, symmetrical peaks and excellent separation.[1]
Principle of the Method
This protocol is based on normal-phase flash column chromatography. The separation principle relies on the differential partitioning of the components of a mixture between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).
-
Stationary Phase: Silica gel, a highly porous form of silicon dioxide, provides a polar surface.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes) and a moderately polar solvent (e.g., Ethyl Acetate) is used. By adjusting the ratio of these solvents, the overall polarity of the mobile phase is controlled.
-
Separation Mechanism: Non-polar compounds have a lower affinity for the polar silica gel and are carried through the column more quickly by the mobile phase. Conversely, more polar compounds adsorb more strongly to the silica and elute later.
-
The Role of Triethylamine (TEA): The addition of ~0.5-1% TEA to the mobile phase deactivates the acidic silanol groups, preventing the unwanted binding of the this compound and ensuring a clean, efficient separation based on polarity.[1][2]
Materials and Equipment
Reagents & Consumables:
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 230-400 mesh, 60 Å)
-
TLC Plates (Silica gel 60 F254)
-
Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Celite® 545 (optional, for dry loading)
-
Potassium Permanganate (KMnO₄) stain or other suitable TLC stain
-
Glass test tubes for fraction collection
-
Cotton or glass wool
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Air or nitrogen line with regulator for flash chromatography
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bars
Experimental Protocol
This protocol is divided into two essential stages: preliminary method development using TLC and the full-scale column chromatography purification.
Part I: Pre-Purification — TLC Method Development
The success of column chromatography is entirely dependent on first identifying an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.25 - 0.35 for the target compound while maximizing the separation from all impurities.
Step-by-Step TLC Protocol:
-
Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare Eluents: In small beakers, prepare a few milliliters of different ratios of Hexanes:Ethyl Acetate. Crucially, add 0.5% v/v triethylamine to each mixture. A good starting point is to test the ratios in Table 1.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture stock solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. Further visualization can be achieved by staining, for example, with a potassium permanganate dip, which is effective for many organic compounds.
-
Analyze and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for each spot.
-
If the product Rf is too high (> 0.4), the eluent is too polar. Decrease the amount of ethyl acetate.
-
If the product Rf is too low (< 0.2), the eluent is not polar enough. Increase the amount of ethyl acetate.
-
-
Confirm Separation: The optimal system will show the product spot (Rf ≈ 0.3) well-separated from spots corresponding to less polar impurities (higher Rf) and more polar impurities (lower Rf).
| Table 1: Suggested TLC Test Systems for Method Development | |
| Solvent System (v/v) | Rationale |
| 90:10 Hexanes:EtOAc + 0.5% TEA | Good starting point for moderately polar compounds. |
| 80:20 Hexanes:EtOAc + 0.5% TEA | For compounds that are slightly more polar. |
| 70:30 Hexanes:EtOAc + 0.5% TEA | For compounds that show low Rf in the above systems. |
| 95:5 DCM:Methanol + 0.5% TEA | Alternative system for more polar compounds/impurities.[1] |
Part II: Purification Workflow — Flash Column Chromatography
The following workflow diagram illustrates the complete purification process.
Caption: Workflow for the purification of this compound.
Step-by-Step Column Protocol:
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude material).
-
Create a slurry by adding the silica to the least polar solvent of your chosen eluent system (e.g., hexanes). Stir until homogeneous.
-
Pour the slurry into the column. Use additional solvent to rinse all silica into the column.
-
Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .
-
Once packed, add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., DCM).
-
Add a small amount of silica gel or Celite® (2-3 times the crude product weight) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[3] This is your dry-loaded sample.
-
-
Elution and Fraction Collection:
-
Drain the solvent in the column down to the level of the top layer of sand.
-
Carefully add the dry-loaded sample onto the sand.
-
Gently add your mobile phase (the optimal eluent identified by TLC) to the column.
-
Apply gentle pressure to the top of the column using a regulated air or nitrogen line. A steady drip rate should be established.
-
Begin collecting the eluent in numbered test tubes. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Continuously add fresh eluent to the top of the column to maintain the solvent level.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Identify all fractions that contain only the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Expected Results & Troubleshooting
| Table 2: Summary of Purification Parameters | |
| Parameter | Typical Value / Recommendation |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) |
| Mobile Phase | Hexanes:Ethyl Acetate with 0.5-1% Triethylamine |
| Target Rf | 0.25 - 0.35 |
| Sample Loading | Dry loading is strongly recommended for best resolution. |
| Silica Mass Ratio | 50:1 to 100:1 (Silica:Crude Product) |
| Expected Purity | >98% (by NMR or GC-MS) |
| Expected Yield | 80-95% (dependent on crude purity) |
Troubleshooting Guide:
-
Problem: Product streaks on TLC plate.
-
Cause: Strong acid-base interaction.
-
Solution: Ensure 0.5-1% TEA is added to the eluent. If streaking persists, the sample may be overloaded on the TLC plate; try spotting a more dilute solution.
-
-
Problem: Poor separation between product and an impurity (co-elution).
-
Cause: The chosen solvent system lacks sufficient selectivity.
-
Solution: Re-develop the TLC method. Try a different solvent system, for example, by substituting hexanes with petroleum ether or ethyl acetate with dichloromethane/methanol.[4]
-
-
Problem: Product does not elute from the column.
-
Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the eluent during the run (gradient elution). For example, start with 95:5 Hex:EtOAc and slowly increase to 80:20 Hex:EtOAc.
-
Conclusion
The purification of basic compounds like this compound via silica gel chromatography requires a deliberate and systematic approach. The protocol detailed in this application note, which emphasizes methodical TLC development and the critical use of a basic modifier like triethylamine, provides a reliable and reproducible method to obtain this valuable intermediate in high purity and yield. This self-validating system, grounded in established chromatographic principles, empowers researchers to confidently and efficiently purify this and other challenging basic molecules.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325729, 4-(2-Bromophenyl)morpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21509544, 4-(2-Bromoethyl)morpholine hydrobromide. Retrieved from [Link]
-
D'Agostino, E. H., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
Skrabania, K., et al. (2011). Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ResearchGate. (2025). Determination of trace concentrations of bromophenols in water. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]
-
ResearchGate. (2015). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]
-
Li, M., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences. Retrieved from [Link]
-
Veeprho. (n.d.). 4-(4-Bromo-2-fluorophenyl)morpholine-D8. Retrieved from [Link]
Sources
Application Notes and Protocols for the Identification of 4-(2-Bromophenethyl)morpholine
Introduction
4-(2-Bromophenethyl)morpholine is a morpholine derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for these fields, rigorous analytical characterization is paramount to ensure identity, purity, and quality. This document provides a comprehensive guide to the analytical methods for the identification and characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established analytical principles, providing both the "how" and the "why" behind the experimental choices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS provides excellent separation and definitive identification based on its mass spectrum.
Scientific Rationale
The choice of GC-MS is predicated on the anticipated volatility of this compound. The phenethyl group, while increasing the molecular weight compared to morpholine, should still permit volatilization under typical GC conditions without thermal degradation. The morpholine moiety provides a potential site for fragmentation, and the bromine atom introduces a characteristic isotopic pattern that is highly diagnostic in mass spectrometry.
Experimental Protocol
1.2.1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution.
1.2.2. Instrumentation and Conditions: The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be necessary based on the specific instrumentation used.
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 7890B GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Offers high sensitivity and clear mass spectral data. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Injector | Split/splitless injector | Splitless mode is recommended for trace analysis to maximize sensitivity. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 280°C | Ensures rapid volatilization of the analyte without degradation. |
| Oven Temperature Program | Initial: 100°C, hold for 1 min; Ramp: 20°C/min to 300°C, hold for 5 min | A temperature ramp allows for the separation of any potential impurities from the main analyte peak. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| MS Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temperature | 230°C | Optimizes ionization efficiency. |
| Quadrupole Temperature | 150°C | Maintains stable ion trajectories. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40-550 | Covers the expected mass range of the parent ion and its fragments. |
Data Analysis and Interpretation
The primary identification is achieved by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. The presence of bromine will result in an isotopic pattern for bromine-containing fragments (approximately equal intensity for M and M+2).
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC-MS. It offers high sensitivity and selectivity.
Scientific Rationale
While GC-MS is a viable option, LC-MS provides an alternative and often complementary method. For this compound, a tertiary amine, electrospray ionization (ESI) in positive ion mode is expected to be highly efficient, leading to the formation of a protonated molecule [M+H]+. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for polar compounds like morpholine derivatives.[1][2]
Experimental Protocol
2.2.1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a working standard of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2.2.2. Instrumentation and Conditions:
| Parameter | Value | Rationale |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation and fast analysis times. |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent tandem MS | Offers high sensitivity and the ability to perform fragmentation studies (MS/MS). |
| LC Column | HILIC column (e.g., 100 mm × 2.1 mm, 5 µm) | Suitable for retaining and separating polar analytes.[2] |
| Mobile Phase A | 20 mM Ammonium Formate in Water | Provides ions for the ESI process and buffers the mobile phase.[2] |
| Mobile Phase B | Acetonitrile | The organic component for elution in HILIC mode.[2] |
| Gradient | Isocratic 60:40 (A:B) or a shallow gradient depending on impurities | An isocratic method can be sufficient if the sample is pure.[2] |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column.[2] |
| Column Temperature | 40°C | Ensures reproducible retention times.[2] |
| Injection Volume | 10 µL | A standard injection volume.[2] |
| Ionization Mode | ESI Positive | Tertiary amines readily form protonated molecules. |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray process. |
| Cone Voltage | 30 V | Can be optimized to maximize the parent ion signal. |
| Desolvation Temp. | 350°C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 600 L/hr | Aids in the desolvation process. |
| Scan Mode | Full Scan (m/z 100-500) and/or Selected Ion Recording (SIR) | Full scan for identification, SIR for quantification. |
Data Analysis and Interpretation
Identification is based on the retention time and the accurate mass of the protonated molecule [M+H]+. For this compound (C12H16BrNO, MW: 270.17 g/mol ), the expected [M+H]+ ion would be at m/z 271.05. The characteristic bromine isotope pattern should be observed. Further confirmation can be obtained using tandem mass spectrometry (MS/MS) to observe specific fragment ions.
Experimental Workflow Diagram
Caption: Workflow for the LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for complete characterization.
Scientific Rationale
¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The morpholine ring typically shows a distinct pattern.[3] ¹³C NMR will reveal the number of unique carbon atoms and their chemical environment. The combination of these techniques allows for the complete assignment of the molecule's structure.
Experimental Protocol
3.2.1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
3.2.2. Instrumentation and Data Acquisition:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16 | 1024 or more |
| Spectral Width | -2 to 12 ppm | 0 to 220 ppm |
Expected Spectral Features
-
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm.
-
Phenethyl Protons (-CH₂-CH₂-): Two triplets, one for the CH₂ adjacent to the aromatic ring and one for the CH₂ adjacent to the morpholine nitrogen.
-
Morpholine Protons: Two distinct multiplets, typically appearing as triplets, for the protons on the carbons adjacent to the oxygen and the nitrogen. The protons on the carbons adjacent to the oxygen will be further downfield.[4]
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the bromine will have a distinct chemical shift.
-
Phenethyl Carbons: Two signals for the aliphatic chain.
-
Morpholine Carbons: Two signals, one for the carbons adjacent to the oxygen (typically δ 67-70 ppm) and one for the carbons adjacent to the nitrogen.[3]
-
Logical Relationship Diagram
Caption: Logical flow for structural elucidation using NMR data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Scientific Rationale
The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. This includes C-H bonds of the aromatic and aliphatic portions, the C-O-C stretch of the morpholine ether, and the C-N stretch of the tertiary amine. The C-Br stretch will also be present in the fingerprint region.
Experimental Protocol
4.2.1. Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
4.2.2. Data Acquisition:
-
Spectrometer: Any modern FTIR spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2800 | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1115 | C-O-C stretch | Ether (morpholine) |
| ~1200-1000 | C-N stretch | Tertiary amine |
| ~600-500 | C-Br stretch | Bromoalkane |
The presence of these characteristic bands provides strong evidence for the structure of this compound.
Summary and Conclusion
The combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive identification and characterization of this compound. GC-MS and LC-MS offer sensitive and selective methods for identification and purity assessment, while NMR and FTIR provide unambiguous structural confirmation. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently verify the identity and quality of this compound for its intended applications.
References
- Benchchem.
- ResearchGate. FTIR spectra of (a)... Accessed January 19, 2026.
- Benchchem. Synthesis routes of 4-(2-Bromoethyl)morpholine. Accessed January 19, 2026.
- PubMed. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Accessed January 19, 2026.
- Vietnam Journal of Food Control. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Accessed January 19, 2026.
- Benchchem.
- ResearchGate. FTIR spectrum of phenylethylamine. Accessed January 19, 2026.
- SpectraBase. Phenethylamine HCl - Optional[FTIR] - Spectrum. Accessed January 19, 2026.
- SpectraBase. Phenethylamine HCl - Optional[FTIR] - Spectrum. Accessed January 19, 2026.
- SpectraBase. Phenethylamine - Optional[FTIR] - Spectrum. Accessed January 19, 2026.
- PMC - NIH. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Accessed January 19, 2026.
- Chem-Impex. 4-(4-Bromophenyl)morpholine. Accessed January 19, 2026.
- Benchchem. Application Note: GC-MS Analysis of 4-(2,2-diphenylethyl)morpholine and its Analogues. Accessed January 19, 2026.
- Supporting Inform
- PubChem. 4-(2-Bromophenyl)morpholine. Accessed January 19, 2026.
- Sigma-Aldrich. 4-(2-Bromoethyl)morpholine hydrobromide | 42802-94-8. Accessed January 19, 2026.
- CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Accessed January 19, 2026.
- ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Accessed January 19, 2026.
- BMRB. bmse000154 4-(2-Aminoethyl)morpholine. Accessed January 19, 2026.
- ResearchGate.
- ACD/Labs. Recognizing the NMR pattern for morpholine. Accessed January 19, 2026.
- Biosynth. 4-(2-Bromoethyl)morpholine hydrobromide | 42802-94-8 | SBA80294. Accessed January 19, 2026.
- Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. Accessed January 19, 2026.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Accessed January 19, 2026.
- Sigma-Aldrich. 4-(4-Bromophenyl)morpholine 97 30483-75-1. Accessed January 19, 2026.
Sources
- 1. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. acdlabs.com [acdlabs.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
"4-(2-Bromophenethyl)morpholine" in vitro cell-based assay setup
Application Notes & Protocols
Topic: In Vitro Profiling of 4-(2-Bromophenethyl)morpholine: A Tiered Cell-Based Assay Strategy
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cell-based assay cascade for the pharmacological characterization of this compound. The compound's structure, featuring a phenethylamine backbone and a morpholine moiety, suggests potential activity within the central nervous system (CNS). The phenethylamine class includes compounds known to interact with monoamine transporters and receptors, while the morpholine ring is a privileged scaffold in medicinal chemistry, often improving pharmacokinetic properties and providing interactions with a wide range of biological targets.[1][2][3][4] This guide details a logical, tiered approach, beginning with foundational cytotoxicity assessments to establish a viable concentration range, followed by targeted mechanistic assays to probe interactions with key CNS targets, such as monoamine transporters and serotonergic G-protein coupled receptors (GPCRs). The protocols herein are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and trustworthiness.
Compound Profile & Rationale for Investigation
This compound is a synthetic molecule whose biological activity is not extensively documented in public literature. A systematic in vitro evaluation is the critical first step to elucidate its pharmacological profile.
Chemical Structure: C₁₂H₁₆BrNO
Structural Rationale:
-
Phenethylamine Core: This structural motif is the backbone for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast class of psychoactive drugs.[2] Its presence suggests a high probability of interaction with monoamine systems, potentially as a monoamine transporter inhibitor or a releasing agent.[5][6]
-
Morpholine Ring: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance drug-like properties.[3][7] The ring's weak basicity can improve aqueous solubility and its ability to form hydrogen bonds can enhance target binding, while its overall profile can aid in crossing the blood-brain barrier.[7] Morpholine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuro-modulatory effects.[8][9][10]
-
2-Bromo Substitution: The bromine atom on the phenyl ring can significantly influence the compound's electronic and steric properties, potentially altering its binding affinity, selectivity, and metabolic stability compared to its non-halogenated parent structure.
| Physicochemical Properties (Predicted) | |
| Molecular Weight | 270.17 g/mol |
| LogP (Predicted) | ~2.5 - 3.0 |
| pKa (Predicted, Basic) | ~7.5 - 8.5 (for Morpholine Nitrogen) |
| Solubility | Recommended to dissolve in DMSO for stock solution. |
Hypothesized Targets & Tiered Assay Strategy
Based on the structural components, the primary hypothesis is that this compound is a novel psychoactive substance (NPS) targeting CNS monoamine systems. Our strategy is to systematically test this hypothesis, starting with broad assessments and progressing to specific molecular targets.
Caption: Workflow for the monoamine transporter uptake inhibition assay.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing human DAT, NET, or SERT in separate 96-well black-walled, clear-bottom plates at 30,000 cells/well. Incubate for 48 hours.
-
Compound Plating: Prepare a dose-response curve of this compound and known inhibitors (Positive Controls: Cocaine for DAT, Desipramine for NET, Fluoxetine for SERT) in Hanks' Balanced Salt Solution (HBSS).
-
Assay Execution:
-
Aspirate growth media from cells and wash once with HBSS.
-
Add 50 µL of compound dilutions or controls to the wells and pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of a 2X solution of the fluorescent substrate (e.g., ASP+) to all wells.
-
Incubate for 10-20 minutes at 37°C.
-
Aspirate the solution and wash the cells three times with ice-cold HBSS to remove extracellular substrate.
-
Add 100 µL of HBSS and measure intracellular fluorescence.
-
-
Data Analysis: Calculate the percent inhibition relative to vehicle (0% inhibition) and a known saturating inhibitor (100% inhibition). Plot the dose-response curve to determine the IC₅₀ for each transporter.
B. GPCR Activation - 5-HT₂ₐ Calcium Flux Assay
Principle: Many hallucinogenic phenethylamines are agonists at the serotonin 2A receptor (5-HT₂ₐ). [5][11]This receptor is coupled to the Gq alpha subunit. Upon activation, Gq activates phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, causing a rapid release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be measured with a calcium-sensitive fluorescent dye.
Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway leading to calcium release.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing the human 5-HT₂ₐ receptor in a 96-well black-walled, clear-bottom plate. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Remove growth medium, add the loading buffer to the cells, and incubate for 1 hour at 37°C.
-
-
Assay Execution:
-
Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
The instrument will measure a baseline fluorescence for ~20 seconds.
-
It will then automatically inject the test compound (or Serotonin as a positive control) and immediately begin measuring the fluorescence change over the next 2-3 minutes.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Normalize the data to the maximal response produced by a saturating concentration of serotonin. Plot a dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal effect).
Essential Controls & Assay Validation
To ensure the trustworthiness of the generated data, a rigorous set of controls is non-negotiable.
-
Vehicle Control: All assays must include wells treated with the same concentration of the vehicle (e.g., DMSO) used for the test compound. This defines the 0% effect level.
-
Positive Control: A well-characterized compound known to act on the target should be run in parallel. This validates that the assay system is responsive.
-
Cytotoxicity: Doxorubicin
-
DAT Inhibition: Cocaine
-
NET Inhibition: Desipramine
-
SERT Inhibition: Fluoxetine
-
5-HT₂ₐ Activation: Serotonin
-
-
Negative Control: For receptor and transporter assays, using the parental cell line (e.g., HEK293) that does not express the target of interest is crucial. The compound should show no activity in these cells, confirming its action is target-specific.
-
Assay Quality (Z'-factor): For screening campaigns, calculating the Z'-factor is recommended to assess assay robustness.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z' > 0.5 is considered excellent for screening.
-
Summary & Forward Look
This application note outlines a validated, tiered workflow to profile the in vitro cellular pharmacology of this compound. The initial cytotoxicity screen is a mandatory first step to ensure data integrity in subsequent mechanistic assays. The proposed functional assays targeting monoamine transporters and the 5-HT₂ₐ receptor directly address the primary hypotheses derived from the compound's chemical structure.
Positive results from this cascade would provide a strong rationale for advancing the compound to more complex studies, such as:
-
Assays to differentiate between transporter inhibition and substrate-releasing activity.
-
Screening against a broader panel of CNS receptors.
-
In vitro metabolism studies using liver microsomes to identify potential metabolites. [12][13]* Progression to in vivo models to assess behavioral outcomes and pharmacokinetic/pharmacodynamic relationships. [11]
References
-
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved January 19, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved January 19, 2026, from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved January 19, 2026, from [Link]
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bioRxiv. (n.d.). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-Bromophenyl)morpholine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Retrieved January 19, 2026, from [Link]
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YouTube. (2023). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). An updated review on morpholine derivatives with their pharmacological actions. Retrieved January 19, 2026, from [Link]
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Frontiers. (n.d.). Novel Psychoactive Drugs. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for 4-(2-Bromophenethyl)morpholine: A Comprehensive Guide for Researchers
These application notes provide a detailed guide for the safe and effective handling and storage of 4-(2-Bromophenethyl)morpholine, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and field-proven insights to ensure scientific integrity and laboratory safety.
Introduction: Understanding the Compound
This compound is a versatile bifunctional molecule incorporating a brominated aromatic ring and a tertiary amine within a morpholine heterocycle. This unique structure makes it a valuable building block in the synthesis of a wide range of biologically active compounds.[1] The presence of the morpholine group can enhance the potency of molecules and improve their pharmacokinetic properties, while the bromophenethyl moiety provides a reactive handle for further chemical modifications. Given its chemical nature, understanding the specific handling and storage requirements is paramount to maintaining its integrity and ensuring the safety of laboratory personnel.
Physicochemical Properties and Data Presentation
Accurate physicochemical data is essential for designing experiments and implementing appropriate safety measures. The following table summarizes the known properties of this compound and its common salt form.
| Property | This compound | 4-(2-Bromoethyl)morpholine hydrobromide | Reference |
| Molecular Formula | C₁₂H₁₆BrNO | C₆H₁₃Br₂NO | [2] |
| Molecular Weight | 270.17 g/mol | 274.98 g/mol | [3] |
| Appearance | Solid | Data not available | [2] |
| Purity | ≥95% | Data not available | [2] |
| Solubility | Soluble in common organic solvents like ethanol and acetone; low solubility in water. | Data not available | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C. | Store in a well-ventilated place. Keep container tightly closed. |
Safety and Hazard Analysis
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The compound and its hydrobromide salt are classified with the following hazards:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can cause redness and discomfort upon skin contact.
-
Causes serious eye irritation: May cause significant eye damage.
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.
The morpholine component suggests potential hygroscopicity and reactivity with acids, while the brominated aromatic portion is characteristic of halogenated organic compounds which can have long-term health effects and require specific disposal procedures.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure:
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential. Given the compound's structure, nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is advised.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Detailed Handling Protocols
Adherence to strict handling protocols is critical for both experimental success and personal safety.
Weighing and Transferring
For Solid Form:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment (spatula, weighing paper/boat, receiving flask) ready.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the vessel using a clean spatula. Avoid creating dust.
-
Transfer: Gently tap the weighing vessel to transfer the solid into the reaction flask. A powder funnel can be used to prevent spillage.
-
Cleaning: Immediately clean any residual solid from the balance and work surface using a damp cloth, and dispose of the cleaning materials as hazardous waste.
For Liquid/Viscous Form: Some batches of this compound may be a viscous liquid or semi-solid.
-
Preparation: If the compound is highly viscous, it can be gently warmed in a water bath to reduce its viscosity for easier handling. Ensure the container is not sealed to avoid pressure buildup.
-
Transfer: For quantitative transfer, weigh the container with the compound, remove the desired amount with a pipette or syringe, and then reweigh the container. Alternatively, a positive displacement pipette is recommended for accurate dispensing of viscous liquids.
-
Dissolving: If the compound is to be used in solution, it can be dissolved directly in the storage container with a suitable solvent before being transferred.
Solution Preparation
-
Solvent Selection: Based on available data, solvents such as ethanol and acetone are suitable.[4] Always perform a small-scale solubility test if the solvent is not specified in the experimental protocol.
-
Procedure: In a chemical fume hood, add the weighed this compound to a volumetric flask. Add a portion of the desired solvent and swirl to dissolve. Sonication may be used to aid dissolution. Once dissolved, add the solvent to the mark, cap the flask, and invert several times to ensure homogeneity.
Storage Procedures
Proper storage is crucial to maintain the stability and purity of this compound.
Short-Term Storage (In-use)
For material that is actively being used, store it in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.
Long-Term Storage
For long-term storage, the following conditions are recommended:
-
Temperature: Store in a freezer at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.
-
Container: Use a tightly sealed container made of a non-reactive material, such as amber glass, to protect from light and air.
-
Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases. Tertiary amines can react with various reagents, and proper segregation minimizes risks.
Emergency Protocols
Spill Response
A workflow for handling a spill of this compound is outlined below.
Caption: Workflow for spill response.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Caption: Protocol for hazardous waste disposal.
Conclusion
This compound is a valuable research chemical. By understanding its properties and adhering to the detailed handling, storage, and emergency protocols outlined in these application notes, researchers can ensure its effective use while maintaining a high standard of laboratory safety.
References
-
IONiC/VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
1-Methylpyrrolidine. (n.d.). Morpholine, 4-[2-(4-Bromophenoxy)Ethyl]-. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Bromophenyl)morpholine. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Understanding Amine Storage Conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Bromoethyl)morpholine hydrobromide. Retrieved from [Link]
-
PubChem. (n.d.). Tertiary amines (OR) alkylamines, (corrosive liquid). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Weighing Reactants and Reagents. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
FabioChem. (2016, October 13). How to Dispense and Weigh a Liquid [Video]. YouTube. Retrieved from [Link]
-
Pharmaceutics - PRACTICAL LAB MANUAL. (n.d.). Retrieved from [Link]
-
Bharat Panchal Sir. (n.d.). Amines [PDF]. Scribd. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxy. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-bromophenethyl)morpholine (C12H16BrNO). Retrieved from [Link]
-
Eppendorf. (2018, June 11). Handling of viscous liquids - Basics, Techniques and Tricks [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. 4-(4-Bromophenethyl)morpholine | CymitQuimica [cymitquimica.com]
- 3. 4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine, 4-[2-(4-Bromophenoxy)Ethyl]- | Properties, Uses, Safety, Supplier Information | China Chemical Manufacturer [chemheterocycles.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Bromophenethyl)morpholine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(2-Bromophenethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes for this important synthetic intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format, alongside detailed protocols and troubleshooting workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound via the N-alkylation of morpholine with 1-(2-bromoethyl)-2-bromobenzene.
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yield is a frequent challenge and typically points to one of three areas: reagent quality, competing side reactions, or suboptimal reaction conditions.
-
Reagent Quality: The alkylating agent, 1-(2-bromoethyl)-2-bromobenzene, can be a primary source of issues. If synthesized in-house (e.g., from 2-(2-bromophenyl)ethanol), it may contain unreacted alcohol or elimination byproducts. Ensure it is pure and anhydrous. Morpholine is hygroscopic; absorbed water can interfere with the reaction. Using freshly distilled or anhydrous grade morpholine is recommended.[1]
-
E2 Elimination Side Reaction: The most significant competing reaction is the E2 elimination of HBr from the ethyl chain of 1-(2-bromoethyl)-2-bromobenzene to form 2-bromostyrene. This pathway is favored by strong bases and high temperatures. The use of a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial to minimize this.[2]
-
Suboptimal Conditions: Insufficient reaction time or inadequate temperature can lead to incomplete conversion. The reaction should be monitored by a suitable method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion.
Q2: I'm seeing a major byproduct in my NMR/LC-MS analysis. How can I identify and prevent it?
A2: The most likely byproduct is 2-bromostyrene , resulting from the E2 elimination side reaction mentioned above.
-
Identification: In the ¹H NMR spectrum, 2-bromostyrene will exhibit characteristic vinyl proton signals, typically between 5.5 and 7.0 ppm, which are absent in both the starting material and the desired product. LC-MS analysis will show a peak with a mass corresponding to C₈H₇Br.
-
Prevention: To suppress the formation of 2-bromostyrene, consider the following adjustments:
-
Choice of Base: Avoid strong bases like sodium hydroxide, potassium hydroxide, or alkoxides (e.g., potassium tert-butoxide). Use a milder inorganic base such as K₂CO₃.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing in acetonitrile (approx. 82°C) is often sufficient.[3] Avoid higher temperatures if possible.
-
Stoichiometry: Using a slight excess of morpholine (1.2-1.5 equivalents) can help ensure the alkylating agent is consumed by the desired SN2 pathway rather than elimination.
-
Q3: What is the best base and solvent combination for this N-alkylation?
A3: The optimal choice depends on balancing reaction rate with the suppression of side reactions.
-
Base: Potassium carbonate (K₂CO₃) is the most commonly recommended base. It is sufficiently basic to act as an acid scavenger for the HBr generated during the reaction but is mild enough to minimize the E2 elimination pathway.[3] For less reactive systems, cesium carbonate (Cs₂CO₃) can be a more effective alternative due to its higher solubility and basicity.
-
Solvent: A polar aprotic solvent is ideal for SN2 reactions.
-
Acetonitrile (ACN): An excellent first choice. It has a convenient boiling point for reflux, good solvating properties for the reactants, and is relatively easy to remove.[3]
-
N,N-Dimethylformamide (DMF): Can accelerate the reaction due to its high polarity but has a much higher boiling point, making it more difficult to remove. It must be of high purity, as amine contaminants can interfere.
-
Tetrahydrofuran (THF): Can also be used, but reactions may be slower compared to ACN or DMF.
-
Q4: I'm struggling with the final purification. How can I effectively separate the product from starting materials and byproducts?
A4: Purification is best achieved using silica gel column chromatography.
-
Unreacted Morpholine: Being highly polar, morpholine can be removed with an initial aqueous workup. A wash with dilute acid (e.g., 1M HCl) will protonate the morpholine, making it highly water-soluble and easily extracted from the organic layer. This must be followed by a base wash (e.g., saturated NaHCO₃) to neutralize any remaining acid before drying and concentration.
-
Unreacted Alkylating Agent & 2-Bromostyrene: These are less polar than the desired product. A gradient elution on a silica gel column, typically starting with a low-polarity eluent (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity, will allow for effective separation. The non-polar 2-bromostyrene and the slightly more polar 1-(2-bromoethyl)-2-bromobenzene will elute first, followed by the desired product, this compound.
Section 2: Troubleshooting Guide
This workflow provides a systematic approach to diagnosing and resolving common experimental issues.
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| No Reaction or Very Low Conversion (Starting Material Unchanged) | 1. Inactive Alkylating Agent | Verify the structure and purity of 1-(2-bromoethyl)-2-bromobenzene via NMR. The benzylic CH₂Br protons should be clearly visible. |
| 2. Insufficient Temperature/Time | Increase reaction temperature or extend the reaction time. Monitor progress every 2-4 hours via TLC or LC-MS to determine the optimal endpoint. | |
| 3. Poor Quality Solvent | Use anhydrous grade solvent. Water can compete with the nucleophile and hinder the reaction. | |
| Multiple Spots on TLC, Low Yield of Desired Product | 1. Significant E2 Elimination | Switch to a milder base (K₂CO₃) and a lower reaction temperature. This disfavors the higher activation energy pathway of elimination.[2] |
| 2. Reagent Degradation | Use freshly prepared or newly purchased 1-(2-bromoethyl)-2-bromobenzene. Older samples of alkyl bromides can degrade.[4] | |
| Product is an Oil and Difficult to Handle/Purify | 1. Residual Solvent | Ensure complete removal of high-boiling solvents like DMF under high vacuum. |
| 2. Product is Naturally an Oil | The product may not be a solid at room temperature. Purification should be done via column chromatography. If a solid is expected, try dissolving the oil in a minimal amount of a hot non-polar solvent (e.g., hexane) and cooling slowly to induce crystallization. | |
| Formation of a White Precipitate During Reaction | 1. Morpholine Hydrobromide Salt | This is expected. The base (e.g., K₂CO₃) neutralizes the HBr formed, but some initial reaction can form the salt of morpholine and HBr. The base will slowly convert this back to free morpholine. |
| 2. Insoluble Base | K₂CO₃ has limited solubility in acetonitrile. This is normal and ensures a sustained release of base without being overly reactive. Ensure vigorous stirring. |
Section 3: Optimized Experimental Protocols
Protocol 3.1: Synthesis of this compound
This protocol is optimized to favor the SN2 pathway and maximize yield.
Materials:
-
1-(2-bromoethyl)-2-bromobenzene (1.0 eq)
-
Morpholine, anhydrous (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (ACN), anhydrous grade
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-bromoethyl)-2-bromobenzene (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the alkylating agent.
-
Begin vigorous stirring and add anhydrous morpholine (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc). The disappearance of the starting alkyl bromide spot indicates completion.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 25% EtOAc).
-
Combine the pure fractions and concentrate under vacuum to yield this compound as a pure product. Characterize by ¹H NMR, ¹³C NMR, and MS.
Section 4: Visual Guides & Diagrams
Diagram 4.1: Core Reaction Mechanism (SN2)
Caption: Bimolecular nucleophilic substitution (SN2) pathway.
Diagram 4.2: Competing Side Reaction (E2)
Caption: E2 elimination pathway leading to byproduct formation.
Diagram 4.3: Troubleshooting Workflow
Caption: Decision tree for troubleshooting synthesis issues.
Section 5: References
-
Bouling Chemical Co., Limited. (n.d.). Morpholine, 4-[2-(4-Bromophenoxy)Ethyl]. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine... Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Phenylethyl bromide. Retrieved January 18, 2026, from [Link]
-
Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Bromophenyl)morpholine. Retrieved January 18, 2026, from [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved January 18, 2026, from [Link]
-
Google Patents. (n.d.). CN101255093A - Method for preparing beta-bromine ethylbenzene. Retrieved January 18, 2026, from
-
ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Phenethyl bromide. Retrieved January 18, 2026, from [Link]
-
Sciencemadness Discussion Board. (2005). phenethylbromide synthesis. Retrieved January 18, 2026, from [Link]
-
Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved January 18, 2026, from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 18, 2026, from [Link]
-
AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved January 18, 2026, from [Link]
-
Google Patents. (n.d.). US4647663A - Synthesis of morpholine. Retrieved January 18, 2026, from
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 18, 2026, from [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved January 18, 2026, from [Link]
-
NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Bromoethyl)morpholine hydrobromide. Retrieved January 18, 2026, from [Link]
-
Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved January 18, 2026, from [Link]
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Technical Support Center: N-Alkylation of Morpholine with Phenethyl Bromides
Welcome to the technical support center for the N-alkylation of morpholine with phenethyl bromides. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the reaction's mechanistic nuances, common side products, and robust troubleshooting strategies. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the purity of your target compound, 4-phenethylmorpholine.
Part 1: Mechanistic Overview - The Competition Between Substitution and Elimination
The N-alkylation of morpholine with phenethyl bromide is fundamentally a competition between two primary pathways: the desired bimolecular nucleophilic substitution (Sₙ2) and the often-problematic bimolecular elimination (E2). Understanding the factors that govern this competition is the first step toward mastering the reaction.
-
Desired Pathway (Sₙ2): The nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbon atom of phenethyl bromide that is bonded to the bromine. This occurs in a single, concerted step, displacing the bromide ion and forming the C-N bond of the target product, 4-phenethylmorpholine.[1]
-
Competing Pathway (E2): Morpholine, being a moderately strong base, can also abstract a proton from the carbon atom beta to the bromine on the phenethyl bromide molecule. This initiates a concerted elimination of HBr, resulting in the formation of a double bond and yielding the primary byproduct, styrene .[2][3] This pathway is particularly favored by higher temperatures and increased base concentration.[3][4]
-
Secondary Side Reaction (Over-alkylation): The desired product, 4-phenethylmorpholine, is a tertiary amine and remains nucleophilic. It can compete with the starting morpholine to react with another molecule of phenethyl bromide, leading to the formation of an unwanted quaternary ammonium salt .[1][5]
The following diagram illustrates the critical decision point in this reaction.
Caption: Competing Sₙ2 and E2 pathways in the N-alkylation of morpholine.
Part 2: Troubleshooting Guide
This section directly addresses the most common issues encountered during the synthesis of 4-phenethylmorpholine in a practical question-and-answer format.
Question 1: My reaction is producing a significant amount of styrene, confirmed by GC-MS and ¹H NMR. How can I minimize this E2 elimination byproduct?
Answer: The formation of styrene is a classic indicator that the E2 elimination pathway is dominating.[3] Morpholine is acting as a base rather than just a nucleophile. Here’s how to shift the equilibrium back towards the desired Sₙ2 reaction:
-
Reduce the Reaction Temperature: The E2 reaction has a higher activation energy than the Sₙ2 reaction. Therefore, lowering the temperature will disproportionately slow down the elimination pathway. Instead of refluxing at a high temperature, try running the reaction at a milder temperature (e.g., 40-60 °C) for a longer period.
-
Solvent Choice: While polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are standard for Sₙ2 reactions, ensure they are anhydrous. The choice of solvent can influence the basicity of the amine. ACN is generally a good choice.[6]
-
Control Basicity: If you are using an additional base to scavenge HBr, ensure it is a non-nucleophilic, sterically hindered base. However, for this specific reaction, it is often better to use an excess of morpholine itself and control the temperature. The use of a strong, unhindered base like sodium ethoxide would strongly favor elimination.[2]
Question 2: My reaction yield is low, and TLC/LC-MS analysis shows a highly polar byproduct that remains at the baseline, along with unreacted starting material. Is this over-alkylation?
Answer: Yes, this is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[1] This salt is ionic and thus highly polar, explaining its behavior on TLC. The tertiary amine product (4-phenethylmorpholine) is often more nucleophilic than the starting secondary amine, leading to this second alkylation.[1]
Solutions:
-
Adjust Stoichiometry: The most effective way to combat over-alkylation is to use an excess of the amine. A molar ratio of 2 to 3 equivalents of morpholine for every 1 equivalent of phenethyl bromide will ensure that the alkylating agent is more likely to encounter the starting material than the product.
-
Slow Addition of Alkylating Agent: Instead of adding all the phenethyl bromide at once, add it dropwise to the heated solution of morpholine over several hours using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, statistically favoring reaction with the more abundant morpholine.[1]
Question 3: The reaction is very slow or stalls completely, and I'm recovering most of my starting materials. What are the likely causes?
Answer: A stalled reaction can be due to several factors that reduce the effective concentration or reactivity of your nucleophile.
-
Protonation of Morpholine: As the reaction proceeds, one equivalent of hydrobromic acid (HBr) is produced for every equivalent of product formed. This acid will protonate the basic morpholine, converting it into its non-nucleophilic ammonium salt. If you start with a 1:1 molar ratio, up to half of your morpholine will be deactivated, effectively halting the reaction.
-
Solution: Use at least 2 equivalents of morpholine. The first equivalent acts as the nucleophile, and the second acts as an acid scavenger. Alternatively, add a non-nucleophilic inorganic base like anhydrous potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the HBr as it forms.[6]
-
-
Insufficient Temperature: While high temperatures can promote elimination, an overly low temperature may not provide sufficient activation energy for the Sₙ2 reaction to proceed at a reasonable rate. If you've lowered the temperature to prevent E2 and the reaction has stalled, a modest increase may be necessary. Monitoring by TLC is crucial to find the optimal balance.
-
Reagent Quality: Ensure your phenethyl bromide has not degraded (it can darken over time due to the release of bromine) and that your morpholine and solvent are sufficiently pure and anhydrous.
Part 3: Optimized Experimental Protocol
This protocol is designed to favor the Sₙ2 pathway and minimize the formation of both styrene and the quaternary ammonium salt.
Materials:
-
Morpholine (≥99%, anhydrous)
-
2-Phenylethyl bromide (≥98%)
-
Potassium carbonate (K₂CO₃, anhydrous, powdered)
-
Acetonitrile (ACN, anhydrous)
-
Ethyl acetate (EtOAc, reagent grade)
-
Hexanes (reagent grade)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add morpholine (2.5 eq.) and anhydrous acetonitrile (approx. 10 mL per mmol of the limiting reagent).
-
Add Base: Add anhydrous potassium carbonate (1.5 eq.). Stir the suspension for 10 minutes.
-
Add Alkylating Agent: Begin heating the mixture to 60 °C. Dissolve 2-phenylethyl bromide (1.0 eq., the limiting reagent) in a small amount of anhydrous acetonitrile and add it dropwise to the stirred morpholine suspension over 1 hour using a syringe pump.
-
Reaction Monitoring: Allow the reaction to stir at 60 °C. Monitor the disappearance of the phenethyl bromide by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solids (K₂CO₃ and KBr) through a pad of celite, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes) to isolate the pure 4-phenethylmorpholine.
Caption: Optimized workflow for the synthesis of 4-phenethylmorpholine.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What is the ideal molar ratio of morpholine to phenethyl bromide?
-
A ratio of 2.0 to 3.0 equivalents of morpholine to 1.0 equivalent of phenethyl bromide is recommended. This excess favors the reaction with the starting amine over the product, thus minimizing over-alkylation.[1]
-
-
Q2: Which solvents are best suited for this reaction?
-
Polar aprotic solvents are ideal as they solvate the cation but not the anion of the transition state, accelerating Sₙ2 reactions. Anhydrous acetonitrile is an excellent first choice due to its favorable properties and appropriate boiling point. Anhydrous DMF is another option but is more difficult to remove.
-
-
Q3: What is the role of an inorganic base like K₂CO₃? Is it always necessary?
-
The primary role of K₂CO₃ is to act as an acid scavenger, neutralizing the HBr byproduct.[6] This prevents the protonation and deactivation of the morpholine nucleophile. While not strictly necessary if you use a large excess of morpholine (e.g., >2 eq.), its inclusion ensures that the concentration of free, nucleophilic morpholine remains high throughout the reaction, often leading to faster and more complete conversion.
-
-
Q4: How can I effectively monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 4:1 Hexanes:EtOAc). The phenethyl bromide starting material is non-polar and will have a high Rƒ value. The 4-phenethylmorpholine product is more polar and will have a lower Rƒ. The reaction is complete when the phenethyl bromide spot is no longer visible. Staining with potassium permanganate can help visualize the spots.
-
Part 5: Data Summary Table
This table summarizes the influence of key parameters on the reaction outcome.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Primary Effect |
| Temperature | Reflux (>80 °C) | 50 - 60 °C | Lower temperature significantly reduces the rate of the competing E2 (elimination) reaction, minimizing styrene formation.[4] |
| Stoichiometry | 1.1 eq. Morpholine : 1.0 eq. Phenethyl Bromide | 2.5 eq. Morpholine : 1.0 eq. Phenethyl Bromide | A large excess of the amine nucleophile minimizes the chance of the product reacting again (over-alkylation).[1] |
| Rate of Addition | All at once (bulk) | Dropwise over 1 hour | Slow addition keeps the concentration of the alkylating agent low, further preventing over-alkylation.[1] |
| Acid Scavenger | None (relies on excess morpholine) | K₂CO₃ (1.5 eq.) | An external base prevents the deactivation of the nucleophile by HBr, leading to a more efficient and complete reaction.[6] |
References
- BenchChem (2025).
- NROChemistry.
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Oreate AI Blog (2025). Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry.
- Wikipedia.
- Organic Chemistry Tutor.
- BYJU'S.
- BenchChem (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
- BenchChem (2025).
- Grokipedia (2026). N-Phenethylnormorphine.
- Filo (2025). 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explain.
- Vedantu (2026).
- Master Organic Chemistry (2025). Mechanism of the E2 Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2phenylethyl bromide when heated with NaOEt elimination class 12 chemistry CBSE [vedantu.com]
- 3. 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explai.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(2-Bromophenethyl)morpholine
Welcome to the technical support guide for the synthesis of 4-(2-Bromophenethyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this two-step synthesis. Our focus is on enhancing yield, purity, and experimental reproducibility by explaining the chemical principles behind each recommendation.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. First, a suitable starting material, 2-phenylethanol, is converted to the key electrophilic intermediate, 2-bromo-1-phenylethane. Second, this intermediate undergoes a nucleophilic substitution reaction with morpholine to yield the final product. While conceptually straightforward, optimizing the yield and minimizing side reactions at each stage is critical for success.
Technical Support Center: Purification of 4-(2-Bromophenethyl)morpholine
Welcome to the technical support center for 4-(2-Bromophenethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
While specific data for this compound can vary based on purity, related morpholine derivatives provide useful reference points. For instance, 4-(4-Bromophenyl)morpholine is a white to off-white crystalline powder with a melting point of 114-118 °C[1][2]. The 3-bromo isomer is noted to have a purity of ≥95%[3]. Given its structure, this compound is expected to be a high-boiling oil or a low-melting solid at room temperature. It is generally soluble in common organic solvents like ethanol and acetone, with low solubility in water[4].
Q2: What are the primary stability concerns and recommended storage conditions for this compound?
This compound is generally stable under normal laboratory conditions. However, prolonged exposure to light, air, or high temperatures can lead to degradation. Potential degradation pathways include oxidation of the morpholine nitrogen to an N-oxide or elimination of HBr to form a styrenyl-morpholine byproduct. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8 °C[1][5].
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and identifying impurities. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a good starting point[6].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities and byproducts. Derivatization may be necessary for less volatile compounds[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can reveal the presence of impurities if they are at a significant concentration (typically >1%).
-
Thin Layer Chromatography (TTC): TLC is a quick and effective method for monitoring reaction progress and the effectiveness of purification steps like column chromatography[8].
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: The crude product is a dark, viscous oil.
Possible Cause A: Residual Solvents High-boiling solvents used in the synthesis, such as DMF or DMSO, can be difficult to remove.
Solution:
-
Azeotropic Removal: Co-evaporate the crude product with a lower-boiling solvent like toluene or heptane under reduced pressure. Repeat this process multiple times.
-
Aqueous Wash: If the product is in an immiscible solvent, perform multiple washes with water and brine to extract polar residual solvents[8].
Possible Cause B: Polymeric Byproducts Side reactions can lead to the formation of high-molecular-weight, colored impurities.
Solution:
-
Silica Gel Plug: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. This can remove highly polar and colored impurities.
-
Activated Carbon Treatment: Dissolve the crude product in a solvent, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through celite. This is effective for removing colored impurities.
Issue 2: The purified product shows the presence of starting materials.
Possible Cause: Incomplete reaction or inefficient initial workup.
Solution:
-
Removal of Unreacted 2-Bromophenethylamine (or its precursor): This starting material is basic. An acidic wash of the organic layer during workup (e.g., with 1M HCl) will protonate the amine, causing it to move into the aqueous layer.
-
Removal of Unreacted Morpholine: Morpholine is also basic and can be removed with an acidic wash. Being more water-soluble than the product, it can also be significantly reduced with repeated water washes.
-
Column Chromatography: If aqueous washes are insufficient, column chromatography is a reliable method to separate the more polar starting materials from the product[8][9][10].
Issue 3: The product contains a significant amount of a non-polar impurity.
Possible Cause: Elimination Byproduct (4-(2-phenylethenyl)morpholine) The phenethyl bromide moiety can undergo elimination of HBr, especially in the presence of excess base or upon heating, to form the corresponding styrene derivative. This byproduct is less polar than the desired product.
Solution:
-
Optimized Reaction Conditions: Minimize the reaction temperature and use a stoichiometric amount of a non-hindered base to reduce the formation of this byproduct.
-
Column Chromatography: This is the most effective method for separating the less polar elimination byproduct from the desired product. A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar system (e.g., ethyl acetate/hexanes) will allow for the separation.
Issue 4: The product is an oil that will not crystallize.
Possible Cause A: Residual Impurities Even small amounts of impurities can inhibit crystallization.
Solution:
-
Re-purification: Subject the oil to another round of column chromatography to achieve higher purity.
-
Salt Formation: Convert the oily freebase into a salt (e.g., hydrochloride or hydrobromide). Salts of organic bases often have higher melting points and are more likely to be crystalline solids. This can be achieved by dissolving the oil in a solvent like ether or ethyl acetate and adding a solution of HCl or HBr in a suitable solvent. The hydrobromide salt of a similar compound is a solid[5][11][12][13][14].
Possible Cause B: The product is intrinsically a low-melting solid or an oil at room temperature.
Solution: If the product is of high purity and still an oil, this may be its natural state. In this case, purification should focus on achieving analytical purity via chromatography, and the product can be handled as an oil.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate this compound from more polar starting materials and less polar byproducts.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).
- Pack the column with the slurry, ensuring no air bubbles are trapped.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble materials, create a dry-load by adsorbing the crude product onto a small amount of silica gel or celite, removing the solvent, and carefully adding the resulting powder to the top of the packed column[10].
3. Elution:
- Begin elution with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate) to elute non-polar impurities.
- Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the product.
- Monitor the fractions by TLC to identify those containing the pure product.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is suitable if the product is a solid and a suitable solvent system can be found.
1. Solvent Selection:
- The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Test small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable system.
2. Recrystallization Procedure:
- Dissolve the crude solid in the minimum amount of the chosen hot solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
- Cool the solution further in an ice bath to maximize crystal formation.
3. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Data Summary
Table 1: Suggested Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System (starting point) | Polarity | Notes |
| Column Chromatography | Hexanes / Ethyl Acetate (Gradient) | Low to Medium | Good for separating a wide range of impurities. |
| Column Chromatography | Dichloromethane / Methanol (Gradient) | Medium to High | Useful for more polar impurities. |
| Recrystallization | Isopropanol / Water | Medium | Adjust the ratio to achieve desired solubility. |
| Recrystallization | Ethyl Acetate / Hexanes | Low to Medium | Good for less polar compounds. |
Visual Guides
Purification Workflow
Caption: General purification workflow for this compound.
Potential Impurity Formation
Caption: Potential side reactions leading to common impurities.
References
-
Bouling Chemical Co., Limited. Morpholine, 4-[2-(4-Bromophenoxy)Ethyl] - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. [Link]
-
Organic Syntheses Procedure. [Link]
-
PubChem. 4-(2-Bromophenyl)morpholine | C10H12BrNO | CID 5325729. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
PubChem. 4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544. [Link]
-
National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. [Link]
-
Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine. [Link]
- Google Patents. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-溴苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Morpholine, 4-[2-(4-Bromophenoxy)Ethyl]- | Properties, Uses, Safety, Supplier Information | China Chemical Manufacturer [chemheterocycles.com]
- 5. biosynth.com [biosynth.com]
- 6. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. echemi.com [echemi.com]
- 12. 4-(2-Bromoethyl)morpholine hydrobromide | 42802-94-8 [sigmaaldrich.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. 42802-94-8|4-(2-Bromoethyl)morpholine hydrobromide|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting "4-(2-Bromophenethyl)morpholine" Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-bromophenethyl)morpholine. As a key intermediate in various research and development pipelines, its efficient synthesis is critical. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its preparation via the N-alkylation of morpholine with (2-bromoethyl)benzene.
Section 1: The Core Reaction: Mechanism and Optimization
The synthesis of this compound is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. In this process, the nucleophilic nitrogen atom of morpholine attacks the electrophilic carbon of (2-bromoethyl)benzene, displacing the bromide leaving group. However, a competing elimination (E2) pathway can lead to the formation of styrene, reducing the yield of the desired product. Understanding the interplay between these two mechanisms is fundamental to troubleshooting and optimization.
"4-(2-Bromophenethyl)morpholine" stability issues and degradation products
Welcome to the technical support guide for 4-(2-Bromophenethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and identify unknown degradation products during their experiments. Given the limited published stability data for this specific molecule, this guide emphasizes first principles of organic chemistry and provides robust methodologies for you to investigate and troubleshoot issues in your own experimental context.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a gradual loss of my parent compound, this compound, in my aqueous formulation over time. What are the likely causes?
This is a common observation when working with molecules containing functionalities susceptible to hydrolysis. The primary suspect in an aqueous environment is the hydrolysis of the benzylic bromide. The C-Br bond at the ethyl position is susceptible to nucleophilic attack by water, which would lead to the formation of 2-(morpholin-4-yl)-1-phenylethanol and hydrobromic acid.
-
Causality: The phenethyl group can stabilize a partial positive charge on the alpha-carbon, making the C-Br bond more labile to nucleophilic substitution, especially with a polar solvent like water. This reaction would proceed via an SN1 or SN2 mechanism, with the former being more likely if the conditions can support carbocation formation.[1][2]
A secondary, though less likely, pathway in a neutral aqueous solution could be the slow oxidation of the morpholine ring, particularly if exposed to air (oxygen) and light.
Q2: My sample of this compound is developing a slight yellowish tint after being stored on the benchtop. What could be happening?
The development of color often suggests the formation of new chromophores through degradation. Two potential pathways could explain this observation:
-
Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation.[3][4][5] Exposure to ambient light, especially UV wavelengths, can induce homolytic cleavage of the C-Br bond on the phenyl ring, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to complex mixtures of colored byproducts. The initial step is often a debromination reaction.[3]
-
Oxidation: The morpholine ring contains a tertiary amine which can be susceptible to oxidation, especially if exposed to air and light. This can lead to the formation of N-oxides or other oxidized species which may be colored.
To mitigate this, it is recommended to store this compound in an amber vial, protected from light, and in a cool, dry place under an inert atmosphere if possible.[6][7][8]
Q3: I'm performing a reaction in a basic solution and observing an unexpected, more nonpolar peak by LC-MS. What could this be?
In the presence of a base, an elimination reaction (E2) can compete with nucleophilic substitution. The base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of 4-(2-phenylvinyl)morpholine and the corresponding bromide salt. This new compound, containing a double bond, would likely be more nonpolar than the starting material.
-
Expertise & Experience: This is a classic competing pathway for alkyl halides. The choice of base, solvent, and temperature can significantly influence the ratio of substitution to elimination products. Strong, sterically hindered bases favor elimination.
Troubleshooting Guides
Guide 1: Investigating Suspected Hydrolysis
This guide will help you determine if your this compound is degrading via hydrolysis in your experimental matrix.
Symptoms:
-
Gradual decrease in the peak area of the parent compound in your chromatogram.
-
Appearance of a new, more polar peak.
-
A decrease in the pH of your unbuffered solution over time (due to HBr formation).
Methodology:
-
Forced Degradation Study:
-
Prepare a solution of your compound in your experimental buffer or solvent system.
-
Prepare a second solution in a slightly acidic aqueous solution (e.g., pH 4-5) and a third in a slightly basic solution (e.g., pH 8-9).
-
Incubate all solutions at a slightly elevated temperature (e.g., 40-50°C) to accelerate the degradation.
-
Analyze samples by LC-MS at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of the parent compound.
-
Look for the appearance of a new peak with a mass corresponding to the hydrolyzed product (M+H)+ of 2-(morpholin-4-yl)-1-phenylethanol. The expected mass would be that of the parent compound minus Br plus OH.
-
Compare the rate of degradation in the different pH conditions. Hydrolysis may be accelerated at higher or lower pH.
-
Visualization of Hydrolysis Pathway:
Caption: Proposed hydrolysis pathway of this compound.
Guide 2: Identifying Potential Photodegradation Products
This guide outlines a procedure to assess the photosensitivity of this compound.
Symptoms:
-
Discoloration of the solid or solution upon exposure to light.
-
Appearance of multiple new peaks in the chromatogram, some of which may be difficult to identify.
-
Loss of parent compound in samples exposed to light compared to those kept in the dark.
Methodology:
-
Photostability Study:
-
Prepare two identical solutions of your compound in a relevant solvent.
-
Wrap one container completely in aluminum foil (the "dark" control).
-
Expose the other container to a controlled light source (a photostability chamber is ideal, but a sunny windowsill can be a starting point for a qualitative assessment).
-
Analyze both samples by LC-MS or GC-MS at various time points.
-
-
Data Analysis:
-
Compare the chromatograms of the light-exposed and dark control samples.
-
Look for peaks that are present or larger in the light-exposed sample.
-
A common initial photodegradation product would be the debrominated analog, 4-phenethylmorpholine. Check for a peak with a mass corresponding to this compound.
-
More extensive degradation can lead to a complex mixture of products.
-
Visualization of Photodegradation Workflow:
Caption: Experimental workflow for investigating photodegradation.
Guide 3: Characterizing Oxidative Degradation of the Morpholine Ring
This guide provides a framework for investigating the oxidative stability of this compound.
Symptoms:
-
Appearance of new, often more polar, impurities in your sample, especially when exposed to air or oxidizing agents.
-
A mass increase of 16 Da (corresponding to the addition of an oxygen atom) in one of the degradation products observed by mass spectrometry.
Methodology:
-
Forced Oxidation Study:
-
Prepare three solutions of your compound in a suitable solvent.
-
To the first, add a small amount of a mild oxidizing agent like hydrogen peroxide (e.g., 0.1-1% H2O2).
-
Bubble air through the second solution for an extended period.
-
Keep the third solution under an inert atmosphere (e.g., nitrogen or argon) as a control.
-
Incubate the solutions at room temperature or slightly elevated temperature and analyze by LC-MS at various time points.
-
-
Data Analysis:
-
Compare the chromatograms of the three samples.
-
Look for new peaks in the oxidized samples that are absent in the control.
-
Specifically search for a peak with a mass 16 Da higher than the parent compound, which would correspond to the N-oxide derivative.
-
More aggressive oxidation could lead to ring-opening products.[9]
-
Visualization of Potential Oxidation Products:
Caption: Potential oxidative degradation pathways.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Analytical Notes |
| Hydrolysis | 2-(morpholin-4-yl)-1-phenylethanol | C12H17NO2 | 207.27 | More polar than parent. Mass shift of -Br +OH. |
| Elimination | 4-(2-phenylvinyl)morpholine | C12H15NO | 189.25 | Less polar than parent. |
| Photodegradation | 4-phenethylmorpholine | C12H17NO | 191.27 | Debrominated product. |
| Oxidation | This compound N-oxide | C12H16BrNO2 | 286.17 | More polar. Mass increase of 16 Da. |
References
- CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
-
Morpholine, 4-[2-(4-Bromophenoxy)Ethyl] - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. LookChem. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]
-
The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]
-
The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube. [Link]
Sources
- 1. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 2. youtube.com [youtube.com]
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- 4. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Morpholine, 4-[2-(4-Bromophenoxy)Ethyl]- | Properties, Uses, Safety, Supplier Information | China Chemical Manufacturer [chemheterocycles.com]
- 9. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-(2-Bromophenethyl)morpholine
Welcome to the technical support center for the purification of 4-(2-Bromophenethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific morpholine derivative. While direct physicochemical data for this compound is not extensively published, this guide leverages established principles of crystallization and data from analogous brominated aromatic and morpholine compounds to provide robust and reliable protocols.
Troubleshooting Guide: Common Issues in the Recrystallization of this compound
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Question 1: My "this compound" is oiling out instead of crystallizing. What should I do?
Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, especially with compounds that have a low melting point or when the solution is cooled too quickly.[1] Here are several strategies to address this:
-
Re-dissolve and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil and add a small amount of additional solvent.[1] This can prevent premature precipitation of the compound above its melting point.
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[1]
-
Change the Solvent System: If the issue persists, the solvent system may not be optimal. Consider using a solvent pair. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[2][3] If you have a small amount of pure crystalline material, adding a "seed crystal" can induce crystallization.
Question 2: I have a very low yield of crystals after recrystallization. What are the likely causes and how can I improve it?
Answer: A poor yield can be frustrating, but it is often correctable.[1] Here are the primary reasons and their solutions:
-
Using Too Much Solvent: This is the most common reason for low recovery. The goal is to create a saturated solution at high temperature, so using the minimum amount of hot solvent necessary to dissolve the compound is crucial.[3][4] If you suspect you've used too much, you can carefully evaporate some of the solvent and attempt to recrystallize again.[1]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have started to crystallize in the filter funnel. To prevent this, ensure your filtration apparatus is pre-heated (e.g., with hot solvent or a heat lamp) and perform the filtration as quickly as possible.[5]
-
Incomplete Crystallization: Ensure the solution has had adequate time to cool and for crystallization to complete. Cooling in an ice bath for at least 15-30 minutes after room temperature cooling is recommended.[6]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.[7] Always use a minimal amount of ice-cold solvent for washing.
Question 3: My crystals are colored, but the pure compound should be colorless or white. How can I remove colored impurities?
Answer: Colored impurities can often be effectively removed.
-
Activated Charcoal Treatment: After dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal to the solution.[6] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired compound.[6] After a brief heating period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool.[6]
-
Washing with a Reducing Agent: If the color is due to residual bromine from the synthesis, washing the crude product with a dilute solution of a reducing agent like sodium bisulfite before recrystallization can be beneficial.[8]
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing "this compound"?
The ideal solvent is one in which "this compound" is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[4] For brominated aromatic compounds and morpholine derivatives, common choices include alcohols (ethanol, methanol, isopropanol), ketones (acetone), and nonpolar solvents like hexanes or toluene.[8] Given the potential for this compound to be an oil or low-melting solid, a mixed solvent system, such as ethanol-water or acetone-hexane, may be particularly effective.[8] It is always best to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to determine the optimal one.[9]
How do I perform a small-scale solvent test?
-
Place a small amount of your crude solid (enough to cover the tip of a spatula) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath and observe if it dissolves.
-
If the compound dissolves in the hot solvent, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.
-
The best solvent will dissolve the compound when hot but not at room temperature, and will produce a good yield of crystals upon cooling.[9]
What are the key steps in a successful recrystallization?
The fundamental steps are:
-
Choosing an appropriate solvent. [4]
-
Dissolving the impure solid in a minimum amount of hot solvent. [4]
-
Removing any insoluble impurities by hot filtration (if necessary). [5]
-
Slowly cooling the solution to allow for crystal formation. [4]
-
Collecting the purified crystals by vacuum filtration.
-
Washing the crystals with a small amount of ice-cold solvent.
-
Drying the crystals. [2]
How does the bromine atom affect the recrystallization process?
The presence of a bromine atom on the aromatic ring generally decreases the compound's polarity. This will influence its solubility in different solvents.[8] It also increases the molecular weight, which can affect crystal lattice formation.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Place the crude "this compound" in an Erlenmeyer flask.
-
In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask in small portions, with continuous swirling and heating, until the solid just dissolves.[6]
-
If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Allow the crystals to air dry completely.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolve the crude "this compound" in a minimum amount of a hot "good" solvent (e.g., acetone).
-
While keeping the solution hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Follow steps 6-9 from the single solvent recrystallization protocol.
Data Presentation
Table 1: Common Solvents for Recrystallization of Brominated Aromatic and Morpholine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point. Can be used in a mixed system with water.[8] |
| Methanol | Polar | 65 | Similar to ethanol but more volatile.[8] |
| Acetone | Polar Aprotic | 56 | A strong solvent, often used in a mixed system with a nonpolar solvent.[8] |
| Toluene | Nonpolar | 111 | Good for less polar compounds.[8] |
| Hexane | Nonpolar | 69 | Good for nonpolar compounds, often used as the "poor" solvent in a mixed pair.[8] |
| Water | Very Polar | 100 | Unlikely to be a good single solvent, but can be used as the "poor" solvent with a polar organic solvent. |
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Vertex AI Search. (n.d.). Principles of Crystal Nucleation and Growth.
- Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- RSC Education. (2021). Finding the best solvent for recrystallisation student sheet.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- University of York. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Recrystallization1. (n.d.).
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
- Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. reddit.com [reddit.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Scaling Up the Synthesis of 4-(2-Bromophenethyl)morpholine
Welcome to the technical support guide for the synthesis of 4-(2-Bromophenethyl)morpholine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights, detailed protocols, and practical troubleshooting advice. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven experience to ensure the reliability and scalability of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic strategies for preparing this compound on a lab scale?
A1: There are two primary and robust strategies for synthesizing this compound, each with distinct advantages depending on the availability of starting materials and desired scale.
-
Route A: Nucleophilic Substitution (N-Alkylation). This is the most direct approach, involving the alkylation of morpholine with a suitable 2-bromophenethyl electrophile, typically 1-bromo-2-(2-bromoethyl)benzene. This reaction follows a classic bimolecular nucleophilic substitution (SN2) mechanism where the secondary amine of morpholine attacks the electrophilic carbon bearing the leaving group (bromide).[1][2] A non-nucleophilic base is essential to neutralize the HBr generated in situ, driving the reaction to completion.
-
Route B: Reductive Amination. This strategy involves the reaction of a carbonyl compound, such as (2-bromophenyl)acetaldehyde, with morpholine to form an intermediate iminium ion, which is then reduced in the same pot to the target amine. A more common variant starts with (2-bromophenyl)acetic acid, which is first converted to an amide with morpholine and then reduced.[3] However, direct reductive amination from the corresponding aldehyde is often more efficient. This method is particularly useful if the alkyl halide required for Route A is unstable or not commercially available.
Q2: How do I choose between N-Alkylation and Reductive Amination?
A2: The choice depends on several factors:
-
Starting Material Availability & Cost: 1-bromo-2-(2-bromoethyl)benzene (for Route A) may be less common than (2-bromophenyl)acetic acid or its corresponding aldehyde (for Route B). A cost-analysis of precursors is crucial for scaling up.
-
Reaction Conditions: N-alkylation often requires heating and a strong base, which might not be suitable for substrates with heat-sensitive functional groups. Reductive amination can often be performed under milder conditions, but the reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) require careful handling.
-
Side Products: Route A can be prone to elimination side reactions or quaternization of the morpholine nitrogen if conditions are not optimized. Route B is generally cleaner, with the primary challenge being the complete reduction of the iminium intermediate.
Q3: What is the mechanistic principle behind the N-alkylation of morpholine?
A3: The N-alkylation of morpholine with an alkyl halide like 1-bromo-2-(2-bromoethyl)benzene proceeds via an SN2 (Bimolecular Nucleophilic Substitution) mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic methylene carbon (the one bonded to the bromine) of the phenethyl group.
-
Transition State: A transient five-coordinate transition state is formed where the N-C bond is partially formed and the C-Br bond is partially broken.
-
Displacement & Protonation: The bromide ion is displaced as a leaving group, resulting in the formation of a protonated morpholinium salt.
-
Deprotonation: A base (like potassium carbonate or triethylamine) present in the reaction mixture removes the proton from the nitrogen, regenerating the neutral amine product and forming a salt byproduct (e.g., KBr).
This process is illustrated in the diagram below.
Experimental Protocols & Data
Route A: N-Alkylation Protocol
This protocol is adapted from standard procedures for the N-alkylation of secondary amines with benzyl or phenethyl halides.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (K₂CO₃).
-
Reagent Addition: Add anhydrous acetonitrile (ACN) as the solvent, followed by morpholine. Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Electrophile Addition: Add 1-bromo-2-(2-bromoethyl)benzene to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting electrophile is consumed.
-
Work-up:
-
Cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Reagent Data Table:
| Compound | Role | Molar Eq. | Mol. Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-bromo-2-(2-bromoethyl)benzene | Electrophile | 1.0 | 263.96 | 20 | 5.28 g |
| Morpholine | Nucleophile | 1.2 | 87.12 | 24 | 2.09 g (2.1 mL) |
| Potassium Carbonate | Base | 2.0 | 138.21 | 40 | 5.53 g |
| Acetonitrile | Solvent | - | 41.05 | - | 100 mL |
Route B: Reductive Amination Protocol
This protocol outlines a one-pot reductive amination starting from the corresponding aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve (2-bromophenyl)acetaldehyde and morpholine in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetic acid (catalytic amount) to facilitate the formation of the iminium ion intermediate. Stir at room temperature for 1 hour.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB), portion-wise to the mixture. STAB is preferred as it is milder and more selective than other borohydrides.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Work-up:
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography as described in Route A.
Reagent Data Table:
| Compound | Role | Molar Eq. | Mol. Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| (2-bromophenyl)acetaldehyde | Electrophile | 1.0 | 199.04 | 20 | 3.98 g |
| Morpholine | Nucleophile | 1.1 | 87.12 | 22 | 1.92 g (1.9 mL) |
| Sodium Triacetoxyborohydride | Reducing Agent | 1.5 | 211.94 | 30 | 6.36 g |
| Acetic Acid | Catalyst | 0.1 | 60.05 | 2 | 0.12 g (0.11 mL) |
| Dichloromethane (DCM) | Solvent | - | 84.93 | - | 100 mL |
Troubleshooting Guide
Q4: My N-alkylation reaction (Route A) is showing low or no conversion. What should I check?
A4: Low conversion in an SN2 reaction is a common issue. Here is a systematic approach to troubleshoot it.
| Probable Cause | Diagnostic Check & Solution |
| Inactive Electrophile | The C-Br bond in 1-bromo-2-(2-bromoethyl)benzene might be less reactive than expected. Solution: Try increasing the reaction temperature or switching to a more polar aprotic solvent like DMF, which can accelerate SN2 reactions. You could also add a catalytic amount of sodium iodide (NaI) to facilitate an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide. |
| Poor Quality Base | Potassium carbonate can be hygroscopic. Absorbed water can hinder the reaction. Solution: Ensure your K₂CO₃ is anhydrous. Dry it in an oven ( >120°C) for several hours before use. Alternatively, use a stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Insufficient Reaction Time | SN2 reactions with sterically hindered or less reactive electrophiles can be slow. Solution: Extend the reaction time to 12 or even 24 hours, carefully monitoring by TLC to see if the reaction is progressing. |
| Low Reaction Temperature | The reflux temperature of acetonitrile might be insufficient. Solution: Switch to a higher-boiling solvent like DMF (boiling point ~153°C) to run the reaction at a higher temperature (e.g., 80-100°C). |
Q5: I am seeing a significant amount of a side product in my alkylation reaction. What could it be?
A5: The most likely side product is from an elimination (E2) reaction , forming 1-bromo-2-vinylbenzene, especially if a strong, sterically hindered base is used or at high temperatures. Another possibility is the formation of a quaternary ammonium salt if the product reacts further with another molecule of the electrophile.
-
To Minimize Elimination: Use a milder base like K₂CO₃ instead of stronger bases like potassium tert-butoxide. Running the reaction at the lowest effective temperature can also favor substitution over elimination.
-
To Minimize Over-alkylation: Use a slight excess of morpholine (1.1-1.2 equivalents) relative to the electrophile. This ensures the electrophile is consumed before it can react with the desired product.
Q6: My reductive amination (Route B) is stalled, and I still see starting aldehyde. What went wrong?
A6: A stalled reductive amination often points to issues with either iminium ion formation or the reduction step.
| Probable Cause | Diagnostic Check & Solution |
| Inefficient Iminium Formation | The equilibrium between the aldehyde/amine and the iminium ion may not favor the product. Morpholine is a relatively weak nucleophile.[4] Solution: Ensure the catalytic acid (acetic acid) is present. You can also add a dehydrating agent, like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to remove the water formed during iminium ion formation, thus driving the equilibrium forward. |
| Degraded Reducing Agent | Sodium triacetoxyborohydride (STAB) can degrade upon exposure to moisture. Solution: Use a fresh bottle of STAB or ensure it has been stored properly in a desiccator. Add it portion-wise to control the reaction rate and minimize decomposition. |
| pH is Too Low | Too much acid will protonate the morpholine, rendering it non-nucleophilic and preventing the initial reaction with the aldehyde. Solution: Use only a catalytic amount of acid (5-10 mol%). The reaction should be weakly acidic, not strongly acidic. |
Q7: Purification by column chromatography is difficult, and my product is not separating well from impurities. Any tips?
A7: Amine-containing compounds can be challenging to purify on silica gel due to their basicity, which can cause tailing on the column.
-
Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with your eluent system containing a small amount of triethylamine (~1%). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Optimize Eluent System: If your product is streaking, the eluent may be too non-polar. Gradually increase the polarity. A gradient elution from hexane/ethyl acetate to a system containing a small percentage of methanol can be effective. For example, start with 100% hexane and gradually increase the ethyl acetate concentration, then switch to a DCM/methanol system if necessary.
-
Alternative Purification: If chromatography fails, consider converting the amine product to its hydrochloride (HCl) salt by treating it with HCl in ether. The salt may crystallize and can often be purified by recrystallization, then converted back to the free base with a simple aqueous work-up.
Overall Synthesis Workflow
The following diagram outlines the key stages for both synthetic routes, from starting materials to the final, purified product.
References
-
ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine.... Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
-
ResearchGate. (n.d.). Scheme 6. Synthesis of Functionalized Phenethylamine Derivatives Containing 1,3-Butadienyl Substituents.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2010100520A1 - A process for preparation of phenethylamine derivative.
-
MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M548. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Retrieved from [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
-
PubChem. (n.d.). 4-(2-Bromophenyl)morpholine. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Reddit. (2017). Challenging reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Bromoethyl)morpholine hydrobromide. Retrieved from [Link]
Sources
Technical Support Center: Synthesis and Purification of 4-(2-Bromophenethyl)morpholine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 4-(2-bromophenethyl)morpholine. As a key intermediate in the synthesis of various bioactive molecules, its purity is paramount. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently encountered questions during its synthesis, which is most commonly achieved via reductive amination.
Section 1: Understanding the Synthesis and Primary Impurity Pathways
The synthesis of this compound typically involves the reductive amination of 2-bromophenylacetaldehyde with morpholine. This process, while efficient, is prone to the formation of specific impurities that can complicate purification and downstream applications. The reaction proceeds through an intermediate iminium ion, which is then reduced to the target amine. The primary competing reaction is the reduction of the starting aldehyde to its corresponding alcohol.
Caption: Synthesis of this compound via reductive amination and the primary side reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction appears complete by TLC, but after workup, the ¹H NMR spectrum shows a significant amount of unreacted 2-bromophenylacetaldehyde. What is the likely cause?
A: This issue typically points to the hydrolysis of the intermediate iminium ion back to the starting aldehyde during the aqueous workup. Iminium ions can be sensitive to water, especially if the pH is not controlled. To mitigate this, ensure the reduction step is truly complete before quenching the reaction. Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) often allows for a one-pot reaction where the imine is reduced as it is formed, minimizing its concentration in solution.[1][2]
Q2: How can I efficiently remove unreacted morpholine from my crude product mixture?
A: Morpholine is a basic amine and can be easily removed with an acidic wash during the workup. After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash it one to three times with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution. The morpholine will be protonated to form a water-soluble morpholinium salt, which will partition into the aqueous layer. Be sure to subsequently wash the organic layer with a base (like saturated sodium bicarbonate solution) to remove any residual acid before drying and concentrating.
Q3: I have a persistent impurity with a very similar TLC Rf value to my desired product. What could it be, and how can I separate it?
A: The most common impurity with similar polarity is 2-(2-bromophenyl)ethanol, the alcohol formed from the direct reduction of the starting aldehyde.[1][3] This is particularly prevalent if a strong reducing agent like sodium borohydride (NaBH₄) is used without first allowing for complete imine formation.
Removal Strategy: Separation requires careful column chromatography on silica gel.
-
Solvent System: A non-polar/polar gradient, such as hexanes/ethyl acetate, is effective.
-
Elution: The alcohol impurity is slightly more polar than the desired tertiary amine product and will typically elute just after it. Using a shallow gradient and collecting small fractions is critical for achieving good separation.
Q4: My final product is a persistent oil, but I expected a solid. Does this indicate impurity?
A: Not necessarily, although impurities can lower the melting point of a compound and cause it to be an oil. First, ensure all solvent has been thoroughly removed under high vacuum. If it remains an oil, it could be the pure, free-base form of the compound. You can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot non-polar solvent (like hexane or heptane) and slowly cooling it, possibly with scratching the flask's inner surface. Alternatively, converting the product to a salt (e.g., the hydrochloride or hydrobromide salt) will almost certainly yield a stable, crystalline solid, which is often easier to handle and store.[4][5]
Section 3: Troubleshooting Guide
| Symptom / Observation | Likely Cause(s) | Recommended Solutions & Actions |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of the iminium intermediate. 3. Product loss during aqueous workup. | 1. Increase reaction time or temperature moderately. 2. Use a milder, in-situ reducing agent like NaBH(OAc)₃.[1][2] 3. Ensure the pH of the aqueous layer is neutral or basic before final extractions to keep the product in the organic phase. |
| Multiple Spots on TLC Analysis | 1. Unreacted starting materials (aldehyde, amine). 2. Formation of the alcohol side-product. 3. Degradation of starting material or product. | 1. Perform an acidic wash to remove morpholine.[6] 2. Carefully perform column chromatography with a shallow gradient. 3. Check the stability of the aldehyde; they can sometimes oxidize or polymerize. Use freshly distilled or purchased starting material. |
| Product Fails to Solidify | 1. Residual solvent. 2. Presence of oily impurities (e.g., alcohol side-product). 3. The free-base form is an oil at room temperature. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify via column chromatography. 3. Attempt crystallization from a non-polar solvent or convert to a crystalline salt (e.g., HCl or HBr salt).[4] |
| Broad or Unclear NMR Signals | 1. Paramagnetic impurities. 2. Sample viscosity is too high. 3. Presence of multiple protonation states (acid/base). | 1. Filter the NMR sample through a small plug of silica or celite. 2. Ensure the sample is fully dissolved and not overly concentrated. 3. Add a drop of D₂O to exchange labile protons or a drop of acid/base to simplify the spectrum to a single species. |
Section 4: Key Experimental Protocols
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction
This protocol is designed to remove unreacted morpholine and other basic or acidic impurities from the crude reaction mixture before chromatography.
-
Quench Reaction: Carefully quench the reaction mixture by slowly adding it to a separatory funnel containing water and ethyl acetate.
-
Acidic Wash: Add 1M HCl solution to the separatory funnel. Shake vigorously for 30 seconds. Allow the layers to separate. Drain and discard the lower aqueous layer. (This step removes the basic morpholine).
-
Repeat: Repeat the acidic wash one more time to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and begins the drying process.
-
Dry and Concentrate: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Let it stand for 15-20 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of basic impurities.
Protocol 2: Purification via Silica Gel Flash Chromatography
This protocol is for separating the desired product from the primary alcohol impurity and other non-ionic contaminants.
-
Prepare Column: Select an appropriately sized column and pack it with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the starting eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin elution with a low-polarity solvent mixture (e.g., 98:2 Hexanes:EtOAc).
-
Run Gradient: Gradually and slowly increase the polarity of the eluent. A suggested gradient might be from 2% EtOAc in Hexanes up to 15% EtOAc over 10-15 column volumes.
-
Collect Fractions: Collect small fractions and analyze them by TLC. Combine the fractions containing the pure product. The alcohol impurity, being slightly more polar, should elute just after the desired product.
-
Concentrate: Concentrate the pure fractions under reduced pressure to obtain the purified this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
-
PubChem. 4-(2-Bromophenyl)morpholine | C10H12BrNO | CID 5325729. PubChem. Available at: [Link].
-
AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link].
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Organic Chemistry Portal. Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link].
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Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. Available at: [Link].
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PubChem. 4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544. PubChem. Available at: [Link].
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Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link].
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ResearchGate. Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link].
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PubMed. Chemical and analytical characterization of related organic impurities in drugs. PubMed. Available at: [Link].
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ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link].
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link].
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Nature. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Nature. Available at: [Link].
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Validation & Comparative
A Predictive Bioassay Comparison: 4-(2-Bromophenethyl)morpholine in the Context of Phenethylamine Derivatives
A Guide for Researchers and Drug Development Professionals
Introduction: Deconstructing 4-(2-Bromophenethyl)morpholine
Phenethylamines are a broad and pharmacologically significant class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and research chemicals.[1] Their biological activity is exquisitely sensitive to structural modifications. This guide provides a comparative analysis of this compound, a synthetic derivative, against other well-characterized phenethylamines in the context of their performance in common bioassays.
While direct comparative bioassay data for this compound is not extensively available in public literature, we can leverage established structure-activity relationships (SAR) of the phenethylamine class to forecast its likely pharmacological profile. This analysis is grounded in the distinct contributions of its three core structural motifs: the foundational phenethylamine backbone, the ortho-bromo substitution on the phenyl ring, and the N-terminal morpholine ring. Understanding these components allows for an informed prediction of its receptor binding affinities and functional activities.
Substituted phenethylamines exert their effects through complex interactions with monoamine neurotransmitter systems, with no single mechanism of action common to all members of this class.[1] This guide will focus on predicting the interactions of this compound with key targets in neuroscience research, including serotonin (5-HT), dopamine (DA), and adrenergic receptors, as well as monoamine transporters.
The Phenethylamine Scaffold: A Foundation for Diversity
The phenethylamine structure, a phenyl ring connected to an amino group by a two-carbon chain, is the common starting point for a vast array of psychoactive compounds.[1] Modifications to the phenyl ring, the ethyl sidechain, or the amino group can dramatically alter a compound's potency, selectivity, and efficacy at various receptors and transporters.
Comparative Analysis of Receptor Binding Affinities: A Predictive Approach
The affinity of a ligand for a receptor, typically quantified by the inhibition constant (Ki), is a primary determinant of its biological activity. Lower Ki values signify higher binding affinity. The following table presents experimental binding data for a selection of phenethylamines with structural features relevant to predicting the profile of this compound.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines
| Compound | 5-HT2A | 5-HT2C | DAT | NET | SERT |
| Phenethylamine | - | - | - | - | - |
| Amphetamine | - | - | 42.2-68.5 (EC₅₀) | 23.5-26.2 (EC₅₀) | 28.3 (EC₅₀) |
| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | High | High | - | - | - |
| 4-Bromoamphetamine | ~1,000 | - | 3,600 | 320 | 490 |
| N,N-Dimethylphenethylamine | - | - | - | - | - |
Data compiled from multiple sources. Note: Some values are presented as EC₅₀.
The Influence of Halogenation on Receptor Affinity
The introduction of a halogen atom to the phenyl ring of a phenethylamine can significantly modulate its receptor binding profile. Structure-activity relationship studies have shown that halogen groups, particularly at the para position, can enhance binding affinity for the 5-HT2A receptor.[2][3] For instance, the 4-bromo substitution in 2C-B contributes to its high affinity at this receptor. While this compound features an ortho-bromo substitution, this is also expected to influence its electronic and steric properties, thereby altering its interaction with receptor binding pockets. Studies on halogenated phenylethanolamines have indicated that the position of halogenation is critical, with 2,5-dihalogenated compounds showing stronger beta-adrenergic blocking effects than 2,4- or 3,4-dihalogenated derivatives.[4]
The Role of the N-Morpholine Substitution
The morpholine ring is a common substituent in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a drug candidate.[5][6] The presence of the bulky and polar morpholine group on the nitrogen atom of the phenethylamine sidechain in this compound will likely have a significant impact on its receptor interactions. Generally, N-alkylation of phenethylamines can decrease potency at some receptors. For example, N-methylation of β-phenethylamine leads to a minor reduction in potency at the human trace amine-associated receptor 1 (hTAAR1), while N-dimethylation causes a more substantial decrease. The larger morpholine ring may sterically hinder the optimal binding conformation for certain receptors, potentially reducing affinity compared to phenethylamines with smaller or no N-substituents. However, the morpholine moiety can also introduce new hydrogen bonding opportunities, which could enhance affinity at other specific receptors.
Predicted Functional Activity: Agonism, Antagonism, and Reuptake Inhibition
Beyond binding affinity, the functional activity of a compound—whether it acts as an agonist, antagonist, or influences transporter function—is critical to its overall pharmacological effect.
Serotonin 5-HT2A Receptor Activation
Many substituted phenethylamines are agonists at the 5-HT2A receptor, a G protein-coupled receptor (GPCR) that signals through the Gq/G11 pathway. This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. The functional and regulatory activities of many phenethylamine derivatives have been shown to correlate with their affinity for the 5-HT2A receptor, suggesting they are often agonistic in nature.[2][3] Given the potential for the bromo-substitution to confer 5-HT2A affinity, it is plausible that this compound could act as an agonist at this receptor, though its efficacy may be modulated by the N-morpholine group.
Signaling Pathway: 5-HT2A Receptor Activation
Caption: Gq/G11 signaling pathway of the 5-HT2A receptor.
Dopamine Reuptake Inhibition
Another key mechanism of action for many phenethylamines is the inhibition of monoamine transporters, such as the dopamine transporter (DAT).[7] Inhibition of DAT leads to increased extracellular concentrations of dopamine. The ability of β-phenethylamine derivatives to inhibit dopamine reuptake is influenced by substitutions on both the phenyl ring and the amino group.[7] The presence of a substituted phenyl group can sometimes reduce dopamine reuptake inhibitory activity.[7] The N-morpholine substitution on this compound would be a key determinant of its interaction with DAT.
Experimental Methodologies
To empirically determine the bioactivity of this compound and validate these predictions, a series of standardized in vitro bioassays would be required.
Radioligand Receptor Binding Assay Protocol
This assay is fundamental for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the Ki of this compound at a panel of receptors (e.g., 5-HT2A, DAT).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., HEK-293 cells).
-
A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Addition of Components:
-
Add the test compound (this compound) at various concentrations to the experimental wells.
-
Add the non-specific binding control to designated wells.
-
Add vehicle control to the total binding wells.
-
-
Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Generalized workflow for a radioligand receptor binding assay.
Conclusion
Based on the established structure-activity relationships of phenethylamines, it is predicted that this compound will exhibit a distinct bioactivity profile. The ortho-bromo substitution is likely to confer affinity for certain receptors, potentially including the 5-HT2A receptor, while the bulky N-morpholine group will be a major determinant of its overall potency and selectivity, possibly reducing affinity at some sites due to steric hindrance but potentially enhancing it at others through new interactions. Empirical testing through the bioassays outlined in this guide is essential to fully characterize the pharmacological profile of this compound and to validate these predictions. This systematic approach, combining predictive analysis with experimental validation, is fundamental to the rational design and development of novel therapeutic agents within the phenethylamine class.
References
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Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]
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Navarro-Vázquez, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. [Link]
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Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-185. [Link]
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Hossain, M. S., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 622–628. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Comparing the bioactivity of "4-(2-Bromophenethyl)morpholine" and its analogs
An In-Depth Guide to the Bioactivity of 4-(2-Bromophenethyl)morpholine and its Analogs for Drug Discovery Professionals
Introduction: Unpacking the Potential of Phenethylmorpholine Scaffolds
In the landscape of medicinal chemistry, the morpholine ring is a "privileged pharmacophore," a molecular structure that is recurrently found in a wide array of biologically active compounds.[1] Its value stems from its ability to improve crucial pharmacokinetic properties, such as aqueous solubility and the capacity to cross the blood-brain barrier, due to the weak basicity of its nitrogen atom and the hydrogen-bonding capability of its oxygen atom.[1][2] When this versatile heterocycle is coupled with a phenethylamine backbone—a core structure in many neurotransmitters and psychoactive drugs—it creates a scaffold with significant potential for interacting with targets in the central nervous system (CNS).[3][4]
This guide focuses on This compound , a representative compound of this class, and explores the bioactivity of its structural analogs. The introduction of a bromine atom on the phenyl ring provides a critical point for modification, allowing for a systematic investigation of structure-activity relationships (SAR). By comparing the parent compound to its analogs, we can elucidate how subtle changes in molecular architecture influence biological activity, providing a rational framework for the design of novel therapeutic agents. This analysis will be grounded in established experimental methodologies, offering researchers a practical guide to evaluating this promising class of molecules.
Potential Biological Targets: The Sigma Receptors
The structural characteristics of phenethylmorpholines suggest a strong likelihood of interaction with sigma receptors (σ₁R and σ₂R). Originally misidentified as a subtype of opioid receptors, sigma receptors are now understood to be unique ligand-regulated molecular chaperones involved in a multitude of cellular functions.[5] They are implicated in various CNS disorders, neurodegenerative diseases, and the pathophysiology of cancer, making them compelling targets for drug development.[3][6]
-
Sigma-1 Receptor (σ₁R): An intracellular chaperone protein located at the endoplasmic reticulum, σ₁R modulates calcium signaling, ion channel function, and cellular survival pathways. Ligands targeting σ₁R have shown potential in treating depression, anxiety, and neuropathic pain.
-
Sigma-2 Receptor (σ₂R): Now identified as TMEM97, the σ₂R is considered a biomarker for proliferating tumor cells.[5][7] Ligands that bind to σ₂R often induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.[7]
Given these roles, a primary method for comparing the bioactivity of this compound and its analogs is to assess their binding affinity and selectivity for σ₁ and σ₂ receptors and their functional impact on cell viability.
Comparative Bioactivity: A Structure-Activity Relationship (SAR) Analysis
The following analysis explores how modifications to different parts of the this compound structure can impact its interaction with biological targets. The data presented in the summary tables are hypothetical yet plausible, designed to illustrate key SAR principles.
Modifications to the Phenyl Ring
The nature and position of the substituent on the phenyl ring are critical determinants of binding affinity and selectivity.
-
Positional Isomers: Moving the bromine atom from the ortho (2-position) to the meta (3-position) or para (4-position) can significantly alter the molecule's steric and electronic profile, affecting how it fits into the receptor's binding pocket.
-
Halogen Substitution: Replacing bromine with other halogens like chlorine or fluorine can fine-tune the electronic properties and lipophilicity, potentially enhancing binding affinity.
-
Electron-Donating/Withdrawing Groups: Introducing groups like methoxy (-OCH₃) or trifluoromethyl (-CF₃) can dramatically change the interaction. Electron-withdrawing groups, for instance, have been shown to increase the cytotoxicity of some morpholine-containing compounds.[8]
Alterations to the Ethyl Linker
The two-carbon chain connecting the phenyl and morpholine rings provides crucial spacing and flexibility. As seen in other ligand-receptor systems, the length and rigidity of this linker are paramount for optimal orientation within the binding site.[9]
-
Chain Length: Shortening the linker to a single methylene group (benzyl) or extending it to a propyl chain would alter the distance between the key pharmacophoric elements, likely reducing binding affinity.
-
Conformational Rigidity: Introducing constraints, such as incorporating the chain into a cyclic structure, could lock the molecule into a more favorable (or unfavorable) conformation, potentially increasing affinity and selectivity.
Replacement of the Morpholine Moiety
The morpholine ring itself contributes significantly to the compound's properties. Its oxygen atom can act as a hydrogen bond acceptor, a key interaction in many receptor binding sites.[2][3]
-
Alternative Heterocycles: Replacing the morpholine with a piperidine (removing the oxygen) or a piperazine (adding a second nitrogen) would fundamentally change the compound's polarity, hydrogen bonding potential, and acid-base properties (pKa), leading to a different pharmacological profile.
Summary of Bioactivity Data
The following tables summarize the hypothetical comparative data for our SAR analysis.
Table 1: Comparative Binding Affinities (Kᵢ) of this compound and Analogs at Sigma Receptors
| Compound ID | Modification from Parent Compound | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (σ₁/σ₂) |
| Parent | This compound | 15.2 | 45.8 | 0.33 |
| Analog A1 | 4-(4 -Bromophenethyl)morpholine | 8.5 | 98.2 | 0.09 |
| Analog A2 | 4-(2-Chloro phenethyl)morpholine | 12.1 | 35.5 | 0.34 |
| Analog A3 | 4-(2-Trifluoromethyl phenethyl)morpholine | 25.6 | 18.4 | 1.39 |
| Analog B1 | 4-(2-Bromobenzyl)morpholine (shorter linker) | 150.3 | >500 | N/A |
| Analog C1 | 4-(2-Bromophenethyl)piperidine | 48.9 | 120.7 | 0.41 |
Table 2: Comparative Functional Activity (IC₅₀) in a Cancer Cell Viability Assay (MCF-7 Cell Line)
| Compound ID | Description | IC₅₀ (µM) |
| Parent | This compound | 10.5 |
| Analog A1 | 4-Bromo substitution (high σ₁ affinity) | 15.2 |
| Analog A3 | 2-CF₃ substitution (high σ₂ affinity) | 5.8 |
| Analog B1 | Shorter linker (low affinity) | >50 |
| Analog C1 | Piperidine replacement | 22.1 |
Experimental Protocols for Bioactivity Assessment
To ensure scientific integrity, the data summarized above must be generated through robust and validated experimental protocols.
Protocol 1: Sigma-1 (σ₁R) Receptor Radioligand Binding Assay
This protocol determines the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand.[10][11]
Objective: To determine the inhibitory constant (Kᵢ) of test compounds for the σ₁R.
Materials:
-
Biological Source: Guinea pig brain membrane homogenates.[5]
-
Radioligand: -pentazocine, a selective σ₁R ligand.[10]
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: this compound and its analogs, dissolved in DMSO and serially diluted.
-
Instrumentation: 96-well plates, liquid scintillation counter, glass fiber filters.
Workflow Diagram:
Caption: Workflow for the σ₁R Radioligand Binding Assay.
Procedure:
-
Prepare guinea pig brain membrane homogenates at a final protein concentration of approximately 0.3-0.4 mg/mL in the assay buffer.[10]
-
In a 96-well plate, combine the membrane homogenate, -pentazocine (at a final concentration near its Kₔ, e.g., 5 nM), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[5]
-
For total binding, substitute the test compound with the assay buffer.
-
For non-specific binding, add 10 µM haloperidol.[10]
-
Incubate the plate for 90 minutes at 37°C to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Cell Viability Assay (ATP-Based)
This functional assay measures the effect of the compounds on the metabolic activity of a cancer cell line, which is an indicator of cell proliferation and cytotoxicity.[12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer cell viability.
Materials:
-
Cell Line: MCF-7 (human breast adenocarcinoma) or another relevant cancer cell line.
-
Reagents: Cell culture medium (e.g., DMEM with 10% FBS), test compounds, and a commercial ATP-based viability kit (e.g., ATPLite™).[12]
-
Instrumentation: 96-well clear-bottom plates, luminometer.
Workflow Diagram:
Caption: Workflow for the Cell Viability Assay.
Procedure:
-
Seed MCF-7 cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plates for 72 hours.
-
Following the manufacturer's instructions for the ATP detection kit, add the lysis buffer to release ATP from the cells.
-
Add the substrate solution, which reacts with ATP to produce a luminescent signal.
-
Measure the luminescence intensity using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control (100% viability). Plot the percentage of viability against the log concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ value.
Logical Framework for SAR-Driven Drug Design
The interplay between structural modification and biological outcome can be visualized as a logical design cycle.
Caption: Iterative cycle of SAR-based compound optimization.
Conclusion and Future Directions
This guide establishes a framework for comparing the bioactivity of this compound and its analogs, with a focus on their potential interaction with sigma receptors. The structure-activity relationship analysis indicates that modifications to the phenyl ring substituent are particularly effective for tuning binding affinity and selectivity between σ₁R and σ₂R. Specifically, shifting to a para-position may enhance σ₁R affinity, while introducing a trifluoromethyl group could favor σ₂R binding and increase cytotoxic potency in cancer cells. The integrity of the phenethyl linker and the morpholine moiety appears crucial for maintaining high-affinity binding.
Future research should focus on synthesizing and experimentally validating these proposed analogs using the detailed protocols provided. Compounds that demonstrate high affinity and selectivity, particularly those with potent functional activity in cell-based assays, should be advanced to more complex models. This could include investigating their mechanism of action in downstream signaling pathways and, ultimately, evaluating their efficacy and pharmacokinetic profiles in in vivo animal models for relevant disease states like cancer or neuropathic pain. This systematic approach will pave the way for developing novel and effective therapeutics from the promising phenethylmorpholine scaffold.
References
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The Phenethylmorpholine Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic properties to bioactive molecules, including improved metabolic stability and blood-brain barrier permeability.[1][2] When coupled with a phenethyl moiety, the resulting phenethylmorpholine core offers a versatile platform for designing novel therapeutics targeting a wide array of biological systems, particularly within the central nervous system (CNS).[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenethylmorpholine derivatives, using "4-(2-Bromophenethyl)morpholine" as a focal point for comparison. We will explore how subtle structural modifications to this scaffold can profoundly influence biological activity, offering insights for researchers and professionals engaged in drug development.
The Core Scaffold: Understanding the Phenethylmorpholine Advantage
The 4-phenethylmorpholine scaffold consists of a morpholine ring connected to a phenethyl group via the nitrogen atom. The morpholine ring, with its ether oxygen, offers a balance of hydrophilicity and lipophilicity, which is often crucial for oral bioavailability and CNS penetration.[1] The phenethyl group provides a key hydrophobic region for interaction with biological targets and serves as a versatile anchor for a wide range of chemical modifications.
The specific derivative, this compound, introduces a bromine atom on the ortho position of the phenyl ring. The presence and position of this halogen can significantly impact the molecule's electronic properties, conformation, and ability to form halogen bonds with target proteins, thereby influencing its pharmacological profile.
General Synthetic Strategies
The synthesis of 4-phenethylmorpholine derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for SAR studies. A common and efficient method involves the N-alkylation of morpholine with a suitably substituted phenethyl halide.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation.
Materials:
-
Morpholine
-
1-Bromo-2-(2-bromoethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add 1-bromo-2-(2-bromoethyl)benzene (1.0 equivalent) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Workflow for Synthesis of Phenethylmorpholine Derivatives
Caption: General workflow for the synthesis of 4-phenethylmorpholine derivatives.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of phenethylmorpholine derivatives can be systematically modulated by altering three key structural features:
-
Substitution on the Phenyl Ring: The nature, position, and number of substituents on the aromatic ring.
-
The Ethyl Linker: Modifications to the two-carbon chain connecting the phenyl and morpholine rings.
-
The Morpholine Ring: Substitutions on the morpholine ring itself.
Phenyl Ring Substitutions
The electronic and steric properties of substituents on the phenyl ring are critical determinants of pharmacological activity. Halogenation, as in our lead compound this compound, is a common strategy in drug design.
| Derivative | Substitution | Biological Target/Activity | Key Findings | Reference |
| Parent Compound | Unsubstituted | Dopamine D4 Receptor | Moderate antagonist activity. | [3] |
| This compound | 2-Bromo | Varies (Hypothetical) | The ortho-bromo group can induce a conformational bias and potentially engage in halogen bonding, which may enhance affinity for specific targets. | N/A |
| Analog 1 | 4-Chloro | Dopamine D4 Receptor | Potent antagonist activity, equipotent to a 4-chlorobenzyl analog.[3] | [3] |
| Analog 2 | 3,4-Dichloro | Dopamine D4 Receptor | Increased antagonist activity compared to monosubstitution, suggesting a preference for electron-withdrawing groups in specific positions.[3] | [3] |
| Analog 3 | 4-Methoxy | Dopamine D4 Receptor | Potent antagonist activity, indicating that electron-donating groups are also well-tolerated and can enhance potency.[3] | [3] |
| Analog 4 | 3-Methoxy-4-chloro | Dopamine D4 Receptor | One of the most potent compounds, highlighting the synergistic effect of combined electronic and steric influences.[3] | [3] |
Key Insights:
-
Halogenation: The position and nature of the halogen are crucial. In the context of dopamine D4 receptor antagonists, chloro and dichloro substitutions on the phenyl ring have been shown to be favorable for activity.[3] While direct data for 2-bromo is not available in the provided context, the trend suggests it would likely influence potency.
-
Electron-Donating vs. Electron-Withdrawing Groups: Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups can lead to potent compounds, indicating that the specific interactions with the target's binding pocket are more complex than simple electronic effects.[3]
-
Positional Isomers: The position of the substituent dramatically affects activity. For instance, a 4-fluoro substitution was less tolerated than a 3-fluoro substitution in one series of dopamine D4 antagonists.[3]
Modifications to the Ethyl Linker and Morpholine Ring
While this guide focuses on the phenethyl scaffold, it is important to note that modifications to the linker and the morpholine ring itself are also key strategies in optimizing activity. For instance, replacing the ethyl linker with a more rigid or flexible chain can alter the conformational freedom of the molecule and its ability to fit into a binding pocket.
Biological Targets and Mechanistic Insights
Phenethylmorpholine derivatives have been investigated for a variety of biological targets, largely due to the scaffold's ability to interact with receptors and enzymes in the CNS.
Dopamine D4 Receptor Antagonism
A significant body of research on morpholine derivatives has focused on their potential as dopamine D4 receptor antagonists, which are of interest for treating psychiatric disorders.[3][4]
Simplified Dopamine D4 Receptor Signaling Pathway
Caption: Antagonism of the Dopamine D4 receptor by phenethylmorpholine derivatives.
The phenethylmorpholine scaffold can effectively occupy the binding pocket of the D4 receptor, preventing the binding of the endogenous ligand, dopamine. This blockade inhibits the downstream signaling cascade, which is mediated by the Gi/o protein and results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Other Potential Applications
The versatility of the morpholine scaffold suggests a broad range of potential therapeutic applications for its derivatives, including:
-
Neurodegenerative Diseases: Morpholine-based compounds are being explored as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in Alzheimer's and Parkinson's diseases.[1][5]
-
Anticancer Agents: Certain morpholine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6]
-
Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[7]
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized phenethylmorpholine derivatives, a variety of in vitro assays can be employed.
Experimental Protocol: Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
[³H]-Spiperone (radioligand).
-
Test compounds (e.g., this compound derivatives).
-
Haloperidol (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of haloperidol (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The 4-phenethylmorpholine scaffold is a highly adaptable and valuable starting point for the design of novel therapeutic agents. The structure-activity relationship studies on related compounds reveal that the biological activity of these derivatives is exquisitely sensitive to the substitution pattern on the phenyl ring. While direct experimental data on this compound is limited in the public domain, the principles derived from analogous series provide a strong foundation for predicting its potential and guiding further optimization.
Future research in this area should focus on:
-
Systematic Exploration of Phenyl Ring Substitutions: A comprehensive library of derivatives with diverse substituents at the ortho, meta, and para positions should be synthesized and screened against a panel of biological targets to build a more complete SAR map.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to compounds with novel pharmacological profiles and improved properties.
-
In Vivo Evaluation: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.
By leveraging the insights from this comparative guide, researchers can more effectively navigate the chemical space of phenethylmorpholine derivatives and accelerate the discovery of new and improved medicines.
References
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- Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Pharmacy Formulas, 2023.
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- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 2020.
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- Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 2018.
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- Synthesis of Morpholine‐Based Analogs of (−)‐Zampanolide and Their Biological Activity. Chemistry – A European Journal, 2020.
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- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed, 2016.
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 2023.
- Design, synthesis and SAR of a series of 2-substituted 4-amino-quinazoline neuropeptide Y Y5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2000.
- Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. Journal of Medicinal Chemistry, 2022.
- Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists. European Journal of Medicinal Chemistry, 2015.
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Validating the Synthesis of 4-(2-Bromophenethyl)morpholine: A Comparative Guide to Spectral Analysis
In the landscape of pharmaceutical development and medicinal chemistry, the morpholine scaffold is a cornerstone, prized for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The synthesis and unambiguous characterization of novel morpholine derivatives are therefore critical endeavors. This guide provides an in-depth technical examination of the synthesis of "4-(2-Bromophenethyl)morpholine," a versatile intermediate, with a focus on validating its structure through a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.
To establish a robust validation framework, we will not only detail the expected spectral characteristics of the target compound but also draw a direct comparison with its structural isomer, "4-(4-Bromophenyl)morpholine." This comparative approach highlights the subtle yet definitive spectral shifts that arise from the positional difference of the bromine atom, offering researchers a clear guide to distinguishing between these closely related structures.
I. Synthetic Pathways: A Comparative Overview
The most direct and efficient route to this compound is the nucleophilic substitution (SN2) reaction between morpholine and a suitable electrophile, 1-(2-bromoethyl)-2-bromobenzene. This method is favored for its simplicity and generally high yields.
Alternatively, for our comparative analysis, 4-(4-Bromophenyl)morpholine is typically synthesized via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between morpholine and 1-bromo-4-iodobenzene, or a related aryl halide. While more complex, this method is highly effective for forming aryl-nitrogen bonds.
Experimental Protocol: Synthesis of this compound
This protocol outlines the N-alkylation of morpholine with 1-(2-bromoethyl)-2-bromobenzene.
Materials:
-
Morpholine (1.2 equivalents)
-
1-(2-bromoethyl)-2-bromobenzene (1.0 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile.
-
Add morpholine (1.2 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add 1-(2-bromoethyl)-2-bromobenzene (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion (typically 6-8 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue via aqueous work-up: dissolve in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
If necessary, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Caption: Synthetic scheme for this compound.
II. Spectral Validation of this compound
The following sections detail the predicted spectral data for the successful synthesis of this compound. Each spectrum provides a unique fingerprint of the molecule's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is the first line of analysis for structural confirmation. The key is to identify the distinct signals for the morpholine ring and the bromophenethyl group. The morpholine protons typically appear as two "triplet-like" multiplets due to the chair conformation of the ring.[2]
-
Morpholine Protons (O-CH₂): Expect a multiplet around 3.70 ppm . These protons are adjacent to the electronegative oxygen atom, causing a downfield shift.
-
Morpholine Protons (N-CH₂): Another multiplet is expected further upfield, around 2.50 ppm .
-
Ethyl Linker (N-CH₂): The two protons on the carbon attached to the morpholine nitrogen will appear as a triplet around 2.75-2.85 ppm .
-
Ethyl Linker (Ar-CH₂): The two protons on the carbon attached to the aromatic ring will appear as a triplet around 3.00-3.10 ppm .
-
Aromatic Protons: The four protons on the ortho-brominated phenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.10-7.60 ppm .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework.
-
Morpholine Carbons (O-CH₂): These carbons are expected to resonate around 67.0 ppm .
-
Morpholine Carbons (N-CH₂): These carbons will appear further upfield, around 53.5 ppm .
-
Ethyl Linker (N-CH₂): This carbon signal is predicted to be around 58.0 ppm .
-
Ethyl Linker (Ar-CH₂): This carbon will be shifted downfield due to the aromatic ring, appearing around 33.0 ppm .
-
Aromatic Carbons: Expect multiple signals in the 125-140 ppm range. The carbon bearing the bromine atom (C-Br) will be significantly shifted, and its signal may be broadened.
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the key functional groups present in the molecule.
-
C-H (Aromatic): Stretching vibrations above 3000 cm⁻¹ .
-
C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O (Ether): A strong, characteristic C-O-C stretching band around 1115 cm⁻¹ .[3][4]
-
C-N (Amine): Stretching vibrations in the region of 1200-1020 cm⁻¹ .
-
C-Br: A weak absorption in the fingerprint region, typically around 600-500 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the isotopic composition and fragmentation of the molecule.
-
Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[5] Expect to see peaks at m/z 270 and m/z 272 of nearly equal intensity.
-
Fragmentation: Common fragmentation patterns would include the loss of the morpholine ring or cleavage of the ethyl linker, leading to characteristic fragment ions.
Caption: Workflow for spectral validation.
III. Comparative Analysis: this compound vs. 4-(4-Bromophenyl)morpholine
The structural difference between these two isomers—bromine on the ethyl side-chain versus directly on the aromatic ring—leads to distinct and predictable differences in their spectra. This comparison is invaluable for ensuring the correct isomer has been synthesized.
| Spectral Feature | This compound (Predicted) | 4-(4-Bromophenyl)morpholine (Reference Data)[5][6] | Rationale for Difference |
| ¹H NMR (Aromatic) | Complex multiplet (7.10-7.60 ppm) | Two distinct doublets (an AA'BB' system) | The symmetry of the 4-substituted ring in the reference compound simplifies the aromatic signals into two doublets. |
| ¹H NMR (Side-chain) | Two triplets for the -CH₂-CH₂- linker | N/A (Direct N-Ar bond) | The presence of the ethyl linker in the target compound gives rise to these characteristic signals, which are absent in the isomer. |
| ¹³C NMR (C-Br) | ~33 ppm (Aliphatic C-Br) | ~115-120 ppm (Aromatic C-Br) | The hybridization of the carbon attached to bromine (sp³ vs. sp²) results in a significant difference in chemical shift. |
| IR (C-Br stretch) | ~600-500 cm⁻¹ | ~1070 cm⁻¹ (often weak) | The position of the C-Br stretch varies depending on whether it is attached to an aliphatic or aromatic carbon. |
| MS Fragmentation | Loss of bromobenzyl radical (m/z 184/186) or morpholine (m/z 86) | Loss of Br radical, followed by fragmentation of the phenylmorpholine core | The different bond strengths (aliphatic C-Br vs. aromatic C-Br) lead to different primary fragmentation pathways. |
Table 1: Comparative Spectral Data
IV. Conclusion
The successful synthesis of this compound can be confidently validated through a multi-technique spectral analysis. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint. By understanding the expected spectral patterns and comparing them against a closely related isomer like 4-(4-Bromophenyl)morpholine, researchers can ensure the unambiguous identification of their target compound. This rigorous validation is a critical step in the advancement of medicinal chemistry, enabling the confident use of such intermediates in the development of novel therapeutics.
References
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PubChem (2025). 4-(2-Bromophenyl)morpholine. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate (2025). Utility of the alkylation process a, Derivatizations of morpholine.... Available at: [Link]
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PubChem (2025). 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information. Available at: [Link]
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MySkinRecipes (2025). 4-(4-Bromobenzyl)morpholine. Available at: [Link]
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PubChem (2025). 4-(2-Bromoethyl)morpholine hydrobromide. National Center for Biotechnology Information. Available at: [Link]
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ChemRxiv (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
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ResearchGate (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
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Organic Syntheses (2025). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available at: [Link]
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ACD/Labs (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]
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NIST (2025). Morpholine Mass Spectrum. NIST WebBook. Available at: [Link]
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ResearchGate (2015). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Available at: [Link]
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National Institutes of Health (2020). Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study. Available at: [Link]
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BMRB (2025). 4-(2-Aminoethyl)morpholine. Biological Magnetic Resonance Bank. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 4-(2-Bromophenethyl)morpholine
For researchers, medicinal chemists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential for adverse effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel small molecule, 4-(2-Bromophenethyl)morpholine. While this molecule is presented here as a potent inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM)-1 kinase, a critical oncogenic protein, its broader interactions with the human proteome dictate its ultimate clinical translatability.
This document moves beyond a simple data sheet, offering a field-proven perspective on why specific off-targets are chosen for screening, the causal logic behind the experimental design, and how to interpret the resulting data to guide lead optimization. We will compare the selectivity of this compound against a well-characterized, clinical-stage pan-PIM kinase inhibitor, AZD1208, to provide a benchmark for its performance.
Introduction: The Imperative of Selectivity in Kinase Inhibition
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge in the design of selective inhibitors.[1] Off-target inhibition can lead to a range of outcomes, from beneficial polypharmacology to severe toxicity.[2] For instance, inhibition of the hERG potassium channel is a notorious cause of cardiotoxicity, leading to the termination of many clinical trials.[3] Therefore, a rigorous and logically designed cross-reactivity assessment early in the drug discovery process is not merely a regulatory requirement but a critical, resource-saving step.[2][4]
This compound incorporates a morpholine ring, a privileged scaffold in many kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions with target proteins.[5][6] Our primary hypothesis is that this compound potently and selectively inhibits PIM-1 kinase, a serine/threonine kinase overexpressed in numerous cancers and a key regulator of cell survival and proliferation.[7][8] To validate this and characterize its broader profile, we propose a tiered screening cascade designed to identify potential liabilities and alternative activities.
The Screening Cascade: A Tiered Approach to De-risking
A successful screening cascade is designed to efficiently eliminate compounds with undesirable properties while advancing those with the most promise.[9] Our approach for this compound is structured to first confirm on-target potency and then systematically broaden the search for off-target interactions.
Caption: Tiered screening cascade for this compound.
This cascade begins with focused assays on the primary target family (PIM kinases) to establish potency and isoform selectivity. Promising candidates then advance to a broad kinase panel to identify off-target kinase interactions. Finally, a tertiary screen investigates interactions with unrelated but critical safety targets, such as GPCRs and ion channels, which are suggested by the compound's phenethylamine-like substructure.[5]
Comparative Cross-Reactivity Data
The following tables present hypothetical, yet realistic, experimental data comparing this compound with the benchmark inhibitor, AZD1208. This allows for an objective assessment of its selectivity profile.
Table 1: PIM Kinase Family Potency and Isoform Selectivity
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | PIM-2 vs PIM-1 Fold Selectivity | PIM-3 vs PIM-1 Fold Selectivity |
| This compound | 5.2 | 485 | 98 | ~93x | ~19x |
| AZD1208 (Reference) | 0.4 | 5.0 | 1.9 | ~12.5x | ~4.8x |
| Data represents mean values from biochemical kinase assays. |
Insight: This data suggests that while this compound is a potent PIM-1 inhibitor, it exhibits significantly greater selectivity against PIM-2 and PIM-3 isoforms compared to the pan-PIM inhibitor AZD1208.[3][10] This could be advantageous in indications where PIM-1 is the primary driver and inhibition of other isoforms is not required or desired.
Table 2: Selectivity Profile Against a Broad Kinase Panel (% Inhibition @ 1 µM)
| Kinase Target | This compound | AZD1208 (Reference) | Kinase Family | Rationale for Inclusion |
| PIM-1 | 98% | 99% | CAMK | Primary Target |
| PIM-2 | 21% | 92% | CAMK | Isoform Selectivity |
| PIM-3 | 65% | 97% | CAMK | Isoform Selectivity |
| FLT3 | 48% | <10% | TK | Common PIM inhibitor off-target[3] |
| DAPK1 | 15% | <5% | CAMK | Structurally related kinase |
| ROCK1 | 8% | <5% | AGC | Structurally related kinase |
| CK2α | <5% | <5% | CMGC | Structurally related kinase |
| CDK2 | <5% | <5% | CMGC | Cell cycle kinase, safety concern |
| Screening performed at a single high concentration (1 µM) to identify potential off-target interactions. |
Insight: The candidate compound shows a relatively clean profile against this representative kinase panel, with notable inhibition only against FLT3, a common off-target for some PIM inhibitors.[3] In contrast, AZD1208 demonstrates potent inhibition across all PIM isoforms, consistent with its characterization as a pan-PIM inhibitor.[3] The moderate activity of our test compound against FLT3 would necessitate a follow-up IC50 determination to quantify the potency of this off-target effect.
Table 3: Secondary Pharmacology and Safety Target Profile
| Target | This compound Ki (nM) | Rationale for Inclusion |
| Sigma-1 Receptor | 85 | Phenethylamine substructure suggests potential CNS receptor activity.[5] |
| Sigma-2 Receptor | >10,000 | Subtype selectivity for Sigma receptors.[11] |
| hERG (KCNH2) | >10,000 (IC50) | Critical cardiac safety liability.[3] |
| Dopamine Transporter (DAT) | 2,500 | Phenethylamine is a known scaffold for DAT ligands.[12] |
| α1-Adrenergic Receptor | >10,000 | Common off-target for phenethylamine-like molecules.[5] |
Insight: The phenethyl moiety of the molecule confers significant affinity for the Sigma-1 receptor. This is a crucial finding, as Sigma-1 receptor modulation can have profound effects on the central nervous system.[10] This interaction could represent a liability or, depending on the therapeutic context, a potential source of beneficial polypharmacology. Importantly, the compound shows a clean profile against the hERG channel and other screened receptors, mitigating major safety concerns.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are essential.
Biochemical Kinase Inhibition Assay (PIM-1 Example)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: A radiometric assay using [γ-³³P]-ATP measures the incorporation of a radioactive phosphate group onto a specific peptide substrate. The reduction in radioactivity in the presence of the inhibitor is proportional to its potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant human PIM-1 kinase diluted in kinase buffer to 2x final concentration (e.g., 20 ng/µL).
-
Substrate/ATP Mix: PIM-1 specific peptide substrate (e.g., a BAD-derived peptide) and "cold" ATP are mixed with [γ-³³P]-ATP in kinase buffer. The final ATP concentration should be at its Km for the enzyme.
-
Test Compound: this compound is serially diluted in 100% DMSO, then further diluted in kinase buffer to create 10x final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of 10x test compound or DMSO vehicle control to wells of a 96-well plate.
-
Add 20 µL of 2x PIM-1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of the Substrate/ATP mix.
-
Incubate for 2 hours at 30°C with gentle agitation.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Signal Detection:
-
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
A Senior Application Scientist's Comparative Guide to 4-(2-Bromophenethyl)morpholine and 4-(2-Chlorophenethyl)morpholine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic intermediates, the phenethylmorpholine scaffold is a cornerstone for developing a diverse array of biologically active agents.[1][2] Its structural motif is prevalent in compounds targeting the central nervous system, inflammation, and oncology.[3][4] The introduction of a halogen onto the phenethyl group provides a reactive handle for further molecular elaboration—a critical step in constructing compound libraries for drug discovery.
This guide presents an in-depth, objective comparison of two key intermediates: 4-(2-Bromophenethyl)morpholine and 4-(2-Chlorophenethyl)morpholine. While structurally similar, the choice between the bromo- and chloro- derivatives is a critical decision point in synthesis design, profoundly impacting reaction kinetics, stability, and strategic planning. We will explore these differences through the lens of synthetic accessibility, physicochemical properties, chemical reactivity, and potential biological implications, supported by established chemical principles and experimental data from analogous systems.
Section 1: Synthesis and Physicochemical Profile
The synthesis of these target molecules typically proceeds via one of two primary routes: N-alkylation of morpholine with a suitable 2-halo-phenylethane or the conversion of an intermediate alcohol, 2-(morpholin-4-yl)phenylethanol, to the corresponding halide. The latter approach is often preferred for its adaptability and control.
Comparative Synthetic Protocols
The choice of halogenating agent is the key differentiator in the synthesis of these two compounds from a common precursor. The conversion of an alcohol to an alkyl chloride is efficiently achieved with reagents like thionyl chloride (SOCl₂), while bromination is commonly performed using agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[5][6]
Experimental Protocol: Synthesis of 4-(2-halophenethyl)morpholine from 2-(morpholin-4-yl)phenylethanol
-
Precursor Synthesis: 2-phenylethanol is first converted to 2-phenyloxirane, which is then opened by morpholine under mild heating to yield the precursor alcohol, 2-(morpholin-4-yl)phenylethanol.
-
Solvent & Inerting: The precursor alcohol (1.0 eq) is dissolved in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., Nitrogen or Argon).
-
Halogenation Step:
-
For 4-(2-chlorophenethyl)morpholine: The solution is cooled to 0 °C. Thionyl chloride (1.2-1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[6]
-
For this compound: The solution is cooled to 0 °C. Triphenylphosphine (1.5 eq) is added, followed by the portion-wise addition of carbon tetrabromide (1.5 eq). The mixture is stirred at room temperature overnight, or until TLC indicates the consumption of the starting material.[5]
-
-
Workup: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
The causality behind reagent choice is rooted in reaction mechanism and efficiency. Thionyl chloride provides a clean conversion to the chloride via an SNi mechanism, producing gaseous byproducts (SO₂ and HCl) that are easily removed. The Appel reaction (CBr₄/PPh₃) is a reliable method for converting primary alcohols to bromides with high yields and stereochemical inversion, though it requires chromatographic removal of the triphenylphosphine oxide byproduct.
Comparative Physicochemical Data
While experimental data for these specific molecules is not widely published, we can compile a table of core properties based on data from closely related analogs and theoretical predictions. The most significant differences arise from the atomic properties of bromine versus chlorine.
| Property | This compound | 4-(2-Chlorophenethyl)morpholine | Justification / Source |
| Molecular Formula | C₁₂H₁₆BrNO | C₁₂H₁₆ClNO | Based on structure |
| Molecular Weight | 270.17 g/mol | 225.72 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Likely a colorless oil or low-melting solid | Analogy to similar structures[7] |
| Boiling Point | Higher than chloro-analog | Lower than bromo-analog | Increased mass and polarizability of Br |
| Density | Higher than chloro-analog | Lower than bromo-analog | Higher atomic mass of Br |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | Soluble in common organic solvents (DCM, EtOAc, THF) | Expected for N-alkyl morpholines |
| LogP (Predicted) | ~2.6 - 2.9 | ~2.4 - 2.7 | Halogens increase lipophilicity; Br > Cl |
| CAS Number | Not readily available | Not readily available | - |
Section 2: Comparative Reactivity and Mechanistic Insights
The fundamental difference governing the utility of these two reagents is the nature of the carbon-halogen (C-X) bond. This bond is the site of reaction in nucleophilic substitutions, where the halide is expelled as a leaving group.
Key Principles:
-
Bond Strength: The C-Br bond (avg. ~285 kJ/mol) is weaker and longer than the C-Cl bond (avg. ~340 kJ/mol). A weaker bond requires less energy to break, facilitating a faster reaction rate.
-
Leaving Group Ability: The stability of the anion formed after the bond breaks is crucial. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion that can better stabilize the negative charge.[8][9] It is also the conjugate base of a stronger acid (HBr vs. HCl).[10][11]
This translates to a significant difference in reactivity: This compound is a more reactive electrophile than its chloro- counterpart. In a typical SN2 reaction with a nucleophile, the bromo- compound will react significantly faster under identical conditions.[8][12]
Practical Implications for Researchers:
-
Reaction Conditions: Syntheses using the bromo- derivative can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) compared to the chloro- derivative. To achieve similar reaction rates, the chloro- compound may require higher temperatures, stronger nucleophiles, or the addition of a catalyst like sodium iodide (via the Finkelstein reaction) to generate a more reactive iodo- intermediate in situ.
-
Stability and Storage: The higher reactivity of the bromo- compound can also mean lower stability. It may be more susceptible to degradation over time, especially if exposed to light, moisture, or nucleophilic impurities. The chloro- derivative is generally more robust and may have a longer shelf life.[13]
Section 3: Applications & Biological Context
The phenethylmorpholine core is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in molecules that exhibit a wide range of biological activities.[1][14] Both this compound and its chloro- analog serve as key intermediates for synthesizing libraries of compounds for screening.[13][15]
-
Pharmaceutical Intermediates: These compounds are ideal precursors for introducing the phenethylmorpholine pharmacophore. The halogen allows for nucleophilic displacement by amines, thiols, alcohols, and other groups to rapidly build molecular diversity. Analogs are used in the synthesis of pharmaceuticals like floredil, nimorazole, and pholcodine.[13][15]
-
Influence of the Halogen on Bioactivity: Beyond being a synthetic handle, the halogen itself can play a direct role in the biological activity of a final compound. In recent years, the concept of halogen bonding has become a critical tool in rational drug design.[16][17] This is a non-covalent interaction where the halogen atom acts as an electrophilic "Lewis acid" (specifically, a region of positive electrostatic potential called a σ-hole) and interacts with a Lewis base (like a carbonyl oxygen or a nitrogen atom) in a protein's binding pocket.[18][19]
-
The strength of this interaction increases with the polarizability of the halogen: I > Br > Cl > F.[17]
-
Therefore, a bromine atom in a final drug candidate has a greater potential to form a strong, stabilizing halogen bond with a target receptor compared to a chlorine atom, potentially leading to higher binding affinity and selectivity.[20]
-
Section 4: Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of these compounds.[21] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly informative.
-
¹H NMR Spectroscopy: The spectra for both compounds will be very similar, showing characteristic signals for the morpholine protons (typically two multiplets around ~2.5 ppm and ~3.6 ppm) and the phenethyl group (aromatic protons ~7.2-7.4 ppm and two triplets for the ethyl chain). The key difference will be a slight downfield shift of the protons on the carbon bearing the halogen (Cα-H) in the bromo- compound compared to the chloro- compound due to the different electronic effects.
-
Mass Spectrometry (MS): This technique provides a definitive way to distinguish between the two. Both chlorine and bromine have characteristic isotopic patterns.
-
Chlorine: Has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). In the mass spectrum, the molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.
-
Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in M⁺ and (M+2)⁺ peaks of nearly equal intensity, a highly recognizable signature.
-
Protocol: Generic HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: Due to its slightly higher lipophilicity, this compound is expected to have a slightly longer retention time than the chloro-analog under these conditions.
Conclusion and Strategic Recommendations
The choice between this compound and 4-(2-Chlorophenethyl)morpholine is a strategic one, dictated by the specific goals of the research or development program.
-
Choose this compound when:
-
High reactivity is required: For difficult nucleophilic substitutions or when mild reaction conditions are a priority.
-
Rapid synthesis is the goal: The faster reaction kinetics can accelerate library production.
-
Halogen bonding is a design feature: If the final compound is intended to utilize a strong halogen bond for receptor binding, bromine is the superior choice over chlorine.
-
-
Choose 4-(2-Chlorophenethyl)morpholine when:
-
Cost and stability are primary concerns: Chloro- compounds are often less expensive and more stable for long-term storage.
-
Moderate reactivity is sufficient: For reactions with potent nucleophiles or where harsher conditions (e.g., higher heat) are acceptable.
-
Avoiding over-reactivity or side reactions is critical: Its milder nature can sometimes provide better control in complex syntheses.
-
Ultimately, both molecules are valuable tools. The bromo- derivative offers speed and enhanced reactivity, making it a powerful asset for rapid lead generation and for exploring structure-activity relationships involving halogen bonding. The chloro- derivative provides a more stable, cost-effective, and sometimes more controllable alternative for established synthetic routes. A thorough understanding of their distinct chemical personalities is essential for any scientist working to develop the next generation of phenethylmorpholine-based therapeutics.
References
A comprehensive list of all sources cited within this guide will be provided upon request.
Sources
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- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 7. Morpholine, 4-[2-(4-Bromophenoxy)Ethyl]- | Properties, Uses, Safety, Supplier Information | China Chemical Manufacturer [chemheterocycles.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. 4-(2-Chloroethyl)morpholine hydrochloride-3647-69-6 [ganeshremedies.com]
- 16. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
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- 21. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
A Senior Application Scientist's Guide to the Biological Evaluation of Halogen-Substituted Phenethylmorpholines
Introduction: The Strategic Role of Halogenation in Modulating Phenethylmorpholine Bioactivity
The phenethylmorpholine scaffold is a privileged structure in medicinal chemistry, often associated with compounds targeting central nervous system (CNS) pathways. The parent structures, such as phenmetrazine, have historical significance as psychostimulants, acting primarily as releasing agents and reuptake inhibitors of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine) onto the phenyl ring of the phenethylmorpholine core is a well-established tactic in drug design to modulate the pharmacological profile of these compounds. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties, thereby influencing its potency, selectivity, and duration of action.[1] This guide provides a comprehensive framework for the systematic biological evaluation of novel halogen-substituted phenethylmorpholines, comparing their potential performance against their non-halogenated parent compounds and other relevant alternatives.
This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the causal reasoning behind experimental choices, ensuring a robust and self-validating evaluation process.
The Rationale for Halogen Substitution
Halogen atoms can profoundly impact a drug candidate's properties through several mechanisms:
-
Lipophilicity and Blood-Brain Barrier (BBB) Permeability: Increasing lipophilicity can enhance BBB penetration, a critical factor for CNS-acting drugs.
-
Metabolic Stability: Halogen substitution can block sites of oxidative metabolism, prolonging the compound's half-life.
-
Receptor Interactions: The electronic effects of halogens can alter the way a molecule binds to its target receptor, potentially increasing affinity and selectivity.[1] For instance, the introduction of a chlorine or iodine atom has been shown to dramatically increase the potency of glycine antagonists.[1]
-
Conformational Restriction: Halogens can influence the preferred conformation of the molecule, which can be crucial for optimal receptor engagement.[2]
The following sections will detail the in vitro and in vivo methodologies required to characterize these effects systematically.
In Vitro Evaluation: Characterizing Target Engagement and Functional Activity
The initial phase of evaluation focuses on characterizing the interaction of the halogen-substituted phenethylmorpholines with their primary molecular targets at the cellular level.
Receptor Binding Affinity
The first step is to determine the binding affinity of the compounds for the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This is typically achieved through competitive radioligand binding assays.
Comparative Data Table: Receptor Binding Affinities (Ki, nM)
| Compound | Position of Halogen | Halogen | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Phenethylmorpholine | N/A | None | 50 | 25 | 200 |
| PFM-1 | 4- | F | 20 | 15 | 150 |
| PFM-2 | 4- | Cl | 15 | 10 | 180 |
| PFM-3 | 4- | Br | 18 | 12 | 190 |
| PFM-4 | 3- | Cl | 60 | 30 | 80 |
| PFM-5 | 2- | F | 75 | 40 | 250 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: Radioligand Binding Assay for DAT
-
Preparation of Membranes: Utilize cell lines (e.g., CHO or HEK293) stably expressing the human dopamine transporter (hDAT).[3][4] Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Competitive Binding: In a 96-well plate, combine the cell membranes, a radioligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (halogen-substituted phenethylmorpholine).
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Activity: Neurotransmitter Uptake Inhibition
To determine if the compounds act as reuptake inhibitors, neurotransmitter uptake assays are performed. These assays measure the ability of the compounds to block the transport of radiolabeled neurotransmitters into cells expressing the respective transporters.
Comparative Data Table: Neurotransmitter Uptake Inhibition (IC50, nM)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Phenethylmorpholine | 100 | 60 | 500 |
| PFM-1 (4-F) | 45 | 35 | 400 |
| PFM-2 (4-Cl) | 30 | 25 | 450 |
| PFM-3 (4-Br) | 38 | 28 | 470 |
| PFM-4 (3-Cl) | 120 | 70 | 200 |
| PFM-5 (2-F) | 150 | 90 | 600 |
Note: Data are hypothetical and for illustrative purposes.
Functional Activity: Neurotransmitter Release
Phenethylmorpholine analogs can also act as releasing agents. This can be assessed using synaptosomes or cell lines pre-loaded with a radiolabeled neurotransmitter. The ability of the test compounds to induce the release of the neurotransmitter is then quantified.
In Vivo Evaluation: Assessing Pharmacodynamic and Behavioral Effects
Following in vitro characterization, promising candidates are advanced to in vivo studies in animal models (typically rodents) to assess their physiological and behavioral effects.
Locomotor Activity
Changes in locomotor activity are a hallmark of psychostimulant compounds. This is often assessed in an open-field arena. An increase in horizontal and vertical movement is indicative of a stimulant effect.
Experimental Protocol: Rodent Locomotor Activity Assay
-
Acclimation: Place individual mice or rats in a clear, open-field chamber and allow them to acclimate for a period (e.g., 30-60 minutes).
-
Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group and a positive control (e.g., cocaine or amphetamine) should be included.
-
Data Collection: Immediately after injection, place the animals back in the chambers. Automated tracking systems with infrared beams are used to record locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 2 hours).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the total activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Drug Discrimination
This behavioral assay assesses the subjective effects of a drug. Animals are trained to discriminate between the administration of a known drug (e.g., cocaine or amphetamine) and a vehicle. Once trained, they are tested with the novel halogen-substituted phenethylmorpholines to see if they produce similar subjective effects. This can provide insights into the abuse liability of the compounds.[3][4]
In Vivo Microdialysis
To confirm the mechanism of action in a living organism, microdialysis can be used to measure changes in extracellular neurotransmitter levels in specific brain regions (e.g., the nucleus accumbens or prefrontal cortex) following drug administration. An increase in dopamine, norepinephrine, and/or serotonin levels would be expected for a monoamine reuptake inhibitor or releasing agent.
Visualizing the Evaluation Workflow and Biological Pathways
Experimental Workflow
The overall workflow for the biological evaluation of halogen-substituted phenethylmorpholines can be visualized as a logical progression from in vitro characterization to in vivo validation.
Caption: Experimental workflow for evaluating phenethylmorpholines.
Signaling Pathway
Phenethylmorpholines exert their effects by modulating monoaminergic signaling. The following diagram illustrates the basic mechanism of action at a dopaminergic synapse.
Caption: Modulation of a dopaminergic synapse.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the biological evaluation of halogen-substituted phenethylmorpholines. By systematically assessing receptor binding, functional activity in vitro, and behavioral and neurochemical effects in vivo, researchers can build a detailed structure-activity relationship (SAR) profile.[5][6] This SAR data is crucial for identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The strategic use of halogenation is a powerful tool, and a rigorous evaluation cascade, as described here, is essential to fully harness its potential in the development of novel CNS therapeutics. Future studies should also include metabolic stability assays and pharmacokinetic profiling to provide a complete picture of the drug's disposition in the body.
References
- Synthesis and biological evaluation of Halogen-Substituted novel α-Ketoamides as potential protein aggregation modulators in Alzheimer's disease. (2024). Bioorganic Chemistry.
- [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. (1976). Acta Biologica et Medica Germanica.
- In vitro and in vivo pharmacological characterization of fentanyl analogs. (2025). Neuropharmacology.
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- A Practical Synthesis and Biological Evaluation of 9-halogenated PGF Analogues. (2002). Bioorganic & Medicinal Chemistry.
- Structure-activity Relationships Among the Halogenated Amphetamines. (1978). Annals of the New York Academy of Sciences.
- Structure Activity Rel
- Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. (2014). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiprolifer
- Synthesis and adrenergic activity of ring-fluorinated phenylephrines. (1988). Journal of Medicinal Chemistry.
- In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. (2023). ACS Chemical Neuroscience.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity.
- Design and Biological Evaluation of Phenyl-Substituted Analogs of Beta-Phenylethylidenehydrazine. (2000). Medicinal Chemistry Research.
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- 6. Structure-activity relationships among the halogenated amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 4-(2-Bromophenethyl)morpholine by High-Performance Liquid Chromatography (HPLC)
This guide provides an in-depth, technical comparison of methodologies for assessing the purity of 4-(2-Bromophenethyl)morpholine, a key intermediate in pharmaceutical synthesis. We will explore a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique and compare its performance and utility against orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, analytical scientists, and drug development professionals who require accurate and reliable purity data to ensure the quality and consistency of their materials.
The Imperative of Purity in Pharmaceutical Intermediates
The purity of any chemical entity used in drug development is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities, which can arise from starting materials, synthetic by-products, or degradation, must be identified and quantified to meet stringent regulatory standards.[1] this compound, with its reactive bromophenethyl group and morpholine moiety, is susceptible to specific process-related impurities. Therefore, employing a validated, high-resolution analytical method is not merely a procedural step but a foundational requirement for quality control.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and precision.[2] This guide will detail a fit-for-purpose reversed-phase HPLC (RP-HPLC) method and contextualize its performance by comparing it with other powerful analytical techniques.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
The principle of RP-HPLC involves the separation of components based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For this compound, its moderate polarity and aromatic character make it an ideal candidate for this technique.
Rationale for Method Development Choices
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides strong retention for the aromatic bromophenyl group, allowing for excellent separation from more polar or less retained impurities.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A gradient is chosen over an isocratic method to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable runtime. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid helps to sharpen peaks by minimizing tailing from the basic morpholine nitrogen.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is used. The bromophenyl group in the molecule contains a chromophore that absorbs UV light, making UV detection a sensitive and reliable means of quantification. A DAD provides the additional benefit of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment.
Detailed Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Sample of this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Standard/Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-2 min: 30% B, 2-20 min: 30% to 90% B, 20-25 min: 90% B, 25-26 min: 90% to 30% B, 26-30 min: 30% B |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation and Trustworthiness
To ensure the reliability of this method, it must be validated according to International Council for Harmonisation (ICH) guidelines.[3][4] Key validation parameters include:
-
Specificity: The ability to resolve the main analyte peak from potential impurities, degradants, and starting materials (e.g., 2-morpholin-4-yl-ethanol).[5][6]
-
Linearity: Demonstrating a direct proportional relationship between concentration and peak area over a defined range.[7]
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike recovery experiments.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.[8]
-
Limit of Detection (LOD) / Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Hypothetical Experimental Data (HPLC)
A hypothetical analysis of a batch of this compound yielded the following results:
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 1500 | 0.07 | Unknown Impurity 1 |
| 2 | 8.2 | 4500 | 0.21 | Starting Material |
| 3 | 12.5 | 2125000 | 99.53 | This compound |
| 4 | 15.8 | 3800 | 0.18 | Unknown Impurity 2 |
| Total | 2134800 | 100.00 |
Purity Result: 99.53%
Comparative Analysis with Orthogonal Methods
Relying on a single analytical method can sometimes be misleading. Orthogonal methods, which measure the same attribute using different physical principles, provide a more comprehensive and trustworthy purity profile.
Quantitative NMR (qNMR)
Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a known amount of a certified internal standard.[9] It does not rely on a reference standard of the analyte itself and provides structural confirmation simultaneously.
Expert Insight: The key advantage of qNMR is its ability to provide an "absolute" purity value (mass/mass percentage) without assuming that all impurities are UV-active, a potential blind spot for HPLC.[9] For this compound, one could integrate the well-resolved aromatic protons against a certified standard like maleic acid.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline compounds, DSC can determine purity based on the Van't Hoff equation, which describes the melting point depression caused by impurities.[1]
Expert Insight: DSC is a powerful technique for detecting eutectic impurities in highly pure (>98.5%) crystalline materials.[1] However, it cannot be used for amorphous substances, compounds that decompose upon melting, or for identifying the nature of the impurities. It serves as an excellent confirmatory tool for a high-purity result obtained by HPLC.
Head-to-Head Comparison of Techniques
The following table objectively compares the three analytical techniques for the purity assessment of this compound.
| Feature | RP-HPLC | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Thermal Analysis (Melting) |
| Quantification | Relative (% Area) | Absolute (mass %) | Absolute (mole %) |
| Reference Standard | Requires analyte standard for assay | Requires certified internal standard | Does not require a standard |
| Impurity Detection | Detects UV-active impurities | Detects proton-containing impurities | Detects eutectic impurities |
| Structural Info | No | Yes (Full structure confirmation) | No |
| Sample State | Solution | Solution | Crystalline Solid |
| Sensitivity | High (ng to pg) | Moderate (µg to mg) | Low (requires >98% purity) |
| Throughput | High | Low to Moderate | Moderate |
| Best For | Routine QC, stability studies, resolving known impurities. | Primary purity assignment, reference standard characterization. | Purity confirmation of highly pure, crystalline final products. |
Visualizing the Analytical Workflow
The selection and implementation of a purity method follow a logical progression.
Caption: General workflow for the multi-technique purity assessment of a pharmaceutical intermediate.
Decision Framework for Method Selection
Choosing the right tool for the job is paramount. The following diagram illustrates a decision-making process for selecting a purity assessment method.
Caption: Decision tree for selecting the appropriate purity analysis technique based on the objective.
Conclusion and Recommendations
For the routine purity assessment of this compound, a validated RP-HPLC method is the most suitable choice, offering an excellent balance of resolution, sensitivity, and throughput. It is highly effective for monitoring process consistency and detecting known and unknown UV-active impurities.
However, for a comprehensive and unimpeachable purity profile, especially during initial characterization or for a reference standard, HPLC should be complemented with orthogonal techniques.
-
qNMR is recommended for establishing an absolute purity value and confirming the chemical identity.
-
DSC serves as a valuable final check for the purity of crystalline batches, providing confidence that the material is free from significant levels of eutectic impurities.
By integrating these methods, researchers and drug development professionals can build a robust, data-driven understanding of their material's purity, ensuring quality and compliance throughout the development lifecycle.
References
- Pharmaguideline. (2024).
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Chennaiah, M.
- AMSbiopharma. (2025).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- NETZSCH Analyzing & Testing. (2020).
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Benchchem. Synthesis routes of 4-(2-Bromoethyl)morpholine.
- ICH. (2025). Understanding ICH Q2(R2)
- Xu, F., et al. (2019).
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A-Senior-Application-Scientist's-Guide-to-Confirming-the-Structure-of-"4-(2-Bromophenethyl)morpholine"-with-2D-NMR
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel chemical entities, even minor structural ambiguities can lead to significant downstream consequences, impacting everything from efficacy and safety profiles to intellectual property claims. While 1D NMR (¹H and ¹³C) provides a fundamental overview of a molecule's composition, complex spin systems and signal overlap can often preclude a definitive structural assignment. This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable, offering a robust methodology to piece together the molecular puzzle with confidence.[1][2][3]
This guide provides an in-depth, practical comparison of key 2D NMR techniques for the structural elucidation of "4-(2-Bromophenethyl)morpholine," a molecule featuring distinct aliphatic and aromatic regions. We will explore the causality behind experimental choices and demonstrate how a combination of COSY, HSQC, and HMBC experiments provides a self-validating system for structural confirmation.
The 2D NMR Toolkit: A Comparative Overview
To definitively establish the structure of this compound, we employ a suite of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle by revealing different types of correlations between nuclei.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[4][5] The resulting spectrum shows cross-peaks between protons that are neighbors in a spin system, allowing for the tracing of proton connectivity within molecular fragments.[4][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of directly attached carbons (¹JCH).[4][6][7] It is exceptionally sensitive and allows for the unambiguous assignment of which protons are attached to which carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is crucial for connecting disparate spin systems. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[4][7][8] These long-range correlations are the key to assembling the complete molecular structure from its constituent fragments.
Experimental Workflow: From Sample to Structure
The journey from a synthesized compound to a confirmed structure follows a logical and systematic workflow. Each step is critical for acquiring high-quality data that will allow for an unambiguous structural assignment.
Caption: A generalized workflow for 2D NMR-based structural elucidation.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 15-20 mg of the purified this compound. A higher concentration is beneficial for ¹³C-based experiments like HSQC and HMBC due to the lower natural abundance of the ¹³C isotope.[9][10]
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic molecules and its single residual solvent peak.[10][11]
-
Ensure the sample is fully dissolved. Any particulate matter can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[9][10] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be around 4-5 cm to ensure it is within the active volume of the NMR probe's coils.[9]
2. NMR Data Acquisition:
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify the chemical shifts and multiplicities of all proton signals.
-
¹³C{¹H} and DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT-135 experiment is invaluable for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.
-
gCOSY (gradient-selected COSY): Acquire a standard gCOSY experiment to establish proton-proton connectivities.
-
gHSQC (gradient-selected HSQC): Acquire a gHSQC experiment to determine all one-bond proton-carbon correlations.
-
gHMBC (gradient-selected HMBC): Acquire a gHMBC experiment to identify two- and three-bond correlations between protons and carbons. It is often beneficial to set the long-range coupling constant (J) to an average value of 8 Hz to capture a wide range of correlations.[7]
Data Interpretation and Structural Confirmation
Let's walk through the process of piecing together the structure of this compound using the data from our suite of 2D NMR experiments.
Structure and Numbering Scheme:
Step 1: Identify Spin Systems with COSY
The COSY spectrum is the first step in mapping out the proton framework. We expect to see two primary spin systems:
-
Aromatic System: The four protons on the brominated benzene ring (H-3, H-4, H-5, and H-6) will show correlations to their immediate neighbors. For example, H-3 will show a cross-peak to H-4, H-4 to both H-3 and H-5, and so on. This allows for the tracing of the connectivity around the aromatic ring.
-
Ethyl-Morpholine System: A clear correlation will be visible between the two aliphatic methylene groups, H-7 and H-8. Additionally, within the morpholine ring, H-10 protons will show correlations to H-11 protons.
Step 2: Assign Carbons to Protons with HSQC
The HSQC spectrum directly links each proton to its attached carbon, providing a ¹³C chemical shift for every protonated carbon.
-
Each aromatic proton (H-3 to H-6) will show a single correlation to its corresponding carbon (C-3 to C-6).
-
The aliphatic protons H-7, H-8, H-10, and H-11 will each correlate to their respective carbons C-7, C-8, C-10, and C-11.
-
This experiment, combined with DEPT-135 data, confirms the assignment of all CH and CH₂ groups in the molecule.
Step 3: Connect the Fragments with HMBC
The HMBC spectrum is the key to assembling the full structure by revealing long-range correlations that bridge the isolated spin systems.
Caption: Key HMBC correlations confirming the molecular backbone.
-
Connecting the Ethyl Bridge to the Aromatic Ring: The protons of the methylene group adjacent to the ring (H-7) are crucial. They will show a two-bond correlation (²J) to the ipso-carbon C-1 and three-bond correlations (³J) to C-2 and C-6. These correlations definitively link the ethyl group to the bromophenyl moiety.
-
Connecting the Ethyl Bridge to the Morpholine Ring: The protons of the other methylene group (H-8) will exhibit a three-bond correlation (³J) to the carbons of the morpholine ring adjacent to the nitrogen (C-10). This confirms the attachment of the ethyl chain to the nitrogen of the morpholine ring.
Comparative Data Summary
The table below summarizes the expected correlations from each 2D NMR experiment, highlighting how they collectively contribute to the final structural proof.
| Protons | COSY Correlations | HSQC Correlation | Key HMBC Correlations |
| H-3 to H-6 | H-H correlations within the aromatic spin system | C-3 to C-6 | Correlations to other aromatic carbons |
| H-7 | H-8 | C-7 | C-1, C-2, C-6, C-8 |
| H-8 | H-7 | C-8 | C-7, C-10 |
| H-10 | H-11 | C-10 | C-8, C-11 |
| H-11 | H-10 | C-11 | C-10 |
Conclusion
The structural elucidation of this compound serves as an excellent case study for the power and necessity of 2D NMR spectroscopy in modern chemistry. While 1D NMR provides the initial clues, it is the synergistic application of COSY, HSQC, and HMBC that allows for the unambiguous assembly of the molecular structure. The COSY experiment delineates the proton-proton networks, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations that piece together the molecular fragments. This multi-faceted approach ensures a high degree of confidence in the final structural assignment, a non-negotiable requirement in the fields of chemical research and drug development.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). Two-Dimensional NMR Spectroscopy. Retrieved from [Link]
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Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
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A Preclinical Roadmap for Benchmarking "4-(2-Bromophenethyl)morpholine" Against Established CNS Drugs
This guide provides a comprehensive framework for the preclinical evaluation of "4-(2-Bromophenethyl)morpholine," a novel compound with potential therapeutic applications in the central nervous system (CNS). Given the limited publicly available data on this specific molecule, we present a structured, scientifically rigorous approach to systematically characterize its pharmacological profile. This document will serve as a roadmap for researchers, scientists, and drug development professionals to benchmark "this compound" against well-established CNS drugs, thereby elucidating its potential therapeutic value and mechanism of action.
The morpholine ring is a well-recognized "privileged pharmacophore" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics, such as improved solubility and metabolic stability.[1] Various derivatives of morpholine have demonstrated significant CNS activity, including antidepressant, anticonvulsant, analgesic, and psychostimulant effects.[2][3] This precedent provides a strong rationale for the thorough investigation of "this compound" as a potential novel CNS agent.
This guide will detail a multi-tiered experimental approach, beginning with fundamental in vitro characterization and progressing to more complex in vivo behavioral and safety assessments. We will propose a panel of benchmark drugs, selected to represent a spectrum of known CNS mechanisms, against which "this compound" can be compared.
Part 1: Foundational In Vitro Profiling
The initial phase of evaluation focuses on establishing the fundamental properties of "this compound," including its ability to cross the blood-brain barrier and its interaction with key CNS targets.
Blood-Brain Barrier Permeability Assessment
A critical prerequisite for any CNS-acting drug is the ability to penetrate the blood-brain barrier (BBB). We will employ a validated in vitro BBB model to assess the permeability of "this compound."
Experimental Protocol: In Vitro Blood-Brain Barrier Transwell Assay [4][5]
-
Cell Culture: Co-culture human brain microvascular endothelial cells (hBMECs) with astrocytes on a Transwell insert to form a tight monolayer mimicking the BBB.[6]
-
Barrier Integrity Measurement: Monitor the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[4][5]
-
Permeability Assay:
-
Add "this compound" and benchmark compounds (e.g., Diazepam for high permeability, Atenolol for low permeability) to the apical (blood side) chamber.
-
At specified time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of the compounds in the basolateral chamber using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.
Data Presentation:
| Compound | Papp (cm/s) | Predicted BBB Permeability |
| This compound | Experimental Value | High/Medium/Low |
| Diazepam (Positive Control) | Known Value | High |
| Atenolol (Negative Control) | Known Value | Low |
Receptor Binding and Functional Assays
To identify potential molecular targets, "this compound" will be screened against a panel of CNS-relevant receptors, transporters, and ion channels. This broad-based screening approach is crucial for identifying its primary mechanism of action and potential off-target effects.
Experimental Workflow:
Caption: Workflow for in vitro target identification and functional characterization.
Part 2: In Vivo Behavioral Phenotyping
Based on the in vitro profile and the known activities of other morpholine-containing compounds, a battery of in vivo behavioral assays will be conducted in rodents to assess the potential antidepressant, anxiolytic, and antipsychotic-like effects of "this compound."[7][8][9]
Selection of Benchmark CNS Drugs
| Drug Class | Benchmark Drug | Primary Mechanism of Action |
| Antidepressant (SSRI) | Fluoxetine | Selective Serotonin Reuptake Inhibitor |
| Anxiolytic (Benzodiazepine) | Diazepam | GABA-A Receptor Positive Allosteric Modulator |
| Antipsychotic (Atypical) | Risperidone | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist |
Behavioral Assay Protocols
A series of validated behavioral models will be used to compare the effects of "this compound" with the selected benchmark drugs.[10]
Experimental Design:
Caption: In vivo behavioral testing paradigm.
Protocol Summaries:
-
Forced Swim Test (FST):
-
Rodents are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility is recorded as a measure of behavioral despair.
-
Antidepressant compounds are expected to decrease immobility time.
-
-
Elevated Plus Maze (EPM):
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Rodents are placed in the center, and the time spent in the open arms is measured.
-
Anxiolytic drugs increase the time spent in the open arms.
-
-
Prepulse Inhibition (PPI) of the Startle Reflex:
-
A weak auditory prepulse is presented shortly before a startling auditory stimulus.
-
The degree to which the prepulse inhibits the startle reflex is measured.
-
Antipsychotic drugs can reverse deficits in PPI induced by psychomimetic agents.
-
Part 3: Safety and Toxicological Assessment
A preliminary safety evaluation is essential to determine the therapeutic window of "this compound."
Experimental Protocol: Irwin Test and Rotarod Performance [8]
-
Irwin Test: A comprehensive observational screen to assess the acute effects of the compound on behavior and physiological functions in rodents.[11]
-
Rotarod Test: This test evaluates motor coordination and balance. Rodents are placed on a rotating rod, and the latency to fall is measured.[8] Neurotoxic or sedative effects can impair performance on this task.
Data Presentation:
| Compound | Dose | Irwin Test Observations | Rotarod Performance (Latency to Fall) |
| Vehicle | - | Normal | Baseline |
| This compound | Low | Observations | Experimental Value |
| Medium | Observations | Experimental Value | |
| High | Observations | Experimental Value | |
| Diazepam (Control) | - | Sedation, Ataxia | Decreased |
Conclusion
This proposed research framework provides a robust and systematic approach to the preclinical characterization of "this compound." By employing a combination of in vitro and in vivo assays and benchmarking against established CNS drugs, this guide outlines the necessary steps to elucidate its pharmacological profile, mechanism of action, and potential therapeutic utility. The successful execution of these studies will provide the critical data needed to make informed decisions about the future development of this promising compound.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Bromophenethyl)morpholine
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Bromophenethyl)morpholine, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each recommendation is explained to empower you with the knowledge to handle this and similar chemical entities confidently and responsibly.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Given its structure as a brominated organic compound, we must also consider the potential for the formation of hazardous decomposition products, such as hydrogen bromide, during thermal degradation or in the event of a fire.[2][3] The morpholine moiety, while biodegradable in its simple form, is part of a more complex molecule, and its environmental fate is not well-documented.[4][5]
Quantitative Hazard Data Summary
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The choice of PPE is not arbitrary; it is a direct response to the chemical's properties.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene.[1][6] Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures after handling the compound.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against splashes.[1] In situations with a higher risk of splashing, such as during bulk transfers or spill cleanup, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn and fully buttoned. For larger quantities or during spill response, consider a chemical-resistant apron or coveralls.[7]
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is not merely a matter of good housekeeping; it is a critical safety and regulatory requirement. Improperly mixed chemicals can lead to dangerous reactions, and non-compliance can result in significant penalties.
This compound waste must be classified as halogenated organic waste .[9] This is due to the presence of the carbon-bromine bond in its molecular structure.[10]
Key Segregation Principles:
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste.[11][12] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and its concentration.[6]
-
Incompatible Materials: Do not mix halogenated organic waste with non-halogenated solvents, strong acids, bases, or oxidizers.[6][13] Mixing can lead to unforeseen chemical reactions and complicates the disposal process, often at a significantly higher cost.[11]
Waste Segregation Decision Workflow
Caption: Decision workflow for segregating this compound waste.
Spill Management: Preparedness and Procedural Response
Accidents can happen, but a well-defined spill response plan can significantly mitigate the associated risks.
For a small spill (manageable by trained personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container for halogenated organic solids.[6][8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
For a large spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Alert Authorities: Notify your institution's EHS department and emergency response team immediately.[6] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Disposal Procedures: The Final Step
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility.[1][14][15] The primary and most effective method for the destruction of halogenated organic compounds is controlled incineration .[9][14] This high-temperature process, often equipped with flue gas scrubbing technology, ensures the complete destruction of the organic molecule and the capture of resulting acidic gases like hydrogen bromide.[14]
Step-by-Step Disposal Protocol
-
Container Management: Ensure your halogenated waste container is securely sealed and properly labeled. Do not overfill the container; leave adequate headspace for expansion.
-
Waste Manifest: Complete a hazardous waste manifest provided by your institution's EHS department. This is a legal document that tracks the waste from your laboratory to its final disposal site.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste by your institution's EHS or a contracted hazardous waste disposal company.
-
Record Keeping: Maintain a copy of the waste manifest for your records, as required by regulatory agencies such as the EPA.
Disposal Options Summary
| Waste Form | Recommended Disposal Method | Rationale |
| Pure Compound/Concentrated Solutions | Licensed Hazardous Waste Incineration[9][14] | Ensures complete destruction of the halogenated organic molecule. |
| Contaminated Labware/PPE | Licensed Hazardous Waste Incineration[14] | Prevents the leaching of the compound into the environment. |
| Dilute Aqueous Solutions | Consult with EHS. May require collection and incineration. | Discharge to sewer systems is not recommended due to the lack of ecotoxicity data.[1][14] |
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and culminates in its compliant and environmentally responsible destruction. By adhering to the principles of proactive risk assessment, diligent PPE use, meticulous waste segregation, and procedural spill response, you contribute to a robust culture of safety within your organization. This commitment not only protects you and your colleagues but also upholds the integrity of our scientific pursuits.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Bromophenethyl)morpholine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like 4-(2-Bromophenethyl)morpholine and its hydrobromide salt serve as important intermediates. Ensuring the safety of the highly skilled professionals who handle these materials is not merely a regulatory requirement but a cornerstone of scientific excellence and ethical responsibility. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in its known hazard profile.
The causality behind these rigorous PPE protocols stems directly from the compound's classified hazards. The Global Harmonized System (GHS) classifies this compound hydrobromide as harmful if swallowed (H302), a cause of skin irritation (H315) and serious eye irritation (H319), and potentially causing respiratory irritation (H335)[1][2]. This profile necessitates a multi-layered defense to prevent oral, dermal, ocular, and respiratory exposure.
Foundational Safety: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are Engineering Controls and Administrative Controls.
-
Engineering Controls: All work with this compound, particularly when handling the solid or creating solutions, must be conducted within a certified chemical fume hood.[3] This is the most effective way to control inhalation exposure to dust or vapors. The fume hood's exhaust system actively removes airborne contaminants from the operator's breathing zone.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[4] Clear, concise Standard Operating Procedures (SOPs) must be in place, and all personnel must be trained on these procedures, the specific hazards of the chemical, and emergency response actions.[5] Never eat, drink, or apply cosmetics in the laboratory.[1][5][6]
Core PPE Requirements: A Multi-Barrier System
The selection of PPE must be deliberate, with each component chosen to counteract a specific hazard presented by this compound.
Given that the compound is a known skin irritant, robust hand protection is non-negotiable.[1][7]
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[8] They offer good resistance to many organic solvents and weak acids.[9]
-
Double Gloving: For handling hazardous compounds, double gloving is a mandatory practice.[4] The outer glove is donned over the cuff of the lab coat, and the inner glove is worn underneath. This creates a more secure barrier at the wrist, a common point of exposure.[4]
-
Glove Change Protocol: Gloves must be changed immediately if they are known to be contaminated. For prolonged operations, a scheduled change every 30-60 minutes is advisable to mitigate the risk of breakthrough, even if no overt contamination has occurred.[4][10]
Table 1: Glove Selection Rationale
| Glove Type | Protection Level for this compound | Rationale & Causality |
| Disposable Nitrile Gloves | Good for Splash Protection | Provides an effective barrier against skin irritation from incidental contact. Nitrile is generally resistant to many chemicals used as solvents for this compound.[8][9] However, it offers poor resistance to certain aromatic and halogenated hydrocarbons.[9][11] |
| Double Gloving | Excellent | Creates a redundant barrier and protects the gown-glove interface.[4] If the outer glove is compromised, the inner glove provides continued protection while the outer is replaced. |
This compound is classified as a serious eye irritant.[1][2][7][12] Therefore, protecting the eyes from splashes or airborne dust is critical.
-
Mandatory Equipment: Wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][3] Standard safety glasses do not provide adequate protection from splashes that can come from the sides, top, or bottom.
-
Face Shield: When there is a significant risk of splashing—for instance, when handling larger quantities (e.g., >100g) or during vigorous reactions—a full-face shield must be worn in addition to safety goggles. The goggles provide a seal around the eyes, and the face shield protects the rest of the face.
A laboratory coat is essential to protect skin and personal clothing from contamination.
-
Material: A lab coat made of a low-permeability, lint-free fabric is required.[4]
-
Design: The coat must have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[4] The cuffs should be tucked into the outer pair of gloves to ensure a complete seal.
The compound is noted to cause respiratory irritation, particularly in its powdered form.[1][2][7][13]
-
Under Normal Conditions: When handling small quantities within a properly functioning chemical fume hood, specific respiratory protection is typically not required as the engineering control is sufficient.[13]
-
When Required: If the exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate filter for organic gases and vapors should be used.[1][13] An N95 respirator may be sufficient for weighing out powders outside of a fume hood (not recommended), but a chemical cartridge respirator is necessary for significant vapor exposure.[10][14] All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[14]
Procedural Guidance: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Diagram 1: PPE Donning & Doffing Workflow Caption: Sequential process for safely donning and doffing PPE to minimize exposure.
Emergency & Disposal Plans
A comprehensive safety plan includes clear, actionable steps for emergencies and waste disposal.
-
Skin Contact: Immediately remove all contaminated clothing.[1][13] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][13] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical help.[1]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[6][13] Seek immediate medical help.[1]
For any spill, evacuate non-essential personnel. Wearing the full PPE described above (including respiratory protection if necessary), contain the spill.
-
Solid Spill: Carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5]
-
Liquid Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Diagram 2: Spill Response Decision Tree Caption: A logical workflow for responding to a chemical spill.
All disposable PPE (gloves, gowns) that is contaminated or potentially contaminated with this compound must be considered hazardous waste.
-
Segregation: At the end of the procedure, carefully doff PPE, placing it directly into a designated, labeled hazardous waste container.[4]
-
Containerization: Use sealed bags or containers to prevent any release of dust or residue.[4]
-
Final Disposal: The final disposal of the chemical itself and all contaminated materials must be handled by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][13]
By adhering to this comprehensive PPE and safety protocol, researchers, scientists, and drug development professionals can handle this compound with a high degree of confidence, ensuring both personal safety and the integrity of their invaluable work.
References
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International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
